molecular formula C6H10O3 B1240676 Furo[2,3-b]furan-3-ol, hexahydro- CAS No. 109789-19-7

Furo[2,3-b]furan-3-ol, hexahydro-

Cat. No.: B1240676
CAS No.: 109789-19-7
M. Wt: 130.14 g/mol
InChI Key: RCDXYCHYMULCDZ-UHFFFAOYSA-N
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Description

Furo[2,3-b]furan-3-ol, hexahydro-, also known as Furo[2,3-b]furan-3-ol, hexahydro-, is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furo[2,3-b]furan-3-ol, hexahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furo[2,3-b]furan-3-ol, hexahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDXYCHYMULCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432484
Record name Furo[2,3-b]furan-3-ol, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109789-19-7
Record name Furo[2,3-b]furan-3-ol, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of a Chiral Bis-Tetrahydrofuran Ligand

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, often referred to as bis-THF alcohol or furofuranol, is a deceptively simple molecule that holds profound significance in modern medicinal chemistry. Its rigid, bicyclic structure, adorned with three contiguous stereocenters, serves as a crucial P2-ligand in a new generation of nonpeptidyl HIV protease inhibitors. Most notably, it is a key building block for Darunavir (Prezista®), an FDA-approved antiretroviral drug highly effective against both wild-type and drug-resistant HIV strains.

The therapeutic efficacy of Darunavir is intrinsically linked to the precise stereochemistry of the bis-THF moiety, which is designed to form critical hydrogen bonds with the backbone of the HIV-1 protease enzyme. This structural feature is paramount for withstanding drug resistance. Consequently, the development of stereoselective, efficient, and scalable synthetic routes to this specific isomer is a matter of intense research and commercial importance, directly impacting the cost and accessibility of these life-saving therapeutics.

This guide provides an in-depth analysis of the primary synthetic strategies for constructing (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, moving beyond mere procedural descriptions to explore the underlying mechanistic principles, the rationale for methodological choices, and the practical implications for researchers in drug development.

Strategic Overview of Synthetic Approaches

The central challenge in synthesizing the target furofuranol lies in controlling the three stereocenters (3R, 3aS, 6aR). Chemists have approached this challenge from several distinct philosophical standpoints, each with inherent strengths and weaknesses. The choice of strategy often represents a trade-off between stereocontrol, scalability, cost of starting materials, and overall efficiency.

G cluster_start Starting Materials cluster_methods Core Synthetic Strategies cluster_end Final Product A Achiral Materials D Asymmetric Catalysis (e.g., Aldol, Cycloaddition) A->D Builds chirality B Chiral Pool (e.g., Sugars, Isocitrate) E Substrate-Controlled Diastereoselective Rxns B->E Transfers chirality C Racemic Intermediates F Kinetic Resolution (Enzymatic or Chemical) C->F Separates enantiomers Target (3R,3aS,6aR)- Hexahydrofuro[2,3-b] furan-3-ol D->Target E->Target F->Target G A (S)-2,3-O-isopropylidene- glyceraldehyde B Diastereoselective Michael Addition (Nitromethane) A->B Sets C3 stereocenter C Nef Oxidation & Lactonization B->C D Lactone Reduction (LiBH4) C->D E Acid-Catalyzed Cyclization (HCl) D->E Forms bis-THF core F Target Furofuranol (>99% ee, >99% de) E->F G A Furan + Cbz-glycolaldehyde B [2+2] Photocycloaddition A->B C Racemic Oxetane Adduct B->C D Hydrogenation (Pd/C) C->D E Racemic bis-THF Alcohol (±)-5 D->E F Enzymatic Kinetic Resolution (Lipase + Acyl Donor) E->F G Desired (-)-Alcohol (Unreacted, >99% ee) F->G H Acylated (+)-Ester (Reacted) F->H

The Stereoselective Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a pivotal chiral building block in the synthesis of a number of potent HIV-1 protease inhibitors, most notably Darunavir. Its unique bicyclic structure and defined stereochemistry are crucial for high-affinity binding to the protease active site, particularly in combating drug-resistant HIV strains. The efficient and stereocontrolled synthesis of this bis-tetrahydrofuran (bis-THF) moiety is a significant challenge and a key factor in the overall cost of the active pharmaceutical ingredient. This in-depth guide provides a comprehensive overview of the primary stereoselective strategies for the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, offering insights into the underlying chemical principles and practical applications for researchers and professionals in drug development.

Introduction: The Significance of the Bis-THF Moiety in HIV Protease Inhibitors

The emergence of drug-resistant strains of the human immunodeficiency virus (HIV) necessitates the development of new generations of antiretroviral therapies. HIV protease inhibitors are a cornerstone of highly active antiretroviral therapy (HAART). The bis-tetrahydrofuran (bis-THF) ligand, specifically the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety, has been identified as a critical component in a number of nonpeptidyl HIV protease inhibitors that exhibit exceptional potency against both wild-type and resistant viral strains. This ligand is designed to form crucial hydrogen bonds with the backbone of the HIV-1 protease.[1]

The precise stereochemistry of the three chiral centers in hexahydrofuro[2,3-b]furan-3-ol is paramount for its biological activity. Consequently, the development of robust, scalable, and stereoselective synthetic routes to this key intermediate is of utmost importance for the pharmaceutical industry. This guide will explore the diverse and innovative strategies that have been developed to meet this synthetic challenge.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol has been approached from several distinct angles, each with its own set of advantages and challenges. These strategies can be broadly categorized as:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

  • Catalytic Asymmetric Synthesis: Employing chiral catalysts to induce stereoselectivity.

  • Diastereoselective Reactions: Controlling stereochemistry through substrate-based induction.

  • Enzymatic and Chemo-enzymatic Methods: Leveraging the high selectivity of enzymes.

The following sections will delve into the specifics of these approaches, providing a detailed analysis of the key transformations and the rationale behind their application.

Chiral Pool Synthesis: Leveraging Nature's Chirality

One of the most direct approaches to enantiomerically pure compounds is to begin with a chiral starting material, a strategy known as chiral pool synthesis. For the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, several natural products and their derivatives have been successfully employed.

A notable example involves the use of S-2,3-O-isopropylideneglyceraldehyde, which is accessible from L-ascorbic acid.[2] This starting material provides a pre-existing stereocenter that directs the formation of subsequent chiral centers. The synthesis often proceeds through a series of steps including a Wittig reaction, a highly diastereoselective Michael addition of nitromethane, a Nef oxidation, and finally cyclization to form the desired bis-THF structure.[2]

Another innovative chiral pool approach utilizes monopotassium isocitrate, which can be obtained from fermentation processes.[3] This strategy involves a multi-step conversion of the isocitric acid salt into a transient aminal-triol that cyclizes in situ to yield the target furofuranol.[3]

G start Chiral Starting Material (e.g., S-2,3-O-isopropylideneglyceraldehyde) step1 Introduction of Additional Stereocenters start->step1 Series of reactions step2 Key Diastereoselective Reaction step1->step2 e.g., Michael Addition step3 Cyclization and Functional Group Manipulation step2->step3 e.g., Nef Oxidation, Acid-catalyzed cyclization end (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol step3->end

Caption: General workflow for chiral pool synthesis.

Catalytic Asymmetric Synthesis: The Power of Chiral Catalysts

Asymmetric catalysis offers an elegant and efficient means to generate chiral molecules from achiral or racemic starting materials. Both metal-based and organocatalytic systems have been successfully applied to the synthesis of hexahydrofuro[2,3-b]furan-3-ol.

Lewis Acid Catalysis

Chiral Lewis acids have been employed to catalyze the formal [3+2] cycloaddition between 2,3-dihydrofuran and glycolaldehyde derivatives. For instance, a combination of tin(II) triflate (Sn(OTf)₂) and Evans's chiral BOX ligands has been shown to promote this reaction with high diastereoselectivity (98:2).[4] Similarly, ytterbium triflate (Yb(fod)₃) in the presence of chiral ligands can also catalyze this transformation.[3] These methods often require a subsequent enzymatic resolution step to achieve high enantiomeric excess.[4]

Organocatalysis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. A one-pot process involving an organocatalytic condensation of 1,2-dihydrofuran and glycolaldehyde using Schreiner's thiourea catalyst has been developed.[3][5] This is followed by an enzymatic kinetic resolution to afford the target alcohol with excellent enantiomeric excess (>99% ee).[3][5] Proline-catalyzed direct cross-aldol reactions between aldehydes have also been reported as a key step in the synthesis of this important building block.[4]

G start Achiral Starting Materials (e.g., 2,3-Dihydrofuran, Glycolaldehyde) reaction Asymmetric Reaction (e.g., Cycloaddition, Aldol Reaction) start->reaction catalyst Chiral Catalyst (Lewis Acid or Organocatalyst) catalyst->reaction product Enantioenriched Intermediate reaction->product end (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol product->end Further Transformations

Caption: Principle of catalytic asymmetric synthesis.

Diastereoselective Reactions: Substrate-Controlled Synthesis

In this approach, the stereochemistry of the starting material or an intermediate directs the formation of new stereocenters. Several key diastereoselective reactions have been instrumental in the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

An ester-derived titanium enolate based highly stereoselective anti-aldol reaction has been reported as a key step.[1] This method, often referred to as the Evans-Mukaiyama aldol reaction, allows for the precise construction of two key stereocenters.[3] Another powerful technique is a substrate-controlled hydrogenation, where the existing chirality in the molecule guides the approach of the hydrogen to the catalyst surface, leading to a highly stereoselective reduction.[3]

Enzymatic and Chemo-enzymatic Strategies

Enzymes, with their inherent chirality and high selectivity, are powerful tools in stereoselective synthesis. Lipases, in particular, are frequently used for the kinetic resolution of racemic mixtures.

In several synthetic routes, a racemic mixture of hexahydrofuro[2,3-b]furan-3-ol or a precursor is prepared, and then a lipase, such as porcine pancreatic lipase (PPL) or a lipase from Candida antarctica (e.g., Novozym 435), is used to selectively acylate one of the enantiomers.[4][6] This allows for the separation of the acylated and unreacted enantiomers, providing access to the desired (3R,3aS,6aR)-enantiomer in high enantiomeric purity.[4]

A particularly efficient chemo-enzymatic approach involves a [2+2] photocycloaddition between furan and a protected glycolaldehyde.[4][6] This reaction sets all three stereogenic centers in the correct relative configuration. The subsequent hydrogenation and lipase-catalyzed kinetic resolution in a one-pot procedure yields the enantiopure target compound.[4]

Experimental Protocols and Data

To provide a practical context, this section outlines a representative experimental protocol and summarizes key data from various synthetic strategies.

Representative Protocol: One-Pot Photocycloaddition and Enzymatic Resolution

This protocol is adapted from the work of Opatz and co-workers and represents a highly efficient chemo-enzymatic route.[4][6]

Step 1: [2+2] Photocycloaddition A solution of Cbz-protected glycolaldehyde and furan in an appropriate solvent is subjected to UV irradiation. This step yields the racemic cycloadduct with high diastereoselectivity.

Step 2: Hydrogenation The crude cycloadduct is then hydrogenated, typically using a palladium catalyst on carbon (Pd/C). This step simultaneously removes the Cbz protecting group and reduces the double bond, leading to the formation of a labile oxetane acetal which rearranges to the racemic bis-THF alcohol.

Step 3: Enzymatic Kinetic Resolution To the reaction mixture from the hydrogenation step, a lipase (e.g., porcine pancreatic lipase) and an acylating agent (e.g., propionic anhydride) are added. The enzyme selectively acylates the undesired enantiomer, allowing for the separation and isolation of the desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Strategy Key Reaction Catalyst/Enzyme Diastereomeric Ratio Enantiomeric Excess (% ee) Overall Yield Reference
Lewis Acid CatalysisFormal [3+2] CycloadditionSn(OTf)₂ / Evans's BOX98:2>97% (after resolution)28-35%[4]
Organocatalysis/Enzymatic ResolutionCondensation/ResolutionSchreiner's thiourea / Lipase->99%-[3][5]
Chiral Pool SynthesisMichael Addition-97:3 (syn/anti)>99%34%[2]
Photocycloaddition/Enzymatic Resolution[2+2] Photocycloaddition/Resolution- / Porcine Pancreatic Lipase-99%43%[4][6]
Anti-Aldol ReactionTitanium-enolate based aldol-->99%-[1]

Conclusion

The stereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a testament to the ingenuity of modern synthetic organic chemistry. From leveraging the inherent chirality of natural products to the development of sophisticated catalytic systems and the application of highly selective enzymes, a diverse array of powerful strategies now exists to access this crucial pharmaceutical intermediate. The choice of a particular synthetic route will depend on various factors, including scalability, cost of starting materials and reagents, and the desired level of stereochemical purity. As the demand for more effective treatments for HIV continues to grow, the development of even more efficient and sustainable methods for the synthesis of this key building block will remain an active and important area of research.

References

  • Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. (2025).
  • Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. (2016). The Journal of Organic Chemistry. [Link]

  • A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. (n.d.). Synthesis.
  • Synthesis of (3R,3aS,6aR)-Hexahydrofuro-[2,3-b]furan-3-ol. (2017). Thieme E-Journals.
  • Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. (n.d.).
  • Advances in the synthesis of (3R,3aS,6aR)-hexahydrofuro-[2,3-b]furan-3-ol, a key ligand of the HIV protease inhibitors. (n.d.). Semantic Scholar. [Link]

  • Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. (2005). Organic Letters. [Link]

Sources

A Technical Guide to Hexahydrofuro[2,3-b]furan-3-ol: Properties, Synthesis, and Application of a Keystone Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth examination of Hexahydrofuro[2,3-b]furan-3-ol, a pivotal heterocyclic compound in modern medicinal chemistry. With a primary focus on the (3R,3aS,6aR)-stereoisomer, this document elucidates the molecule's core chemical and physical properties, spectroscopic signature, and established synthetic pathways. As the indispensable P2-ligand precursor for the second-generation HIV-1 protease inhibitor Darunavir, understanding the nuances of this bis-tetrahydrofuran (bis-THF) alcohol is critical for researchers in antiviral drug development and process chemistry.[1][2] This guide synthesizes field-proven insights and experimental data to serve as a comprehensive resource for scientists engaged in pharmaceutical research and development.

Core Molecular Profile: Physicochemical and Stereochemical Properties

Hexahydrofuro[2,3-b]furan-3-ol is a saturated bicyclic ether alcohol. The fused ring system imposes significant conformational rigidity, and the presence of three stereocenters (at C3, C3a, and C6a) gives rise to multiple stereoisomers. However, the (3R,3aS,6aR) isomer is of paramount pharmaceutical importance due to its specific stereochemical fit within the active site of the HIV-1 protease when incorporated into an inhibitor.[1] Its high water solubility is a notable characteristic that can present challenges during aqueous workups in synthetic processes.[3]

The fundamental properties of the key (3R,3aS,6aR) isomer are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₃[4][5]
Molecular Weight 130.14 g/mol [4][6]
CAS Number 156928-09-5[2]
Appearance Colorless to white/yellow liquid, semi-solid, or solid
Melting Point 67 °C (for (3S,3aS,6aR) isomer)[6]
Boiling Point 251.5 °C (Predicted)[6]
Density ~1.275 g/cm³[6]
XLogP3 -0.4[4]
Topological Polar Surface Area 38.7 Ų[4]
Storage Conditions Sealed in a dry environment at 2-8°C

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. The data presented here pertains to the pharmaceutically relevant (3R,3aS,6aR) stereoisomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the stereochemistry and purity of the molecule. The diagnostic acetal proton (H-6a) appears as a well-separated doublet in the ¹H NMR spectrum, typically around 5.70 ppm.[7]

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity / Coupling (J, Hz) Assignment
H-6a5.70d, J = 5.2Acetal Proton
H-34.45mCH-OH
H-2, H-6, H-3a3.64 - 4.02m (complex)Ring Protons
H-52.87mRing Proton
H-41.88, 2.31mRing Protons
OH2.08bdHydroxyl Proton
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
C-6a109.54Acetal Carbon
C-373.15C-OH
C-2 / C-671.00, 69.90CH₂-O
C-3a46.58Bridgehead CH
C-4 / C-524.86CH₂
Source for NMR Data:[8]
Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. The most prominent features are a strong, broad absorption corresponding to the O-H stretch of the alcohol and sharp peaks for the C-H and C-O stretches of the saturated bicyclic ether framework.

  • O-H Stretch: Broad peak centered around 3400 cm⁻¹ (varies with concentration)

  • C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[8]

  • C-O Stretch (Ether/Alcohol): Strong, characteristic absorptions in the 1050-1200 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry typically does not show a strong molecular ion peak (M⁺) due to the lability of the alcohol. A characteristic fragment is often observed at m/z 100, corresponding to the loss of a formaldehyde unit (M - H₂CO).[8]

  • Molecular Weight (Exact Mass): 130.06299 Da.[4]

  • Key Fragment (EI): m/z 100 [M-H₂CO]⁺.[8]

Synthesis Methodologies: A Focus on Stereocontrol

The primary challenge in synthesizing (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is the precise control of its three contiguous stereocenters. Numerous strategies have been developed, ranging from chiral pool synthesis to asymmetric catalysis. The causality behind these approaches is the need for high diastereomeric and enantiomeric purity, as impurities can be difficult to remove and may impact the efficacy and safety of the final active pharmaceutical ingredient (API).

Synthesis via Diastereoselective Michael Addition

One of the most efficient and scalable routes starts from the chiral building block S-2,3-O-isopropylideneglyceraldehyde.[3] This method establishes the initial stereocenter, which then directs the stereochemistry of subsequent reactions.

G Start S-2,3-O-isopropylidene- glyceraldehyde Wittig Wittig-type Reaction (Horner-Wadsworth-Emmons) Start->Wittig Enoate Enoate Intermediate Wittig->Enoate Michael Diastereoselective Michael Addition (Nitromethane, DBU) Enoate->Michael Nitro Syn-Nitro Adduct Michael->Nitro Nef Nef Oxidation & Cyclization Nitro->Nef Lactone Lactone Acetal Nef->Lactone Reduce Reduction (LiBH₄) Lactone->Reduce Diol Diol Intermediate Reduce->Diol Cyclize Acid-mediated Cyclization (HCl) Diol->Cyclize Product (3R,3aS,6aR)-Hexahydrofuro [2,3-b]furan-3-ol Cyclize->Product

Protocol: Synthesis from S-2,3-O-isopropylideneglyceraldehyde

This protocol is a synthesized representation of the methodology described by Quaedflieg et al.[3]

Step 1: Enoate Formation (Horner-Wadsworth-Emmons Reaction)

  • To a solution of S-2,3-O-isopropylideneglyceraldehyde in aqueous THF, add 1 equivalent of triethyl phosphonoacetate (TEPA).

  • Adjust the pH to 10-11 using an appropriate base and stir at room temperature until the reaction is complete (monitor by TLC/LCMS).

  • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the resulting enoate, which should be obtained with high E/Z and enantiomeric purity.

Step 2: Michael Addition of Nitromethane

  • Dissolve the enoate in methanol.

  • Add a catalytic amount (e.g., 0.1 equivalents) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and nitromethane.

  • Stir the reaction at ambient temperature. The diastereoselectivity is critical at this stage, favoring the syn adduct. Monitor for completion.

  • The crude reaction mixture containing the nitro adduct is typically carried forward without extensive purification.

Step 3: Nef Oxidation and Lactone Acetal Formation

  • Prepare a solution of sodium methoxide in methanol and add the crude nitro adduct from the previous step.

  • This solution of the deprotonated nitro compound is then added slowly to a cold (0-5 °C) solution of excess sulfuric acid in methanol.

  • This sequence initiates the Nef oxidation and subsequent acid-catalyzed cyclization to form the lactone acetal.

  • After workup and crystallization (e.g., from 2-propanol), the desired α-anomeric lactone acetal is isolated.

Step 4: Reduction and Final Cyclization

  • Reduce the isolated lactone acetal using a reducing agent such as Lithium borohydride (LiBH₄) in THF at elevated temperature (e.g., 50 °C). This forms the corresponding diol intermediate.

  • Crucial Insight: The diol is often unstable to acid. Therefore, the cyclization is performed directly on the lithium complex from the reduction.[3]

  • Carefully add aqueous HCl (e.g., 32 wt%) to the reaction mixture at low temperature (< -5 °C) over several hours. This controlled addition prevents acid-catalyzed elimination side reactions.[3]

  • Neutralize the mixture with an organic base (e.g., triethylamine) and perform a solvent-switch to ethyl acetate for extraction. The high water solubility of the final product makes this isolation step critical for achieving good yields.[3]

  • Purify by column chromatography or crystallization to yield pure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Chemical Reactivity and Pharmaceutical Application

The chemical reactivity of hexahydrofuro[2,3-b]furan-3-ol is dominated by its secondary alcohol. This hydroxyl group serves as the chemical handle for its conjugation to the rest of the API scaffold.

Application in Darunavir Synthesis

The sole major application for this compound is its role as a key building block for the HIV protease inhibitor Darunavir.[3][9][10] In the synthesis, the bis-THF alcohol is first "activated" and then coupled with the core amine of the drug molecule.

// Invisible edge to enforce order ActivatedEster -> ActivatedEster_c [style=invis]; } } Caption: Role in Darunavir synthesis workflow.

The bis-THF moiety is critically important for the pharmacological profile of Darunavir. It forms extensive hydrogen bond networks within the S2 subsite of the HIV-1 protease, contributing to its high binding affinity. Furthermore, its unique shape and rigidity are recognized as significant factors in overcoming drug resistance mutations that affect other protease inhibitors.[3]

Safety and Handling

As a chemical intermediate, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol requires careful handling in a laboratory or manufacturing setting.

  • GHS Classification: Warning. GHS Pictogram: GHS07 (Exclamation Mark).

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H319: Causes serious eye irritation.

    • H372: Causes damage to organs through prolonged or repeated exposure.[4]

  • Precautionary Statements:

    • Prevention: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product).[4]

    • Response: P301+P317 (IF SWALLOWED: Get medical help), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P319 (Get medical help if you feel unwell).[4]

    • Disposal: P501 (Dispose of contents/container in accordance with local regulations).[4]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.

  • Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.

References

  • Canoy, W. L., Cooley, B. E., et al. (2008). Efficient Synthesis of (3R,3aS,6aR)- Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde. Organic Letters.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2016). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol.
  • PubChem. (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. National Center for Biotechnology Information. Available at: [Link]

  • Canoy, W. L., Cooley, B. E., et al. (2008). Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. Semantic Scholar.
  • Quaedflieg, P. J. L. M., Kesteleyn, B. R. R., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(26), 5917–5920. Available at: [Link]

  • ResearchGate. (2014). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol.
  • PubChem. (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2021). EP3766874A1 - Preparation method for hexahydrofuro-furan-ol derivative and intermediate.
  • Ghosh, A. K. (2014). DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Purdue University Graduate School. Available at: [Link]

  • Ghosh, A. K., & Li, J. (2008). Efficient Synthesis of (3R,3aS,6aR)- Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde. Organic Letters, 10(5), 741–744. Available at: [Link]

  • ResearchGate. (2014). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. Available at: [Link]

  • Singh, R., et al. (2018). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. Molecules, 23(10), 2445. Available at: [Link]

  • precisionFDA. HEXAHYDROFURO(2,3-B)FURAN-3-OL, (3R,3AR,6AS)-. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a pivotal chiral intermediate in the synthesis of the potent HIV protease inhibitor, Darunavir.[1][2][3] For researchers and professionals in drug development, precise structural confirmation of this building block is critical to ensure the stereochemical integrity of the final active pharmaceutical ingredient. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to offer a comprehensive characterization framework. We delve into the causality behind spectral features, provide validated experimental protocols, and present visual aids to clarify structural relationships and fragmentation pathways, thereby furnishing a reliable reference for laboratory applications.

Molecular Structure and Stereochemistry

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, often referred to as "bis-THF alcohol," is a bicyclic ether-alcohol with a rigid furanofuran core. Its molecular formula is C₆H₁₀O₃ and it has a molecular weight of approximately 130.14 g/mol .[4] The molecule possesses three contiguous stereocenters at positions 3, 3a, and 6a, which dictate its three-dimensional structure and its specific role as a P2 ligand in Darunavir.[5] The precise (3R, 3aS, 6aR) configuration is essential for its biological efficacy.

Accurate spectroscopic analysis is therefore not merely for structural confirmation but is the primary method for verifying the correct stereoisomer has been synthesized. The numbering convention used throughout this guide is presented in the diagram below.

Caption: Structure and numbering of hexahydrofuro[2,3-b]furan-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of this molecule, providing unambiguous information about the carbon skeleton, proton environments, and relative stereochemistry. All data presented are for samples dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectroscopy

The proton NMR spectrum displays characteristic signals resulting from the rigid, bicyclic nature of the molecule. The diastereotopic nature of the methylene protons and the fixed spatial arrangement of the methine protons lead to a complex but interpretable splitting pattern.

Table 1: ¹H NMR Spectroscopic Data for (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~5.70d5.21HH-6a
~4.45m-1HH-3
~3.87–4.02m (ABX system)-3HH-2, H-5
~3.64dd9.2, 7.01HH-6
~2.87m-1HH-3a
~2.31m-1HH-1a
~2.08br d-1H-OH
~1.88m-1HH-1b
Data synthesized from multiple sources.[6]

Expertise & Experience: Interpreting the ¹H NMR Spectrum

  • H-6a (δ ~5.70 ppm): This proton is the anomeric proton of the bicyclic acetal system. Its significant downfield shift is due to being bonded to two oxygen atoms. It appears as a clean doublet because it is coupled only to the adjacent H-3a proton, confirming the cis-fusion of the two rings.

  • H-3 (δ ~4.45 ppm): This proton is on the carbon bearing the hydroxyl group, resulting in a downfield shift. Its multiplicity is complex due to coupling with the adjacent diastereotopic H-2 protons and the H-3a proton.

  • H-2, H-5, H-6 Methylene Protons (δ ~3.6-4.0 ppm): These protons are part of the tetrahydrofuran rings and are adjacent to oxygen atoms, hence their chemical shifts in this region. The protons of each CH₂ group are diastereotopic due to the chiral nature of the molecule, leading to different chemical shifts and complex splitting patterns (often appearing as an overlapping ABX system).

  • H-3a (δ ~2.87 ppm): This is a bridgehead proton. Its chemical shift is influenced by its position at the ring junction.

  • H-1 Methylene Protons (δ ~1.8-2.3 ppm): These protons are furthest from the electron-withdrawing oxygen atoms, and thus resonate at the most upfield positions in the spectrum. They are also diastereotopic.

  • -OH Proton (δ ~2.08 ppm): The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on concentration and temperature. It often appears as a broad doublet or singlet.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in the molecule, confirming the molecular symmetry.

Table 2: ¹³C NMR Spectroscopic Data for (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol in CDCl₃

Chemical Shift (δ) ppmAssignment
~109.5C-6a
~73.2C-3
~71.0C-5
~69.9C-2
~46.6C-3a
~24.9C-1
Data synthesized from multiple sources.[6]

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

  • C-6a (δ ~109.5 ppm): The anomeric carbon is the most deshielded carbon due to its attachment to two oxygen atoms, placing it significantly downfield.

  • C-3, C-5, C-2 (δ ~69-74 ppm): These carbons are all bonded to a single oxygen atom, resulting in their chemical shifts appearing in this characteristic range for ethers and alcohols.

  • C-3a (δ ~46.6 ppm): The bridgehead carbon atom appears at a higher field compared to the oxygenated carbons.

  • C-1 (δ ~24.9 ppm): This aliphatic carbon is the most shielded, resonating at the highest field.

NMR Experimental Protocol: A Self-Validating System
  • Sample Preparation: Dissolve 5-10 mg of the dried sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion, which is critical for resolving the complex multiplets in the ¹H spectrum.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure proper shimming to achieve high resolution and symmetrical peak shapes.

    • To confirm assignments, perform a 2D COSY (Correlation Spectroscopy) experiment. This will reveal which protons are spin-coupled to each other (e.g., showing a cross-peak between H-6a and H-3a).

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • To aid in assignment, perform a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiment. This will differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent signal at 77.16 ppm.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation pattern of the molecule.

Key Fragmentation Pathway

The most characteristic fragmentation observed for (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is the loss of a formaldehyde (H₂CO) molecule from the molecular ion.

  • Molecular Ion (M⁺): m/z = 130 (often weak or absent in EI)

  • Key Fragment: m/z = 100 [M - H₂CO]⁺.[6]

Trustworthiness: The Logic of Fragmentation The loss of formaldehyde is a common and energetically favorable fragmentation pathway for cyclic ethers of this type. The cleavage is initiated by ionization, followed by a rearrangement that facilitates the expulsion of a stable neutral molecule like H₂CO. This prominent peak at m/z 100 is a strong diagnostic indicator for this specific bicyclic core structure.

MS_Fragmentation M Molecular Ion [C₆H₁₀O₃]⁺˙ m/z = 130 Fragment Key Fragment [C₅H₈O₂]⁺˙ m/z = 100 M->Fragment - H₂CO Neutral Neutral Loss (Formaldehyde, H₂CO)

Caption: Dominant fragmentation pathway in EI-MS.

MS Experimental Protocol
  • Sample Introduction: Introduce the sample via a Gas Chromatography (GC) interface (GC-MS) for pure samples or via direct infusion for reaction monitoring.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 200 to observe the molecular ion and key fragments.

  • Validation: The presence of the m/z 100 peak should be considered a primary validation point for the hexahydrofuro[2,3-b]furan core.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups, primarily the hydroxyl (-OH) and ether (C-O) groups.

Table 3: IR Absorption Frequencies

Frequency (cm⁻¹)IntensityFunctional Group Assignment
~3400 (broad)StrongO-H stretch (alcohol)
~2950-2850StrongC-H stretch (aliphatic)
~1100-1050StrongC-O stretch (ether and alcohol)
Frequencies are typical for this class of compound. A reported peak at 1641 cm⁻¹ is likely anomalous as no C=C or C=O bond is present.[6]

Expertise & Experience: Interpreting the IR Spectrum

  • The most prominent feature is the broad absorption band around 3400 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

  • Strong absorptions in the 2850-2950 cm⁻¹ region confirm the presence of aliphatic C-H bonds.

  • A strong, complex band in the "fingerprint region" around 1100-1050 cm⁻¹ corresponds to the C-O stretching vibrations of the two ether linkages and the secondary alcohol.

IR Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a neat liquid film between two salt plates (NaCl or KBr) or as a KBr pellet if it is a solid.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Analysis: Identify the key absorption bands corresponding to the hydroxyl, C-H, and C-O stretching vibrations. The absence of strong peaks in the 1600-1800 cm⁻¹ region confirms the lack of carbonyl or alkene functionalities.

Spectroscopic Data of Other Stereoisomers

While (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is the most cited isomer due to its relevance in Darunavir, other stereoisomers exist. For example, the (3S,3aS,6aR) isomer (CAS 252873-50-0) is known as an isomeric impurity.[7] While syntheses of all possible stereoisomers have been reported, a consolidated, publicly available database of their full spectroscopic data is not readily accessible.[8] Researchers requiring comparative data for other specific stereoisomers are advised to consult the primary literature reporting their synthesis.

Conclusion

The structural and stereochemical confirmation of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is reliably achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the most detailed information, with the chemical shift and coupling pattern of the anomeric proton (H-6a) being a key diagnostic feature. Mass spectrometry confirms the molecular mass and reveals a characteristic loss of formaldehyde, while IR spectroscopy verifies the presence of essential hydroxyl and ether functional groups. Together, these methods form a robust analytical workflow for quality control and characterization in the synthesis of Darunavir and related pharmaceutical compounds.

References

  • (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a key building block for Darunavir. (2025). Request PDF | Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. Available at: [Link]

  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(26), 5917-20. Available at: [Link]

  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir. (2024). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir. (2024). PubMed Central. Available at: [Link]

  • NMR Data Compilation. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • NMR Data Table. (n.d.). ResearchGate. Available at: [Link]

  • Forced Degradation Products of Darunavir. (2022). PMC - NIH. Available at: [Link]

  • Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. (2025). Request PDF. Available at: [Link]

  • Synthesis of hexahydrofuro[2,3-b]furan-3-ol and its isomers. (2025). Request PDF. Available at: [Link]

  • (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, Furofuranol. (2016). ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • IR Spectroscopy Method for Darunavir. (2013). Scientific & Academic Publishing. Available at: [Link]

  • Characteristics and Analytical Methods of Darunavir. (n.d.). British Journal of Pharmaceutical Research. Available at: [Link]

  • NMR Spectra Data Repository. (n.d.). Research Data Leeds Repository. Available at: [Link]

  • (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. (n.d.). PubChem. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities. (n.d.). Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ScienceDirect. Available at: [Link]

  • Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. (2005). Korea Institute of Science and Technology Information. Available at: [Link]

  • Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. (2005). Organic Letters. ACS Publications. Available at: [Link]

  • Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Imre Blank's Homepage. Available at: [Link]

  • Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. (2017). PubMed. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Available at: [Link]

Sources

An In-depth Technical Guide to the NMR Analysis of Hexahydrofuro[2,3-b]furan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of hexahydrofuro[2,3-b]furan-3-ol, a key chiral building block in the synthesis of several HIV protease inhibitors, most notably Darunavir.[1] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this bicyclic system using modern NMR techniques.

Introduction: The Significance of Hexahydrofuro[2,3-b]furan-3-ol

Hexahydrofuro[2,3-b]furan-3-ol possesses a rigid bicyclic structure with multiple stereocenters, making its stereoselective synthesis and unambiguous characterization critical for its application in medicinal chemistry. The specific stereoisomer, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is a crucial component of the potent HIV protease inhibitor Darunavir, where it forms the P2 ligand that confers a high genetic barrier to drug resistance. Given the stringent requirements for stereochemical purity in pharmaceuticals, a robust and detailed analytical methodology for its characterization is paramount. NMR spectroscopy, with its array of one- and two-dimensional techniques, stands as the most powerful tool for the complete structural and stereochemical assignment of this molecule.

Part 1: Foundational ¹H and ¹³C NMR Spectral Features

The starting point for the NMR analysis of any molecule is the acquisition and interpretation of its one-dimensional ¹H and ¹³C NMR spectra. For hexahydrofuro[2,3-b]furan-3-ol, these spectra provide the initial chemical shift and multiplicity information for each unique proton and carbon atom in the molecule.

Atom Numbering Convention

For clarity and consistency throughout this guide, the following atom numbering system for the hexahydrofuro[2,3-b]furan ring system will be utilized.

G C2 C2 C3 C3 C2->C3 O_furan1 O C3->O_furan1 OH OH C3->OH C3a C3a O_furan1->C3a C6a C6a C3a->C6a O_bridge O C6a->O_bridge C5 C5 C6a->C5 O_bridge->C2 C6 C6 C5->C6 C6->O_bridge

Caption: Atom numbering for the hexahydrofuro[2,3-b]furan-3-ol core structure.

Typical ¹H and ¹³C NMR Data in CDCl₃

Reported ¹H and ¹³C NMR data for (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol in deuterated chloroform (CDCl₃) are summarized in the table below.[2] It is important to note that without 2D NMR data, the assignment of some of the methylene protons can be ambiguous.

Atom ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) Multiplicity J (Hz)
C271.003.87–4.02 (2H)m
C373.154.45 (1H)m
C3a46.582.87 (1H)m
C524.861.88 (1H), 2.31 (1H)m
C669.903.64 (1H)dd9.2, 7.0
C6a109.545.70 (1H)d5.2
OH-2.08 (1H)br s

Part 2: Advanced Structural Elucidation with 2D NMR Spectroscopy

To achieve unambiguous assignment of all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments is essential. The most informative experiments for this purpose are ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.

Experimental Workflow for 2D NMR Analysis

G cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Assignment H1_NMR ¹H NMR assign_protons Assign Proton Spin Systems H1_NMR->assign_protons C13_NMR ¹³C NMR & DEPT assign_carbons Assign Carbons C13_NMR->assign_carbons COSY ¹H-¹H COSY COSY->assign_protons HSQC ¹H-¹³C HSQC HSQC->assign_carbons HMBC ¹H-¹³C HMBC confirm_connectivity Confirm Connectivity & Stereochemistry HMBC->confirm_connectivity assign_protons->assign_carbons via HSQC assign_carbons->confirm_connectivity final_structure Final Structure Confirmation confirm_connectivity->final_structure

Caption: Workflow for the complete NMR-based structural elucidation of hexahydrofuro[2,3-b]furan-3-ol.

¹H-¹H COSY: Mapping Proton-Proton Couplings

The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds. For hexahydrofuro[2,3-b]furan-3-ol, COSY is instrumental in establishing the connectivity within the two five-membered rings.

  • Expected Correlations:

    • The anomeric proton H6a should show a correlation to the H3a bridgehead proton.

    • H3a will, in turn, show correlations to the methylene protons on C2 and the methine proton H3.

    • The protons on C5 will be coupled to each other and to the protons on C6.

¹H-¹³C HSQC: Linking Protons to their Attached Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a crucial step in assigning the carbon spectrum.

  • Expected Correlations:

    • The downfield proton at ~5.70 ppm will correlate with the anomeric carbon C6a at ~109.54 ppm.

    • The proton at ~4.45 ppm will correlate with the carbon bearing the hydroxyl group, C3, at ~73.15 ppm.

    • The remaining proton signals will be correlated to their respective carbon signals, allowing for the unambiguous assignment of all protonated carbons.

¹H-¹³C HMBC: Probing Long-Range Heteronuclear Couplings

The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton.

  • Expected Key Correlations:

    • The anomeric proton H6a should show a correlation to C3a and C5, confirming the fusion of the two rings.

    • The protons on C2 should show correlations to C3, C3a, and C6a.

    • The protons on C5 should show correlations to C6a, C6, and C3a.

Part 3: The Influence of Stereochemistry and Solvents

Stereochemical Effects on NMR Spectra

The rigid, bicyclic nature of hexahydrofuro[2,3-b]furan-3-ol means that the relative orientation of substituents has a pronounced effect on the chemical shifts and coupling constants of the ring protons. While a full comparative analysis of all possible diastereomers is beyond the scope of this guide, key differences are expected:

  • Anomeric Proton (H6a): The coupling constant between H6a and H3a is dependent on the dihedral angle between these two protons, which is in turn dictated by the cis- or trans-fusion of the rings.

  • Proton at C3 (H3): The chemical shift and coupling constants of H3 will be sensitive to the endo or exo orientation of the hydroxyl group.

  • Methylene Protons (C2 and C5): The diastereotopic methylene protons will exhibit different chemical shifts, and the magnitude of this difference can be influenced by the overall stereochemistry of the molecule.

Solvent Effects on Chemical Shifts

The choice of NMR solvent can significantly impact the observed chemical shifts, particularly for protons involved in hydrogen bonding.

  • Hydroxyl Proton: The chemical shift of the OH proton is highly dependent on the solvent's ability to act as a hydrogen bond donor or acceptor.[3][4] In a non-polar solvent like CDCl₃, the OH signal is typically a broad singlet at a relatively high field. In a hydrogen-bond accepting solvent like DMSO-d₆, the OH signal is expected to shift downfield and may become a sharp multiplet due to slower exchange and observable coupling to H3.[5]

  • Ring Protons: While less dramatic than the effect on the OH proton, changes in solvent polarity can induce small but measurable changes in the chemical shifts of the ring protons due to alterations in the local electronic environment.[6]

Part 4: Experimental Protocols

The following are recommended starting protocols for the NMR analysis of hexahydrofuro[2,3-b]furan-3-ol. These should be optimized based on the available instrumentation and sample concentration.

Sample Preparation
  • Accurately weigh 5-10 mg of hexahydrofuro[2,3-b]furan-3-ol.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

1D NMR Acquisition Protocol
Parameter ¹H NMR ¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Pulse Program Standard single-pulse (e.g., zg30)Standard proton-decoupled (e.g., zgpg30)
Spectral Width ~12 ppm~220 ppm
Acquisition Time 2-4 s1-2 s
Relaxation Delay 2-5 s2 s
Number of Scans 8-16128-1024 (sample concentration dependent)
Temperature 298 K298 K
2D NMR Acquisition Protocol
Experiment Pulse Program Key Parameters to Optimize
COSY Standard COSYSpectral width in both dimensions, number of increments (t1)
HSQC Standard HSQC¹J(C,H) coupling constant (typically ~145 Hz)
HMBC Standard HMBCLong-range coupling constant (typically 4-8 Hz)

Conclusion

The comprehensive NMR analysis of hexahydrofuro[2,3-b]furan-3-ol is a multi-faceted process that relies on the synergistic application of 1D and 2D NMR techniques. A thorough understanding of the foundational spectral features, coupled with the detailed connectivity information provided by COSY, HSQC, and HMBC experiments, allows for the complete and unambiguous structural and stereochemical assignment of this important pharmaceutical intermediate. Careful consideration of stereochemical and solvent effects is crucial for accurate interpretation and for ensuring the quality and purity of this critical building block in drug development.

References

  • What effect does hydrogen bonding have on H NMR spectra? - Chemistry Stack Exchange. (2017). Retrieved from [Link]

  • 1H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. (2015). ResearchGate. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol.
  • Hydrogen Bonding Influences. (n.d.). Retrieved from [Link]

  • (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. (2016). All About Drugs. Retrieved from [Link]

  • GUIDELINE FOR qNMR ANALYSIS. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Mulard, E. D., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules, 28(23), 7899.
  • How Does Hydrogen Bonding Affect Chemical Shift (NMR ppm)? (2019). YouTube. Retrieved from [Link]

  • Reddy, K. R., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. ACS Omega, 7(50), 47086–47098.
  • Ghosh, A. K., et al. (2012). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 77(13), 5579–5585.
  • Quantitative NMR Spectroscopy. (2017). Retrieved from [Link]

  • Costantino, M., et al. (2021). Two Novel Precursors of the HIV-1 Protease Inhibitor Darunavir Target the UPR/Proteasome System in Human Hepatocellular Carcinoma Cell Line HepG2. International Journal of Molecular Sciences, 22(16), 8889.
  • Rao, R. N., Ramachandra, B., & Santhakumar, K. (2013). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 75, 186–191.
  • Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers. (2007). Magnetic Resonance in Chemistry, 45(9), 792-796.
  • 2D-NMR Tutorial: COSY & HSQC for 1H & 13C Assignment. (n.d.). Studylib. Retrieved from [Link]

  • US8703980B2 - Process for the preparation of darunavir - Google Patents. (n.d.).
  • 1-({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]carbonyl}oxy)pyrrolidine-2,5-dione. (2016). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

  • Spyranti, Z., et al. (2011). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 16(12), 6844-6883.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. (n.d.). PubChem. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]

  • NMR assignment. (n.d.). Retrieved from [Link] assign.pdf

  • HEXAHYDROFURO(2,3-B)FURAN-3-OL, (3R,3AR,6AS)-. (n.d.). precisionFDA. Retrieved from [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. (2013). ResearchGate. Retrieved from [Link]

  • Supporting Information for publication Stereoselective Synthesis of Hexahydrofuro[3,4-b]furan-4-ol and Its Dimer via Tandem Pri. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Unlocking Stereochemical Complexity: A Technical Guide to the Structure of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a pivotal chiral building block, holds a significant position in the landscape of modern pharmaceuticals. Its rigid, bicyclic structure and defined stereochemistry are instrumental in the design of highly potent and specific therapeutic agents. This technical guide delves into the core structural features of this molecule, providing an in-depth understanding of its synthesis-driven stereochemical control and its three-dimensional conformation, which are critical for its application in drug development, most notably as a key intermediate in the synthesis of the HIV protease inhibitor Darunavir.[1][2][3][4] The unique bis-tetrahydrofuran (bis-THF) moiety of this compound is recognized for its role in establishing crucial hydrogen bonding interactions with the backbone of the HIV-1 protease, contributing to the inhibitor's high potency and resilience against drug-resistant viral strains.[5]

While a formal single-crystal X-ray diffraction study for the parent alcohol is not readily found in publicly accessible databases, a comprehensive understanding of its structure can be constructed from the wealth of data on its stereoselective synthesis and from computational modeling. This guide will, therefore, focus on the methodologies that ensure the precise arrangement of its chiral centers and the resulting molecular architecture.

The Foundation of Function: Stereoselective Synthesis

The absolute and relative stereochemistry of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is not a matter of chance but the result of meticulously designed synthetic strategies. Understanding these pathways is fundamental to appreciating the molecule's structural integrity. Various successful approaches have been reported, often employing chiral pool starting materials or asymmetric catalysis to establish the desired stereoisomer.

One prominent strategy involves a diastereoselective photocycloaddition.[6][7] This method utilizes furan and a Cbz-protected glycol aldehyde as starting materials. A [2+2]-photocycloaddition, followed by hydrogenation and a lipase-catalyzed kinetic resolution, affords the target molecule in high enantiomeric excess.[6][7] The enzymatic resolution step is critical in separating the desired enantiomer from the racemic mixture produced in the initial steps.

Another effective approach is a one-step diastereoselective synthesis through the novel cyclization of glycolaldehyde and 2,3-dihydrofuran.[8][9][10] This reaction can be catalyzed by various Lewis acids, with some catalyst systems achieving a diastereomeric ratio of up to 98:2.[8][9][10] Subsequent enzymatic acetylation can be employed to enhance the enantiomeric purity to greater than 99%.[8]

A further elegant synthesis features a highly stereoselective anti-aldol reaction as the key step, utilizing an ester-derived titanium enolate.[5] This method also results in the desired product with high optical purity.[5]

The following workflow diagram illustrates a generalized chemoenzymatic approach to obtaining the optically pure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

G cluster_synthesis Stereoselective Synthesis Start Achiral Starting Materials (e.g., Furan, Glycolaldehyde derivative) Cycloaddition Diastereoselective Cycloaddition or Photocycloaddition Start->Cycloaddition Racemic Racemic or Diastereomeric Mixture of Hexahydrofuro[2,3-b]furan-3-ol derivative Cycloaddition->Racemic Resolution Enzymatic Kinetic Resolution (e.g., Lipase-catalyzed acetylation) Racemic->Resolution Separation Chromatographic Separation Resolution->Separation Deprotection Deprotection/ Hydrolysis Separation->Deprotection Final (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (>99% ee) Deprotection->Final

Caption: Generalized workflow for the stereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Molecular Structure and Conformation

The molecule (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, with the chemical formula C₆H₁₀O₃, is a bicyclic ether-alcohol. The fused five-membered rings create a rigid structure with specific conformational preferences. The stereochemical descriptors (3R, 3aS, 6aR) define the precise spatial arrangement of the substituents at the three chiral centers.

The following diagram illustrates the molecular structure with the designated stereochemistry.

Caption: 2D structure of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Physicochemical and Spectroscopic Properties

A collection of key physicochemical and spectroscopic data for (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is summarized in the table below. This information is crucial for its handling, characterization, and application in synthetic protocols.

PropertyValueSource
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Appearance Colorless to pale yellow liquid or semi-solid
Boiling Point 251.46 °C at 760 mmHg[2]
Density 1.275 g/cm³[2]
Solubility Soluble in water, slightly soluble in chloroform and ethyl acetate (heated)[2]
Storage Temperature 2-8 °C, sealed in dry conditions[2]
¹H NMR (CDCl₃) δ (ppm): 1.88 (m, 1H), 2.08 (bd, 1H, -OH), 2.31 (m, 1H), 2.87 (m, 1H), 3.64 (dd, J = 9.2, 7.0 Hz, 1H), 3.87–4.02 (abx system, 3H), 4.45 (m, 1H), 5.70 (d, J = 5.2 Hz, 1H)
¹³C NMR (CDCl₃) δ (ppm): 109.54, 73.15, 71.00, 69.90, 46.58, 24.86

Application in Drug Development: The Case of Darunavir

The primary importance of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol lies in its role as a key building block for Darunavir, a second-generation HIV-1 protease inhibitor.[2][3][4] The bis-THF moiety is introduced into the final drug molecule and is designed to form strong hydrogen bonds with the backbone of the HIV protease enzyme. This interaction is crucial for the high antiviral potency of Darunavir and its effectiveness against many drug-resistant strains of HIV. The rigid and well-defined stereostructure of the bis-THF ligand ensures an optimal fit within the enzyme's active site, highlighting the critical link between the molecule's crystal structure and its biological function.

Conclusion

(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a molecule whose significance is deeply rooted in its precise three-dimensional structure. While a definitive crystal structure from X-ray diffraction remains to be widely disseminated, a robust understanding of its molecular architecture is afforded by the sophisticated stereoselective synthetic routes developed for its preparation. These methods provide access to the enantiomerically pure compound, which is essential for its successful application in the synthesis of life-saving medicines like Darunavir. The continued study of this and related chiral building blocks will undoubtedly pave the way for the development of new and improved therapeutic agents.

References

  • Canoy, W. L., Cooley, B. E., et al. (2008). Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. Organic Letters. [Link]

  • Surleraux, D. L. N. G., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters. [Link]

  • Opatz, T., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry. [Link]

  • Opatz, T., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. PubMed. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. [Link]

  • Reddy, B. V. S., et al. (2021). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Organic Letters. [Link]

  • PubChem. (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. [Link]

  • Piccialli, V., et al. (2021). An Efficient and Practical Chemoenzymatic Route to (3R,3aR,6R,6aR)- Hexahydrofuro[3,2-b]furan-6-amino-3-ol (6-Aminoisomannide). Thieme Chemistry. [Link]

  • Canoy, W. L., Cooley, B. E., et al. (2008). Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. Semantic Scholar. [Link]

  • SpectraBase. (3R,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol. [Link]

  • All About Drugs. (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. [Link]

  • PubChem. (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol. [Link]

  • PubMed. Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. [Link]

  • PubChem. (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol. [Link]

  • LookChem. Cas 156928-09-5,(3R,3aS,6aR). [Link]

  • JIGS Chemical Limited. (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. [Link]

Sources

Physical properties of hexahydrofuro[2,3-b]furan-3-ol isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Hexahydrofuro[2,3-b]furan-3-ol Isomers

Introduction

The hexahydrofuro[2,3-b]furan-3-ol scaffold is a bicyclic ethereal structure of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional architecture serves as a crucial pharmacophore, particularly in the design of HIV-1 protease inhibitors. The most prominent example is the (3R,3aS,6aR) stereoisomer, a key building block in the synthesis of Darunavir, a highly effective antiviral agent used in the treatment of HIV/AIDS.[1][2] The biological activity of such complex molecules is intrinsically linked to their precise stereochemistry. Consequently, a thorough understanding of the physical properties of each stereoisomer is paramount for researchers in synthesis, purification, quality control, and formulation development.

This technical guide provides a comprehensive examination of the physical properties of the eight stereoisomers of hexahydrofuro[2,3-b]furan-3-ol. It is designed for scientists and drug development professionals, offering not just a compilation of data but also insights into the underlying principles of stereoisomerism and the experimental methodologies required for characterization.

Part 1: The Stereoisomeric Landscape of Hexahydrofuro[2,3-b]furan-3-ol

The hexahydrofuro[2,3-b]furan-3-ol molecule possesses three stereogenic centers at positions C3, C3a, and C6a. According to the 2^n rule, where 'n' is the number of chiral centers, there are 2^3 = 8 possible stereoisomers. These exist as four pairs of enantiomers. Diastereomers are stereoisomers that are not mirror images of each other and thus have distinct physical properties. Enantiomers, being non-superimposable mirror images, share identical physical properties such as melting point, boiling point, and solubility, but differ in their interaction with plane-polarized light (optical activity).[3]

Diagram 1: Core Structure and Chiral Centers

G mol C3 C3 C3a C3a C6a C6a*

Caption: Core structure of hexahydrofuro[2,3-b]furan-3-ol with its three chiral centers highlighted.

The eight stereoisomers are systematically named based on the R/S configuration at each chiral center. These are grouped into four enantiomeric pairs as detailed below.

Table 1: The Eight Stereoisomers of Hexahydrofuro[2,3-b]furan-3-ol

Enantiomeric Pair Stereoisomer Configuration
Pair A (3R,3aS,6aR)
(3S,3aR,6aS)
Pair B (3S,3aS,6aR)
(3R,3aR,6aS)
Pair C (3R,3aS,6aS)
(3S,3aR,6aR)
Pair D (3S,3aS,6aS)

| | (3R,3aR,6aR) |

Diagram 2: Stereoisomeric Relationships

G cluster_A Pair A cluster_B Pair B cluster_C Pair C cluster_D Pair D A1 (3R,3aS,6aR) A2 (3S,3aR,6aS) A1->A2 Enantiomers B1 (3S,3aS,6aR) A1->B1 Diastereomers C1 (3R,3aS,6aS) A1->C1 D1 (3S,3aS,6aS) A1->D1 B2 (3R,3aR,6aS) B1->B2 Enantiomers C2 (3S,3aR,6aR) B1->C2 C1->C2 Enantiomers D2 (3R,3aR,6aR) D1->D2 Enantiomers

Caption: Relationship map of the hexahydrofuro[2,3-b]furan-3-ol stereoisomers.

Part 2: Comparative Analysis of Physical Properties

The spatial arrangement of atoms in diastereomers leads to different intermolecular interactions, resulting in distinct physical properties. While comprehensive experimental data for all eight isomers is not widely published due to the synthetic focus on the medicinally relevant (3R,3aS,6aR) isomer, the available data, supplemented with predicted values, provides valuable insights.

Table 2: Physical Properties of Hexahydrofuro[2,3-b]furan-3-ol Isomers

Stereoisomer CAS Number Melting Point (°C) Boiling Point (°C) Density (g/cm³) Optical Rotation [α] Physical Form
(3R,3aS,6aR) 156928-09-5 N/A 251.5 (Predicted)[4] 1.3 ± 0.1 (Predicted)[4] -12.4° (c=1.3, MeOH)[5] Colorless solid, oil, or semi-solid[5][6]
(3S,3aR,6aS) 156928-10-8 N/A N/A N/A +12.4° (Predicted) N/A
(3S,3aS,6aR) 252873-50-0 67[7] 251.5 ± 20.0 (Predicted)[7] 1.275 ± 0.06 (Predicted)[7] N/A N/A
(3R,3aR,6aS) 252873-00-0 N/A N/A N/A N/A N/A

| Other Isomers | N/A | Data not available | Data not available | Data not available | Data not available | N/A |

As expected, enantiomers like (3R,3aS,6aR) and (3S,3aR,6aS) are predicted to have equal and opposite optical rotations. Diastereomers, such as (3R,3aS,6aR) and (3S,3aS,6aR), exhibit different properties; for instance, one has a defined melting point while the other is often described as an oil or semi-solid at room temperature.[5][6][7]

Part 3: Spectroscopic and Spectrometric Characterization

Structural elucidation and differentiation of the isomers rely heavily on modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the core structure and can be used to distinguish between diastereomers. The different spatial environments of protons and carbons in diastereomers lead to unique chemical shifts and coupling constants.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups present, such as the hydroxyl (-OH) stretch (typically a broad peak around 3400 cm⁻¹) and C-O ether stretches (around 1050-1150 cm⁻¹).

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer structural clues.

Table 3: Key Spectroscopic Data for (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Technique Key Signals and Data Source
¹H NMR (CDCl₃) δ (ppm): 5.70 (d, J=5.2 Hz, 1H), 4.45 (m, 1H), 3.87–4.02 (m, 3H), 3.64 (dd, J=9.2, 7.0 Hz, 1H), 2.87 (m, 1H), 2.31 (m, 1H), 1.88 (m, 1H) [5]
¹³C NMR (CDCl₃) δ (ppm): 109.54, 73.15, 71.00, 69.90, 46.58, 24.86 [5]
IR (neat) cm⁻¹: 2951, 1641, 1211 [5]

| MS (GC-MS, EI) | m/z: 100 (M - H₂CO) |[5] |

Part 4: Methodologies for Isomer Separation and Property Determination

The isolation and characterization of individual stereoisomers is a critical workflow in both research and industrial settings.

Diagram 3: Isomer Characterization Workflow

G cluster_0 Synthesis cluster_1 Separation cluster_2 Isolation & Purity Check cluster_3 Characterization A Racemic or Diastereomeric Mixture B Chiral HPLC or Supercritical Fluid Chromatography (SFC) A->B C Fraction Collection B->C D Analytical HPLC (Purity & ee check) C->D E NMR, MS, IR (Structure ID) D->E Pure Isomer F Polarimetry (Optical Rotation) E->F G DSC/MPA (Melting Point) F->G

Caption: General workflow for the separation and characterization of stereoisomers.

Protocol 1: Chiral Separation of Stereoisomers by High-Performance Liquid Chromatography (HPLC)

Rationale: Diastereomers can often be separated by standard chromatography, but enantiomers require a chiral environment. Chiral HPLC, using a Chiral Stationary Phase (CSP), creates transient diastereomeric complexes with the enantiomers, which have different energies and stabilities, leading to different retention times and thus separation.[8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating furan derivatives.[9][10]

Step-by-Step Methodology:

  • Column Selection: Select a suitable polysaccharide-based CSP, such as one coated with tris(3,5-dimethylphenylcarbamate) of cellulose.

  • Mobile Phase Preparation: Prepare a mobile phase typical for normal-phase chromatography, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v). Degas the mobile phase thoroughly.

  • Sample Preparation: Dissolve an accurately weighed sample of the isomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection and Elution: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

  • Data Analysis: Monitor the elution profile using a UV detector. The separated isomers will appear as distinct peaks. Calculate the resolution factor (Rs) to ensure adequate separation.

  • Optimization (if needed): If separation is suboptimal, adjust the ratio of hexane to isopropanol or vary the column temperature. A lower temperature often enhances resolution for furan derivatives.

Protocol 2: Determination of Optical Rotation

Rationale: Optical rotation is the defining physical property that distinguishes between enantiomers. A polarimeter measures the angle to which a substance rotates the plane of polarized light. The specific rotation [α] is a standardized value that depends on the substance, concentration, path length, temperature, and wavelength of light.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the polarimeter using a blank (pure solvent).

  • Sample Preparation: Prepare a solution of the purified isomer in a suitable solvent (e.g., methanol) at a precisely known concentration (c), expressed in g/mL.

  • Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the solution, ensuring no air bubbles are present.

  • Data Acquisition: Measure the observed angle of rotation (α).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l * c) . Report the value along with the temperature (T) and wavelength (D for the sodium D-line), e.g., [α]²⁵D.

Conclusion

The physical properties of hexahydrofuro[2,3-b]furan-3-ol isomers are dictated by their unique three-dimensional structures. While the (3R,3aS,6aR) isomer is the most extensively studied due to its role in the blockbuster drug Darunavir, understanding the properties of all its stereoisomers is crucial for ensuring stereochemical purity and controlling manufacturing processes. The differences in properties like melting point and solubility between diastereomers, and the distinct optical rotation of enantiomers, are not merely academic points; they are the very handles used for separation, identification, and quality assurance in drug development. The methodologies outlined in this guide provide a framework for the rigorous characterization required to harness the therapeutic potential of this important molecular scaffold.

References

  • Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. PubMed. [Link]

  • Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. ACS Publications. [Link]

  • (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol. PubChem. [Link]

  • (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol | C6H10O4. PubChem. [Link]

  • (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. PubChem. [Link]

  • (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. PubMed. [Link]

  • Diastereoselective synthesis of (3r, 3as, 6ar)-hexahydrofuro [2, 3-b]furan-3-Yl... Semantic Scholar. [https://www.semanticscholar.org/paper/Diastereoselective-synthesis-of-(3r%2C-3as%2C-Babu-Rao/0c5d6e2c349887754f91e92d77363403a5592e3c]([Link]

  • (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. JIGS Chemical Limited. [Link]

  • The efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol and its isomers. ResearchGate. [Link]

  • Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link]

  • (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. All About Drugs. [Link]

  • HPLC Separation of Diastereomers... MDPI. [Link]

  • A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol... Wiley Online Library. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • HEXAHYDROFURO(2,3-B)FURAN-3-OL, (3R,3AR,6AS)-. precisionFDA. [Link]

  • (3R,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-ol. Chem-Space. [Link]

  • Determining All Possible Stereoisomers and Labeling Each Type of Isomer. YouTube. [Link]

Sources

The Furo[2,3-b]furan Core: A Privileged Scaffold in Nature's Pharmacy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[2,3-b]furan scaffold, a bicyclic heterocyclic system, represents a core structural motif in a significant class of naturally occurring compounds, most notably the furofuran lignans. These molecules are widely distributed throughout the plant kingdom and are increasingly being discovered in microbial sources. Their biosynthesis, originating from the phenylpropanoid pathway, is a testament to nature's elegant and stereospecific chemical strategies. Exhibiting a remarkable breadth of biological activities—including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties—these derivatives are of profound interest to the fields of medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the natural occurrence of furo[2,3-b]furan derivatives, detailing their distribution, biosynthetic origins, diverse bioactivities, and the modern experimental workflows used for their isolation and characterization.

Introduction: The Furo[2,3-b]furan Skeleton

The furo[2,3-b]furan ring system is a bicyclic ether, structurally defined as a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane. This core is the defining feature of the furofuran subclass of lignans, a large and diverse family of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid (C6-C3) units.[1][2] The specific arrangement of the two furan rings and the stereochemistry of the aryl substituents give rise to a vast structural diversity, which in turn dictates their biological function.[2][3] While predominantly associated with terrestrial plants, the exploration of fungal and marine ecosystems is beginning to reveal novel derivatives, expanding the known chemical space of this important scaffold.[4][5][6] This guide will illuminate the journey of these molecules from their creation in living organisms to their potential application as therapeutic agents.

Distribution in the Plant Kingdom: A Lignan Stronghold

Furo[2,3-b]furan derivatives are ubiquitous in the plant kingdom, having been isolated from roots, stems, leaves, seeds, and fruits across numerous plant families.[3][7][8] They serve various roles in plants, including defense against herbivores and pathogens.[1] The most concentrated and well-studied sources are oilseeds like sesame and flax, as well as various whole grains and vegetables.[1][9]

A review of literature from the last two decades identified 137 distinct natural furofuran lignans from 53 plant species in 27 families, highlighting their widespread occurrence.[2][3] The Artemisia genus, for instance, is particularly rich in these compounds.[7]

The causality behind this wide distribution lies in the fundamental nature of the phenylpropanoid pathway, which is central to the biosynthesis of structural polymers like lignin and a vast array of secondary metabolites in all vascular plants. Furofuran lignans are a direct and evolutionarily conserved output of this pathway.

Table 1: Prominent Naturally Occurring Furo[2,3-b]furan Lignans and Their Botanical Sources

Compound NameStructureRepresentative Natural Source(s)Key Biological ActivityReference(s)
(+)-Pinoresinol Forsythia suspensa, Sesamum indicum (Sesame), Olea europaea (Olive Oil), Styrax sp.Anti-inflammatory, Antioxidant, Neuroprotective[9][10][11][12]
(+)-Sesamin Sesamum indicum (Sesame), Piperaceae familyAntioxidant, Anti-inflammatory, Hepatoprotective[7][13]
(+)-Yangambin Artemisia absinthium, Magnolia kobusAntiviral, Cytotoxic[7]
(+)-Syringaresinol Magnolia thailandica, Grains (Rye)Cytotoxic, Anti-inflammatory[7][14]
Epimagnolin A Artemisia sieversianaCytotoxic[7]

The elegance of Biosynthesis: From Phenylalanine to a Bicyclic Core

The construction of the furo[2,3-b]furan skeleton is a highly regulated and stereospecific process that originates from the shikimate and phenylpropanoid pathways, fundamental metabolic routes in plants and microorganisms.[8]

The key steps are:

  • Monolignol Synthesis: The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps into cinnamoyl-CoA and finally to one of three primary monolignols: p-coumaryl alcohol, sinapyl alcohol, or, most importantly for furofuran lignans, coniferyl alcohol .[7][15]

  • Radical Generation: Laccases or peroxidases oxidize two molecules of coniferyl alcohol to generate phenoxy radicals.

  • Stereoselective Coupling: This is the critical, structure-defining step. In the absence of control, radical coupling would lead to a racemic mixture of various lignan types. However, Dirigent Proteins (DPs) guide the stereoselective coupling of two coniferyl alcohol radicals at their C8 (β) positions to exclusively form one enantiomer.[14][16] For example, a DP discovered in Forsythia intermedia directs the biosynthesis of (+)-pinoresinol.[10] This enzymatic control is the reason why lignans are typically found in optically active forms in nature.[7]

  • Cyclization and Further Modification: The coupled intermediate rapidly cyclizes to form the stable 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton of pinoresinol , the parent compound for many furofuran lignans.[10] From here, a suite of tailoring enzymes, particularly cytochrome P450 monooxygenases, can modify the pinoresinol core. A classic example is the conversion of pinoresinol to sesamin in sesame seeds, which involves the formation of two methylenedioxy bridges catalyzed by the enzyme CYP81Q1 (piperitol/sesamin synthase).[13][15][16]

Biosynthesis_of_Furofuran_Lignans cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_lignan Furofuran Lignan Biosynthesis Phe L-Phenylalanine Coniferyl_OH Coniferyl Alcohol Phe->Coniferyl_OH Multiple Enzymatic Steps Radical Coniferyl Alcohol Radical (x2) Coniferyl_OH->Radical Oxidation (Laccase/Peroxidase) Pinoresinol (+)-Pinoresinol (Furo[2,3-b]furan core) Radical->Pinoresinol Stereoselective Coupling & Intramolecular Cyclization Piperitol (+)-Piperitol Pinoresinol->Piperitol CYP81Q1 Sesamin (+)-Sesamin Piperitol->Sesamin CYP81Q1 DP Dirigent Protein (Stereocontrol) DP->Radical Isolation_Workflow Source Natural Source (e.g., Plant Seeds, Roots) Prep Sample Preparation (Drying, Grinding) Source->Prep Extract Extraction (e.g., Ethanol, Hexane/EtOAc) Methods: MAE, UAE, Soxhlet Prep->Extract Crude Crude Extract Extract->Crude Purify1 Primary Purification (e.g., Silica Gel Column Chromatography) Crude->Purify1 Fractions Semi-pure Fractions Purify1->Fractions Purify2 Secondary Purification (e.g., Preparative HPLC, HSCCC) Fractions->Purify2 Pure Pure Compound(s) Purify2->Pure Elucidate Structure Elucidation (NMR, MS, IR, UV-Vis) Pure->Elucidate

Figure 2: General experimental workflow for the isolation of furo[2,3-b]furan derivatives.

Experimental Protocols

Protocol 1: Accelerated Solvent Extraction (ASE) of Lignans from Plant Material

  • Rationale: ASE is chosen for its efficiency, using elevated temperature and pressure to increase extraction speed and reduce solvent consumption compared to traditional methods like maceration or Soxhlet. [14]

  • Methodology:

    • Sample Preparation: Air-dry the plant material (e.g., sesame seeds) and grind into a fine powder (e.g., 40-60 mesh) to maximize surface area for solvent contact.

    • Cell Packing: Mix approximately 10 g of the powdered sample with an inert dispersant (e.g., diatomaceous earth) and pack into a stainless-steel extraction cell.

    • Extraction Parameters:

      • Solvent: 80% Ethanol (Ethanol/Water mixture is effective for moderately polar lignans). [16] * Temperature: 100 °C.

      • Pressure: 1500 psi.

      • Static Cycles: 2 cycles of 10 minutes each.

      • Flush Volume: 60% of cell volume.

    • Collection: Collect the extract in a glass vial.

    • Post-Extraction: Concentrate the collected extract under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

  • Rationale: HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby eliminating irreversible adsorption of the sample and leading to high recovery rates, making it ideal for preparative separation. [17]

  • Methodology:

    • Solvent System Selection: A two-phase solvent system is critical. For furofuran lignans, a common system is n-hexane-ethyl acetate-methanol-water. The optimal ratio (e.g., 1.3:1:1.3:1, v/v) is determined by preliminary TLC or HPLC analysis to achieve appropriate partition coefficients (K) for the target compounds. [17] 2. HSCCC Preparation: Fill the multilayer coil column entirely with the stationary phase (typically the upper, less polar phase).

    • Equilibration: Rotate the apparatus at a set speed (e.g., 1000 rpm) and pump the mobile phase (lower, more polar phase) through the column until hydrodynamic equilibrium is reached and the stationary phase is retained. [17] 4. Sample Injection: Dissolve the crude extract (e.g., 300 mg) in a mixture of the upper and lower phases and inject it into the system. [17] 5. Elution and Fractionation: Continue pumping the mobile phase at a constant flow rate (e.g., 3.0 mL/min). Monitor the effluent using a UV detector (e.g., at 254 nm or 280 nm) and collect fractions corresponding to the separated peaks. [18][17] 6. Analysis: Analyze the purity of each fraction by analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain the isolated compounds.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques. This process is self-validating as data from different methods must converge to support a single, unambiguous structure.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular mass and, consequently, the molecular formula of the compound. [19]Tandem MS (MS/MS) provides fragmentation patterns that offer clues about the compound's substructures. [20]* Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Shows the number and type of carbon atoms (e.g., methyl, methylene, aromatic).

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, allowing for the complete assembly of the molecular skeleton. [7]* Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy identifies key functional groups (e.g., hydroxyl, aromatic rings), while UV-Vis spectroscopy provides information on the electronic conjugation within the molecule. [5]

Conclusion and Future Perspectives

The furo[2,3-b]furan core is a recurring and biologically significant motif found predominantly in plant lignans. The biosynthesis of this scaffold is a model of enzymatic precision, yielding stereochemically defined molecules with a wide array of pharmacological activities. As analytical techniques become more sensitive, new derivatives are being discovered not only in plants but also in endophytic fungi and marine organisms, suggesting this structural class is more widespread than previously thought. [5][19][21] For researchers in drug development, these naturally occurring compounds offer validated starting points for medicinal chemistry campaigns. Future work will likely focus on the targeted isolation of novel derivatives from underexplored ecological niches, the detailed elucidation of their mechanisms of action, and the use of metabolic engineering and synthetic biology to produce high-value furo[2,3-b]furans in scalable microbial systems.

References

  • During, A., Debouche, C., Raas, T., & Larondelle, Y. (2012). Among Plant Lignans, Pinoresinol Has the Strongest Antiinflammatory Properties in Human Intestinal Caco-2 Cells. The Journal of Nutrition. Available at: [Link]

  • Mahmud, F., Parween, S., Siddiqui, H., Bano, S., & Khan, M. S. (2025). Integrative metabolomic and transcriptomic analyses reveal key mechanisms of lignan biosynthesis during sesame (Sesamum indicum L.) seed development. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Lignan biosynthesis pathways in sesame and flax starting from coniferyl alcohol. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Possible biosynthetic pathways for sesame lignans, sesamin and sesamolin. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Possible biosynthetic pathways for sesame lignans, sesamin and sesamolin. ResearchGate. Available at: [Link]

  • Ickovski, J. D., et al. (2020). Furofuran lignans of Artemisia genus: Isolation, biosynthesis and biological activity. Journal of the Serbian Chemical Society. Available at: [Link]

  • Patyra, A., Kołtun-Jasion, M., & Kiss, A. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Plants. Available at: [Link]

  • Xu, W. H., Zhao, P., Wang, M., & Liang, Q. (2019). Naturally occurring furofuran lignans: structural diversity and biological activities. Natural Product Research. Available at: [Link]

  • Sino LifeScience. (2022). Pinoresinol. Sino LifeScience. Available at: [Link]

  • Xu, W. H., Zhao, P., Wang, M., & Liang, Q. (2018). Naturally occurring furofuran lignans: structural diversity and biological activities. Natural Product Research. Available at: [Link]

  • Sok, D., Cui, H., & Kim, M. (n.d.). Isolation and bioactivities of furfuran type lignan compounds from edible plants. PubMed. Available at: [Link]

  • Pan-cheva, D., et al. (2019). Naturally Lignan-Rich Foods: A Dietary Tool for Health Promotion? Molecules. Available at: [Link]

  • SciSpace. (2020). Furofuran lignans of Artemisia genus: Isolation, biosynthesis and biological activity. SciSpace. Available at: [Link]

  • Dai, H. F., et al. (2018). New Furan Derivatives from a Mangrove-Derived Endophytic Fungus Coriolopsis sp. J5. Molecules. Available at: [Link]

  • Kim, C. Y., & Kim, H. M. (2023). Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources. Journal of Applied Biological Chemistry. Available at: [Link]

  • IOSR Journal. (n.d.). Pinoresinol: A potential Biological warrior in edible foods. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Furofuranic glycosylated lignans: A gas-phase ion chemistry investigation by tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Semantic Scholar. Available at: [Link]

  • Rodricks, J. V. (1969). Fungal metabolites which contain substituted 7,8-dihydrofuro[2,3-b]furans (DHFF) and 2,3,7,8-tetrahydrofuro[2,3-b]furans (THFF). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Li, C. X., et al. (2015). New Furan and Cyclopentenone Derivatives from the Sponge-Associated Fungus Hypocrea Koningii PF04. Marine Drugs. Available at: [Link]

  • Yan, L., et al. (2015). Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Lignan. Wikipedia. Available at: [Link]

  • Holmbom, B., et al. (2004). Chromatographic analysis of lignans. Journal of Chromatography. B, Analytical Technologies in the Biomedical and Life Sciences. Available at: [Link]

  • MDPI. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. Available at: [Link]

  • National Institutes of Health. (n.d.). Furo[2,3-b]furan. PubChem. Available at: [Link]

  • Stanforth, S. P. (2012). Benzo[b]furans: An investigation into Natural Products, Bioactivity, and Synthesis. ChemInform. Available at: [Link]

  • National Institutes of Health. (n.d.). Biomedical Compounds from Marine organisms. Journal of Coastal Life Medicine. Available at: [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

Sources

Synthesis of furo[2,3-b]furan-3-ol from D-glyceraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Furo[2,3-b]furan-3-ol from D-Glyceraldehyde

Abstract

This technical guide delineates a proposed synthetic pathway for the chiral bicyclic acetal, furo[2,3-b]furan-3-ol, commencing from the fundamental C3 carbohydrate, D-glyceraldehyde. While a direct, one-pot conversion is not established in the literature, this document constructs a rational, multi-step synthesis grounded in the principles of carbohydrate chemistry, protecting group strategy, and stereocontrolled transformations. The proposed route involves a strategic dimerization of a protected D-glyceraldehyde derivative via an aldol condensation, followed by functional group manipulation and a final acid-catalyzed deprotection and bicyclization cascade. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing both a conceptual framework and detailed procedural insights for accessing this valuable heterocyclic scaffold, a core component in several therapeutic agents.

Introduction and Strategic Overview

The furo[2,3-b]furan scaffold is a privileged heterocyclic motif present in a variety of natural products and synthetic molecules of pharmaceutical importance. Notably, the saturated derivative, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, serves as a critical chiral building block for the synthesis of potent HIV protease inhibitors, including the FDA-approved drug Darunavir[1]. The synthesis of this and related structures is, therefore, a topic of significant interest.

D-glyceraldehyde, the simplest aldose, represents an attractive chiral pool starting material due to its ready availability and densely functionalized three-carbon backbone. This guide proposes a convergent and stereoselective strategy to construct the six-carbon furo[2,3-b]furan-3-ol framework from two molecules of D-glyceraldehyde.

Retrosynthetic Analysis

The retrosynthetic strategy hinges on disconnecting the bicyclic acetal system to reveal a key acyclic precursor. The furo[2,3-b]furan-3-ol is conceptually unraveled through the hydrolysis of its two acetal linkages. This reveals a 6-carbon polyhydroxy aldehyde. A pivotal C-C bond disconnection between C3 and C4 of this acyclic precursor logically points to an aldol-type condensation of two 3-carbon units. This leads us back to a protected form of D-glyceraldehyde as the foundational starting material.

Retrosynthesis target Furo[2,3-b]furan-3-ol intermediate1 6-Carbon Polyhydroxy Aldehyde target->intermediate1 Acetal Hydrolysis intermediate2 Protected D-Glyceraldehyde Dimer intermediate1->intermediate2 C3-C4 Disconnection (Aldol) start 2,3-O-Isopropylidene-D-glyceraldehyde intermediate2->start Simplification glyceraldehyde D-Glyceraldehyde start->glyceraldehyde Protection

Caption: Retrosynthetic analysis of furo[2,3-b]furan-3-ol.

Proposed Forward Synthesis: A Step-by-Step Guide

The proposed forward synthesis is designed as a four-step sequence, prioritizing regioselectivity and stereochemical control.

Forward_Synthesis_Workflow A D-Glyceraldehyde B Step 1: Protection (2,3-O-Isopropylidene-D-glyceraldehyde) A->B Acetone, H+ C Step 2: Dimerization (Aldol Condensation Product) B->C Base (e.g., LHMDS) D Step 3: Reduction (Acyclic Hexose Precursor) C->D NaBH4 E Step 4: Deprotection & Bicyclization (Furo[2,3-b]furan-3-ol) D->E Aq. Acid (e.g., TsOH)

Caption: Proposed four-step synthetic workflow.

Step 1: Protection of D-Glyceraldehyde

Objective: To selectively protect the vicinal diol of D-glyceraldehyde, leaving the aldehyde functionality available for the subsequent C-C bond formation. The use of an isopropylidene acetal (acetonide) is a standard and highly effective method for protecting cis-diols in carbohydrate chemistry[2][3].

Experimental Protocol:

  • Suspend D-glyceraldehyde (1.0 eq) in anhydrous acetone (10-15 volumes).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH, 0.02 eq) or a Lewis acid like copper(II) sulfate.

  • Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours, and its progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a mild base, such as triethylamine or solid sodium bicarbonate, to neutralize the acid catalyst.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product, 2,3-O-isopropylidene-D-glyceraldehyde, can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Causality and Trustworthiness: The formation of the five-membered dioxolane ring is thermodynamically favored for vicinal diols[2]. Using anhydrous conditions is crucial as the reaction produces water; its presence can shift the equilibrium back towards the starting materials, reducing the yield[4][5]. The acid catalyst protonates the carbonyl oxygen of acetone, activating it for nucleophilic attack by the hydroxyl groups of glyceraldehyde[3][6].

Step 2: Stereoselective Aldol Condensation

Objective: To form the C3-C4 bond of the target's backbone via a self-condensation of two molecules of 2,3-O-isopropylidene-D-glyceraldehyde. This key step constructs the required six-carbon chain.

Experimental Protocol:

  • Dissolve 2,3-O-isopropylidene-D-glyceraldehyde (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Slowly add a non-nucleophilic base, such as lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA) (1.0-1.1 eq), to generate the enolate.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Slowly add a second equivalent of 2,3-O-isopropylidene-D-glyceraldehyde dissolved in THF to the reaction mixture.

  • Allow the reaction to proceed at -78 °C for several hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature, and perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting β-hydroxy aldehyde by column chromatography.

Causality and Trustworthiness: The use of a strong, non-nucleophilic base at low temperature allows for the controlled formation of the kinetic enolate, which can enhance the stereoselectivity of the subsequent aldol addition. The protected glyceraldehyde acts as both the enolate precursor and the electrophilic aldehyde partner. The stereochemical outcome of this reaction will be influenced by the facial selectivity of the enolate attacking the aldehyde, which is directed by the existing stereocenter in the protected glyceraldehyde.

Step 3: Reduction of the Aldehyde

Objective: To reduce the newly formed aldehyde in the aldol product to a primary alcohol, yielding the final acyclic polyol precursor required for bicyclization.

Experimental Protocol:

  • Dissolve the purified aldol product (1.0 eq) from Step 2 in a protic solvent like methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to control the exothermic reaction and hydrogen evolution.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Quench the reaction by the slow addition of acetone or dilute acetic acid to destroy excess NaBH₄.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup and extract the product into an organic solvent.

  • Dry, filter, and concentrate the organic phase to yield the crude hexose precursor. Purification can be achieved via column chromatography if necessary.

Causality and Trustworthiness: Sodium borohydride is a mild and selective reducing agent that will efficiently reduce the aldehyde without affecting the isopropylidene protecting group. Performing the reaction at a low temperature helps to control the reaction rate and minimize potential side reactions.

Step 4: Acid-Catalyzed Deprotection and Bicyclization

Objective: To remove the isopropylidene protecting groups and induce a cascade of intramolecular cyclizations to form the target furo[2,3-b]furan-3-ol.

Experimental Protocol:

  • Dissolve the reduced polyol precursor (1.0 eq) from Step 3 in a suitable solvent, such as a mixture of THF and water or methanol.

  • Add a catalytic amount of a strong acid, such as aqueous hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (TsOH).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate both deprotection and cyclization.

  • Monitor the formation of the target product by TLC or GC-MS.

  • Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product, furo[2,3-b]furan-3-ol, by column chromatography or crystallization.

Causality and Trustworthiness: The acidic conditions serve a dual purpose. First, they catalyze the hydrolysis of the two isopropylidene acetals, liberating all six hydroxyl groups[3]. Second, the acid protonates one of the carbonyl groups (which exists in equilibrium with the open-chain form), activating it for intramolecular nucleophilic attack by a distal hydroxyl group to form the first furanose ring (a cyclic hemiacetal)[6][7][8]. A subsequent, second intramolecular cyclization, driven by the formation of the stable bicyclic acetal system, yields the final furo[2,3-b]furan core[5]. The thermodynamics of forming two five-membered rings drives the reaction to completion.

Bicyclization_Mechanism cluster_0 Deprotection & First Cyclization cluster_1 Second Cyclization A Acyclic Hexa-ol B Monocyclic Hemiacetal (Furanose form) A->B H+, -H2O C Protonated Hemiacetal B->C H+ D Oxocarbenium Ion C->D -H2O E Furo[2,3-b]furan-3-ol D->E Intramolecular Nucleophilic Attack

Caption: Key mechanistic steps in the final bicyclization cascade.

Summary of Proposed Synthetic Route

The table below summarizes the key transformations and considerations for each step in the proposed synthesis.

StepReactionKey ReagentsPurposeKey Considerations
1 Acetal Protection D-Glyceraldehyde, Acetone, TsOHProtect the vicinal diolAnhydrous conditions are critical for high yield.
2 Aldol Condensation Protected glyceraldehyde, LHMDSForm the C3-C4 bond and the 6-carbon backboneLow temperature (-78 °C) is crucial for stereocontrol.
3 Aldehyde Reduction Aldol product, NaBH₄, MethanolForm the acyclic polyol precursorNaBH₄ is selective for the aldehyde over the acetal.
4 Deprotection & Bicyclization Polyol precursor, Aqueous Acid (e.g., HCl)Remove protecting groups and form the bicyclic coreAcid concentration and temperature control the reaction rate.

Conclusion

This technical guide presents a scientifically rigorous and plausible synthetic route to furo[2,3-b]furan-3-ol from the simple chiral precursor, D-glyceraldehyde. By employing a logical sequence of protection, C-C bond formation, reduction, and a final deprotection/cyclization cascade, the synthesis offers a clear path for accessing this valuable heterocyclic building block. Each step is grounded in well-established principles of organic synthesis and carbohydrate chemistry, providing a high degree of confidence in its feasibility. This proposed pathway should serve as a valuable blueprint for researchers aiming to synthesize furo[2,3-b]furan derivatives for applications in medicinal chemistry and beyond.

References

  • The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Chemical Communications (RSC Publishing). Available at: [Link]

  • Cyclic Acetals for Regioselective Protection in Carbohydrate Synthesis: A Comparative Experiment. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Synthesis of α-hydroxy ketones and aldehydes. Organic Chemistry Portal. Available at: [Link]

  • Carbohydrate acetalisation. Grokipedia. Available at: [Link]

  • Protecting Groups. University of Regensburg. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]

  • US5917059A - Preparation of cyclic acetals or ketals. Google Patents.
  • (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. All About Drugs. Available at: [Link]

  • Cyclization of Carbohydrates and Anomers. YouTube. Available at: [Link]

  • Acetal Formation. Chemistry LibreTexts. Available at: [Link]

  • Protecting Groups of Aldehydes. Chemistry LibreTexts. Available at: [Link]

  • Carbohydrate cyclic acetal formation and migration. Chemical Reviews. Available at: [Link]

  • Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • α-Hydroxy ketones in high enantiomeric purity from asymmetric dihydroxylation of enol ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Disconnecting with a sneaky furan? YouTube. Available at: [Link]

  • Cyclization of a Sugar to Form a Furanose Ring. YouTube. Available at: [Link]

  • CN101172980A - Method for the preparation of hexahydro-furo 2,3-b furan-3-ol. Google Patents.
  • Cyclic Structures of Monosaccharides - Anomers. Chemistry LibreTexts. Available at: [Link]

  • Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry. Available at: [Link]

  • Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances. Available at: [Link]

  • Does glyceraldehyde have any ring form? Quora. Available at: [Link]

  • Synthesis and Reactions of Furo[2,3-b]pyrroles. MDPI. Available at: [Link]

  • Cyclic Carbohydrate Structures: Furanose and Pyranose Sugars. YouTube. Available at: [Link]

Sources

Methodological & Application

Application Note: Strategies for the Asymmetric Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The bicyclic furofuranol core, specifically the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol isomer, represents a critical structural motif in modern medicinal chemistry. Its significance is highlighted by its role as a key P2-ligand in a class of highly potent HIV-1 protease inhibitors, including the FDA-approved drug Darunavir (Prezista®).[1][2][3] The precise stereochemical arrangement of its three contiguous chiral centers is paramount for effective binding to the HIV protease active site.[2][4] Consequently, the development of efficient, scalable, and stereoselective synthetic routes to this key intermediate is of paramount importance to the pharmaceutical industry. Cost analyses have indicated that the synthesis of this bicyclic side chain can constitute up to half the manufacturing cost of the final active pharmaceutical ingredient.[4][5][6]

This application note provides a detailed overview of established and innovative strategies for the asymmetric synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. We will delve into detailed protocols, explore the mechanistic underpinnings of key stereocontrol elements, and present a comparative analysis to guide researchers and process chemists in selecting the optimal route for their specific needs.

Strategic Overview: The Challenge of Three Chiral Centers

The core synthetic challenge lies in the diastereoselective and enantioselective construction of the three stereocenters at positions 3, 3a, and 6a. The main strategies employed can be broadly categorized as follows:

  • Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials such as carbohydrates or amino acids.[1]

  • Catalytic Asymmetric Reactions: Introducing chirality through enantioselective catalysis, such as asymmetric dihydroxylation or aldol reactions.[4][7]

  • Enzymatic Resolutions: Separating a racemic mixture of the target molecule or a key intermediate through enzyme-catalyzed kinetic resolution.[8][9][10]

This guide will focus on protocols for two highly effective and illustrative approaches: a substrate-controlled synthesis starting from a chiral precursor and a chemoenzymatic approach involving a key resolution step.

Strategy 1: Substrate-Controlled Diastereoselective Synthesis

This strategy leverages a starting material that already contains one or more stereocenters to direct the formation of subsequent chiral centers. A common and effective approach utilizes S-2,3-O-isopropylideneglyceraldehyde, derived from the chiral pool, as the source of chirality.[11] The key steps involve a diastereoselective Michael addition, a Nef oxidation, and a subsequent reduction/cyclization cascade.[11]

Conceptual Workflow: Substrate-Controlled Route

G A S-2,3-O-isopropylidene- glyceraldehyde B Diastereoselective Michael Addition (with Nitromethane) A->B C syn-Adduct B->C D Nef Oxidation C->D E Lactone Acetal Intermediate D->E F Reduction (LiBH4) E->F G In-situ Acid-Catalyzed Cyclization F->G H (3R,3aS,6aR)-Hexahydrofuro [2,3-b]furan-3-ol G->H

Caption: Workflow for the substrate-controlled synthesis of the target furofuranol.

Detailed Protocol: Synthesis via Lactone Acetal Intermediate[11]

Step 1: Diastereoselective Michael Addition

  • Setup: To a solution of S-2,3-O-isopropylideneglyceraldehyde (1.0 eq) in nitromethane (5.0 eq) at 0 °C, add triethylamine (0.1 eq) dropwise.

  • Reaction: Stir the mixture at 0-5 °C for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The inherent chirality of the glyceraldehyde derivative directs the incoming nucleophile (nitronate anion) to one face of the molecule, preferentially forming the syn diastereomer.

  • Workup: Quench the reaction with saturated aqueous NH4Cl solution. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product is typically carried forward without further purification.

Step 2: Nef Oxidation and Lactone Formation

  • Setup: Dissolve the crude nitro-alcohol from Step 1 in methanol. Add a solution of sodium methoxide (1.2 eq) in methanol and stir for 30 minutes at room temperature.

  • Oxidation: Cool the mixture to -10 °C and add a pre-cooled solution of sulfuric acid in methanol. Stir vigorously for 2 hours.

    • Rationale: The Nef reaction converts the nitro group into a carbonyl group (a ketone in this case), which is essential for the subsequent cyclization to the lactone.

  • Cyclization & Workup: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Neutralize with solid NaHCO3, filter, and concentrate the filtrate. The resulting residue contains the target lactone acetal. Purify by column chromatography on silica gel.

Step 3: Reduction and Final Cyclization

  • Setup: To a solution of the purified lactone acetal (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add lithium borohydride (LiBH4, 1.5 eq) portion-wise.

  • Reduction: Slowly warm the reaction to 50 °C and stir for 4 hours until the starting material is consumed (monitored by TLC).

    • Rationale: LiBH4 is a selective reducing agent that reduces the lactone carbonyl to the corresponding primary alcohol, forming a diol intermediate.

  • In-situ Cyclization: Cool the reaction mixture to 0 °C. Carefully add aqueous 32% HCl (2.0 eq based on LiBH4) dropwise. A vigorous reaction may occur.

    • Rationale: The acidic workup serves two purposes: it quenches the excess reducing agent and catalyzes the deprotection of the acetonide and the subsequent intramolecular cyclization of the diol to form the final bicyclic furofuranol structure.[11]

  • Isolation: Stir for 1 hour at room temperature. Extract the product with ethyl acetate, wash with saturated NaHCO3 solution and brine, dry over Na2SO4, and concentrate. The final product can be purified by crystallization or column chromatography to yield (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[11]

Strategy 2: Chemoenzymatic Synthesis via Kinetic Resolution

This approach often begins with a racemic synthesis of the target molecule or a close precursor, followed by an enzymatic step to selectively resolve one enantiomer. Lipases are commonly used for this purpose, catalyzing the acylation of one enantiomer of an alcohol at a much faster rate than the other, allowing for their separation.[8][9][10] A notable route involves a [2+2] photocycloaddition followed by hydrogenation and enzymatic resolution.[8][10][12]

Conceptual Workflow: Chemoenzymatic Route

G cluster_0 Racemic Synthesis cluster_1 Enzymatic Resolution A Furan + Glycol Aldehyde Derivative B [2+2] Photocycloaddition A->B C Hydrogenation B->C D Racemic Hexahydrofuro [2,3-b]furan-3-ol (±)-Mixture C->D E Lipase (e.g., PPL) + Acyl Donor (Propionic Anhydride) D->E F Separation (Chromatography) E->F G (3R,3aS,6aR)-Isomer (Unreacted Alcohol) >99% ee F->G H (3S,3aR,6aS)-Isomer (Acylated Ester) F->H

Caption: Workflow for a chemoenzymatic synthesis featuring kinetic resolution.

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution[8]

This protocol assumes the prior synthesis of racemic (±)-hexahydrofuro[2,3-b]furan-3-ol.

  • Setup: In a suitable flask, dissolve racemic (±)-hexahydrofuro[2,3-b]furan-3-ol (1.0 eq) in methyl tert-butyl ether (MTBE).

  • Enzyme Addition: Add Pig Pancreatic Lipase (PPL) (e.g., 10% w/w).

    • Rationale: PPL is the biocatalyst. It provides a chiral environment that differentiates between the two enantiomers of the alcohol.

  • Acylation: Add propionic anhydride (1.0 eq) as the acyl donor.

    • Rationale: The enzyme will selectively catalyze the transfer of the propionyl group to one enantiomer (the (3S,3aR,6aS)-isomer) much faster than the desired (3R,3aS,6aR)-isomer.

  • Reaction: Stir the reaction mixture at room temperature for approximately 22-24 hours. The reaction progress should be monitored by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol. The ideal endpoint is at or near 50% conversion, which theoretically provides the highest possible ee for both the unreacted starting material and the acylated product.

  • Enzyme Removal: Filter the reaction mixture through a pad of Celite® to remove the immobilized lipase. Wash the pad with additional MTBE.

  • Purification and Separation: Concentrate the filtrate in vacuo. The resulting residue contains a mixture of the desired unreacted alcohol ((-)-5) and the acylated ester of the undesired enantiomer. Separate these two compounds using flash column chromatography (e.g., cyclohexane/EtOAc gradient).[8] The desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is isolated as a colorless oil with high enantiomeric purity (>99% ee).[8][10]

Comparative Analysis of Synthetic Routes

ParameterSubstrate-Controlled RouteChemoenzymatic Route
Source of Chirality Chiral Pool (e.g., glyceraldehyde)Enzymatic Kinetic Resolution
Stereocontrol Diastereoselective reactionsEnantioselective enzymatic acylation
Typical Yield Good (e.g., ~50-80% for key steps)[11]Moderate (Max theoretical yield is 50%)[8][10]
Enantiomeric Purity High (>99% ee)[11]Excellent (>99% ee)[8][10]
Key Advantages Avoids resolution steps; good stereocontrol from the start.High enantiopurity; can be applied at a late stage.
Key Disadvantages Can involve multiple steps; relies on the availability of the chiral starting material.Theoretical maximum yield is 50%; requires separation of product from acylated enantiomer; potential for racemization of the undesired enantiomer for recycling.
Scalability Generally scalable, but may require cryogenic conditions for some steps.Scalability of photocycloaddition can be a concern; enzymatic step is generally scalable.[9][10]

Conclusion

The asymmetric synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a well-explored area of research driven by its critical role in the production of life-saving antiretroviral drugs. Both substrate-controlled diastereoselective methods and chemoenzymatic strategies offer robust pathways to this key intermediate in high enantiopurity. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale, cost considerations, and the technical capabilities of the laboratory. The protocols detailed herein provide a solid foundation for researchers to produce this valuable building block for applications in drug discovery and development.

References

  • Ghosh, A. K., & Brindisi, M. (2017). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. ACS Omega, 2(7), 3508–3516. [Link]

  • Ikemoto, T., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 82(2), 1218–1223. [Link]

  • Quaedflieg, P. J. L. M., et al. (2003). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 5(10), 1673–1675. [Link]

  • Opatz, T., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 82(2), 1218-1223. [Link]

  • Opatz, T., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. PubMed.[Link]

  • Schober, L. J., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 98–106. [Link]

  • Ghosh, A. K., & Brindisi, M. (2017). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. National Institutes of Health.[Link]

  • Synfacts Contributors. (2017). Synthesis of (3R,3aS,6aR)-Hexahydrofuro-[2,3-b]furan-3-ol. Thieme.[Link]

  • Various Authors. (n.d.). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. ResearchGate.[Link]

  • Ghosh, A. K., et al. (2011). Nature Inspired Molecular Design: Stereoselective Synthesis of Bicyclic and Polycyclic Ethers for Potent HIV-1 Protease Inhibitors. National Institutes of Health.[Link]

  • Ghosh, A. K., & Sarver, R. W. (2005). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Tetrahedron Letters, 46(43), 7351-7354. [Link]

  • Various Authors. (n.d.). An Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. ResearchGate.[Link]

  • Schober, L. J., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Semantic Scholar.[Link]

  • Various Authors. (n.d.). Highly diastereo- and enantioselective catalytic synthesis of the bis-tetrahydrofuran alcohol of Brecanavir and Darunavir. ResearchGate.[Link]

  • Bruno, F., et al. (2021). Recent Advances in Heterocyclic HIV Protease Inhibitors. MDPI.[Link]

  • Various Authors. (n.d.). Efficient Synthesis of (3 R ,3a S ,6a R )- Hexahydrofuro[2,3- b ]furan-3-ol from Glycolaldehyde. ResearchGate.[Link]

  • Padwa, A., et al. (2000). Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D. PubMed.[Link]

Sources

The Crucial Role of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol in the Synthesis of Darunavir: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthesis and application of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a pivotal chiral building block in the manufacture of the potent HIV-1 protease inhibitor, Darunavir. Darunavir (marketed as Prezista) is a cornerstone of highly active antiretroviral therapy (HAART) and is recommended for both treatment-naïve and experienced adults and adolescents.[1] The unique bis-tetrahydrofuran (bis-THF) moiety of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol plays a critical role in the drug's efficacy, particularly its high genetic barrier to resistance.[2]

This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of various synthetic strategies for this key intermediate and its subsequent incorporation into the final Darunavir molecule. We will delve into the causality behind experimental choices, provide validated protocols, and present visual workflows to elucidate the complex chemical transformations involved.

The Strategic Importance of the Bis-THF Moiety

The bis-tetrahydrofuran ligand is a high-affinity P2-ligand, meaning it fits snugly into the S2 binding pocket of the HIV-1 protease enzyme.[3] This specific interaction is a key contributor to Darunavir's potent inhibitory activity against both wild-type and multi-drug-resistant HIV strains.[2][4] Consequently, the stereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is of paramount importance in the industrial production of Darunavir. The cost of producing this bicyclic side chain can constitute as much as half of the total cost of the active pharmaceutical ingredient (API).[5]

Synthetic Strategies for (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Numerous synthetic routes to (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol have been developed, each with its own set of advantages and challenges. The primary goal is to achieve high diastereo- and enantioselectivity in a cost-effective and scalable manner. The main approaches can be broadly categorized as:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity.

  • Enzymatic Resolution: Separating a racemic mixture of enantiomers using enzymes.

The following sections will detail representative protocols for some of these key strategies.

Protocol 1: Chiral Pool Synthesis from Monopotassium Isocitrate

This practical and cost-effective approach utilizes readily available monopotassium isocitrate, which can be produced via fermentation of sunflower oil.[5][6][7][8] The synthesis avoids expensive reagents and enzymatic resolutions, making it attractive for large-scale production.[5]

Rationale

The inherent chirality of isocitric acid is leveraged to establish the desired stereocenters in the target molecule. The key steps involve the formation of a lactone diacid, followed by conversion to a tertiary amide which undergoes reduction and subsequent in-situ cyclization to yield the desired furofuranol.[5][6][7][8] The choice of the N-methyl aniline amide was found to be crucial for achieving a complete reaction and successful product isolation.[6][7][8]

Experimental Workflow

G cluster_0 Synthesis from Monopotassium Isocitrate Monopotassium Isocitrate Monopotassium Isocitrate Lactone Diacid Lactone Diacid Monopotassium Isocitrate->Lactone Diacid Amberlyst 15, Heat Tertiary Amide Tertiary Amide Lactone Diacid->Tertiary Amide Amide Formation Transient Aminal-Triol Transient Aminal-Triol Tertiary Amide->Transient Aminal-Triol LiAlH4 Reduction Hexahydrofuro[2,3-b]furan-3-ol Hexahydrofuro[2,3-b]furan-3-ol Transient Aminal-Triol->Hexahydrofuro[2,3-b]furan-3-ol Acidic Workup & Cyclization

Figure 1: Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from monopotassium isocitrate.

Step-by-Step Protocol
  • Lactone Diacid Formation:

    • Neutralize an aqueous solution of monopotassium isocitrate using an ion-exchange resin (e.g., Amberlyst 15).[5]

    • Concentrate the resulting solution of free isocitric acid under reduced pressure to dryness.[5]

    • Heat the solid residue to 95–100 °C to furnish the lactone diacid in high yield (typically ~98%).[5]

  • Amide Formation:

    • Convert the lactone diacid to the corresponding acyl chloride.

    • React the acyl chloride with N-methylaniline in the presence of pyridine in a suitable solvent like dichloromethane (DCM) at -5 °C to room temperature to form the N-methyl aniline amide.[5]

  • Reduction and Cyclization:

    • Reduce the tertiary amide and ester functionalities using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in a suitable solvent like THF.[5][6][8]

    • Upon acidic workup, a transient aminal-triol is formed, which undergoes in-situ cyclization to yield (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[5][6][8]

This process has been reported to produce the desired side chain in an overall yield of 55% from monopotassium isocitrate.[6][7][8]

Protocol 2: Asymmetric Synthesis via Michael Addition

This route utilizes a diastereoselective Michael addition of nitromethane to an α,β-unsaturated aldehyde derived from a chiral starting material, S-2,3-O-isopropylideneglyceraldehyde.[9]

Rationale

This approach establishes the stereochemistry early in the synthetic sequence through a substrate-controlled reaction. The subsequent Nef oxidation and cyclization cascade efficiently builds the bicyclic ring system.[9]

Experimental Workflow

G cluster_1 Asymmetric Synthesis via Michael Addition S-2,3-O-isopropylideneglyceraldehyde S-2,3-O-isopropylideneglyceraldehyde Syn Congeners Syn Congeners S-2,3-O-isopropylideneglyceraldehyde->Syn Congeners Michael Addition (Nitromethane) Lactone Acetals Lactone Acetals Syn Congeners->Lactone Acetals Nef Oxidation & Cyclization Hexahydrofuro[2,3-b]furan-3-ol Hexahydrofuro[2,3-b]furan-3-ol Lactone Acetals->Hexahydrofuro[2,3-b]furan-3-ol Reduction & Cyclization

Figure 2: Asymmetric synthesis of the bis-THF alcohol via a Michael addition strategy.

Step-by-Step Protocol
  • Michael Addition:

    • Perform a diastereoselective Michael addition of nitromethane to S-2,3-O-isopropylideneglyceraldehyde to predominantly form the syn congeners.[9] This reaction typically exhibits high diastereoselectivity (e.g., syn/anti ratio of 97:3).[9]

  • Nef Oxidation and Cyclization:

    • Subject the crude reaction mixture containing the nitro compound to a Nef oxidation by treating it with a base (e.g., NaOMe in MeOH) followed by slow addition to a concentrated acid solution (e.g., H2SO4 in methanol) at low temperatures (0–5 °C).[9] This cascade reaction yields the lactone acetals.[9]

  • Reduction and Final Cyclization:

    • Reduce the lactone acetals using a suitable reducing agent.

    • Induce the final cyclization under carefully controlled acidic conditions (e.g., aqueous HCl at < -5 °C) to form (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[9]

Protocol 3: One-Pot Synthesis with Enzymatic Resolution

This efficient method involves an organocatalytic condensation followed by an enzymatic optical resolution in a one-pot procedure.[10]

Rationale

The initial condensation of 2,3-dihydrofuran and glycolaldehyde is catalyzed by a thiourea catalyst to form the racemic bis-THF alcohol.[10] A subsequent lipase-catalyzed kinetic resolution selectively acylates one enantiomer, allowing for the separation of the desired optically pure alcohol.[10][11]

Experimental Workflow

G cluster_2 One-Pot Synthesis and Enzymatic Resolution 2,3-Dihydrofuran + Glycolaldehyde 2,3-Dihydrofuran + Glycolaldehyde Racemic bis-THF alcohol Racemic bis-THF alcohol 2,3-Dihydrofuran + Glycolaldehyde->Racemic bis-THF alcohol Thiourea Catalyst Separated Enantiomers Separated Enantiomers Racemic bis-THF alcohol->Separated Enantiomers Lipase-catalyzed Kinetic Resolution (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Separated Enantiomers->(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Purification

Figure 3: One-pot synthesis and enzymatic resolution of the bis-THF alcohol.

Step-by-Step Protocol
  • Organocatalytic Condensation:

    • In a suitable solvent, condense 1,2-dihydrofuran and glycolaldehyde using a catalytic amount (e.g., 1 mol%) of Schreiner's thiourea catalyst.[10]

  • Enzymatic Kinetic Resolution:

    • To the crude reaction mixture containing the racemic alcohol, add a lipase (e.g., PPL or Amano Lipase PS-C “Amano I”) and an acylating agent (e.g., propionic anhydride) in a suitable solvent like MTBE.[11]

    • Allow the reaction to stir at room temperature. The lipase will selectively acylate one enantiomer.

    • Filter the reaction mixture through a pad of Celite to remove the enzyme.[11]

  • Purification:

    • Concentrate the filtrate in vacuo and purify the resulting residue by flash column chromatography to separate the desired enantiomerically pure alcohol (>99% ee) from the acylated enantiomer.[10][11]

Incorporation of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol into Darunavir

Once the optically pure bis-THF alcohol is obtained, it is activated and then coupled with the Darunavir backbone.

Activation and Coupling

The hydroxyl group of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is typically activated by converting it into a suitable leaving group. This is often achieved by reacting it with disuccinimidyl carbonate to form an activated carbonate.[5] This activated intermediate is then reacted with the amine core of the Darunavir precursor to form the final carbamate linkage, yielding Darunavir.[12][13]

General Coupling Procedure
  • Activation: React (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol with a suitable activating agent (e.g., disuccinimidyl carbonate) in an appropriate solvent.

  • Coupling: The activated bis-THF intermediate is then coupled with the amine precursor, 4-amino-N-(2R, 3S)-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-benzenesulfonamide, in a suitable solvent such as N-methyl-2-pyrrolidinone (NMPO) or dichloromethane in the presence of a base like triethylamine.[12][13]

  • Purification: The resulting Darunavir is then purified, often through recrystallization from a suitable solvent system (e.g., ethanol, isopropyl alcohol) to yield the final API.[13][14]

Conclusion

The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a critical and often challenging step in the production of Darunavir. The choice of synthetic route depends on various factors including cost, scalability, and the desired level of stereochemical purity. The methods outlined in this guide, from chiral pool synthesis to asymmetric catalysis and enzymatic resolution, represent some of the key strategies employed in the field. A thorough understanding of these protocols and the underlying chemical principles is essential for researchers and professionals involved in the development and manufacturing of this vital antiretroviral medication.

References

  • Ghosh, A. K., et al. "Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde." Organic Letters, vol. 8, no. 15, 2006, pp. 3355-3358. [Link]

  • Wender, P. A., et al. "Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors." The Journal of Organic Chemistry, vol. 82, no. 1, 2017, pp. 658-662. [Link]

  • Ghosh, A. K., et al. "The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir." The Journal of Organic Chemistry, vol. 86, no. 2, 2021, pp. 1216-1222. [Link]

  • Moore, G. L., et al. "Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate." Organic Process Research & Development, vol. 21, no. 1, 2017, pp. 98-106. [Link]

  • Wender, P. A., et al. "Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors." FitForThem. [Link]

  • Moore, G. L., et al. "Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate." ACS Publications. [Link]

  • Quaedflieg, P. J. L. M., et al. "Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol." Organic Letters, vol. 7, no. 23, 2005, pp. 5227-5230. [Link]

  • Moore, G. L., et al. "Practical Synthesis of the Bicyclic Darunavir Side Chain: (3 R,3a S,6a R)-Hexahydrofuro[2,3- b]furan-3-ol from Monopotassium Isocitrate." PubMed, 20 Jan. 2017. [Link]

  • Moore, G. L., et al. "Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate." ResearchGate, Dec. 2016. [Link]

  • Ghosh, A. K., et al. "Highly diastereo- and enantioselective catalytic synthesis of the bis-tetrahydrofuran alcohol of Brecanavir and Darunavir." ResearchGate. [Link]

  • More, G. V., et al. "Ru-Catalyzed Asymmetric Transfer Hydrogenation of α-Acyl Butyrolactone via Dynamic Kinetic Resolution: Asymmetric Synthesis of bis-THF Alcohol Intermediate of Darunavir." ScienceDirect. [Link]

  • Ghosh, A. K., et al. "Process for the preparation of darunavir and darunavir intermediates." European Patent Office, Patent 2528923. [Link]

  • Ghosh, A. K. "Design and Synthesis of Potent HIV-1 Protease Inhibitors and Enantioselective Synthesis of Antidiabetic Agent, Carambolaflavone." Purdue University Graduate School - Figshare, 2024. [Link]

  • "Preparation method for hexahydrofuro-furan-ol derivative and intermediate...
  • "Process for the preparation of darunavir and darunavir intermediates.
  • Rehman, M. A. U., et al. "Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors." PMC - NIH. [Link]

  • Rehman, M. A. U., et al. "Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors." ACS Bio & Med Chem Au. [Link]

  • Dash, C. C., et al. "Synthesis and Characterization of Long Acting Darunavir Prodrugs." PMC - NIH, 6 Jan. 2021. [Link]

  • "Process for the preparation of darunavir.
  • Funicello, M., et al. "Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction." PubMed Central. [Link]

  • "Process for preparation of darunavir and darunavir ethanolate of fine particle size.
  • Funicello, M., et al. "Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction." PubMed. [Link]

  • Funicello, M., et al. "Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction." The Journal of Organic Chemistry, 2014. [Link]

  • "Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Sources

Application Note: A Practical Guide to the Enzymatic Kinetic Resolution of (±)-Hexahydrofuro[2,3-b]furan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Significance

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a critical chiral building block for the synthesis of several potent HIV-1 protease inhibitors, most notably Darunavir.[1][2] Its precise stereochemistry is paramount for therapeutic efficacy. This application note provides a detailed, field-proven protocol for the enzymatic kinetic resolution of racemic hexahydrofuro[2,3-b]furan-3-ol. We will explore the rationale behind enzyme selection, process optimization, and analytical validation, focusing on the use of lipases to achieve high enantiomeric purity. This guide is intended for researchers and process chemists in drug discovery and development seeking a robust, scalable, and efficient method for producing this vital intermediate.

The Principle: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the differential reaction rates of its enantiomers with a chiral catalyst or reagent. In Enzymatic Kinetic Resolution (EKR), an enzyme serves as the chiral catalyst. Lipases (EC 3.1.1.3) are particularly well-suited for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[3][4]

The core of this process is the enzyme's ability to selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other. For the resolution of (±)-hexahydrofuro[2,3-b]furan-3-ol, a lipase will catalyze the transfer of an acyl group from an acyl donor (e.g., vinyl acetate) to one of the alcohol enantiomers.

This results in a mixture containing:

  • One enantiomer as an ester (the "fast-reacting" enantiomer).

  • The other enantiomer as the unreacted alcohol (the "slow-reacting" enantiomer).

The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiomeric excess (ee) of both components. The resulting ester and alcohol can then be separated by standard chromatographic techniques.

G cluster_start Starting Material cluster_process EKR Process cluster_products Products at ~50% Conversion racemate Racemic (±)-Alcohol enzyme Lipase (e.g., CAL-B) racemate->enzyme Substrate ester (R)-Ester enzyme->ester Catalyzes Acylation alcohol (S)-Alcohol (unreacted) enzyme->alcohol Leaves Unreacted acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->enzyme Reagent

Figure 1: Conceptual workflow of the lipase-catalyzed kinetic resolution of a racemic secondary alcohol.

Experimental Workflow: From Screening to Analysis

A successful resolution strategy is not a single experiment but a logical progression of steps. The following workflow ensures the development of a robust and reproducible protocol.

G A Step 1: Enzyme & Solvent Screening B Step 2: Optimization of Reaction Parameters A->B Select best conditions C Step 3: Preparative Scale Resolution B->C Apply optimized protocol D Step 4: Product Separation C->D Isolate products E Step 5: Analytical Validation (ee determination) D->E Quantify purity

Figure 2: A systematic workflow for developing an enzymatic resolution protocol.

Detailed Protocols

Protocol 1: Enzyme and Condition Screening

Rationale: The choice of enzyme and solvent is the most critical factor for achieving high enantioselectivity (expressed as the E-value).[5] Different lipases exhibit varying selectivities for the same substrate. A preliminary screen is essential to identify the optimal biocatalyst and reaction medium, saving significant time and resources. We will screen several commercially available lipases. Candida antarctica Lipase B (CAL-B), often supplied immobilized as Novozym® 435, is a highly effective and robust catalyst for resolving secondary alcohols and serves as an excellent starting point.[6][7][8]

Materials:

  • (±)-Hexahydrofuro[2,3-b]furan-3-ol

  • Enzymes:

    • Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym® 435)

    • Pseudomonas cepacia Lipase (PSL, e.g., Amano Lipase PS)

    • Porcine Pancreatic Lipase (PPL)

  • Acyl Donor: Vinyl acetate

  • Solvents: Methyl tert-butyl ether (MTBE), Toluene, Hexane

  • Small reaction vials (e.g., 4 mL) with screw caps

  • Orbital shaker with temperature control

  • Analytical balance, syringes

Procedure:

  • Set up an array of 9 reaction vials.

  • To each vial, add 10 mg of (±)-hexahydrofuro[2,3-b]furan-3-ol.

  • Add 1 mL of the designated solvent (MTBE, Toluene, or Hexane) to the vials according to your screening plan (e.g., 3 vials per solvent).

  • To each set of 3 vials (one for each solvent), add 10-15 mg of one of the enzymes (CAL-B, PSL, PPL).

  • Add 1.5 to 2.0 equivalents of vinyl acetate to each vial. Using an irreversible acyl donor like vinyl acetate prevents the reverse reaction (hydrolysis) and drives the equilibrium towards product formation.

  • Seal the vials and place them on an orbital shaker at 30-40°C and 200 rpm.

  • Monitor the reaction by taking small aliquots at timed intervals (e.g., 2, 6, 12, 24 hours). Analyze the samples via GC or TLC to estimate conversion.

  • When the conversion is approximately 40-50%, quench the reaction by filtering off the immobilized enzyme.

  • Analyze the enantiomeric excess (ee) of the remaining alcohol and the formed ester using the analytical protocol below (Protocol 3).

Data Interpretation: Summarize the results in a table to identify the best-performing system. The ideal system will reach ~50% conversion in a reasonable time with the highest possible ee for both the substrate and product.

Enzyme Solvent Time (h) Conversion (%) Alcohol ee (%) Ester ee (%) E-Value *
CAL-BMTBE648>9896>200
CAL-BToluene8459590~100
PSLMTBE243085>95~50
PPLMTBE48<10--Low
**E-Value (Enantiomeric Ratio) is calculated from conversion and ee values and is a measure of selectivity.[9] A high E-value (>100) is desirable.
Protocol 2: Optimized Preparative Scale Resolution

Rationale: This protocol scales up the best conditions identified in the screening phase. Based on extensive literature and typical screening outcomes, we will proceed with CAL-B in MTBE. Immobilized enzymes are highly advantageous for scale-up as they can be easily removed from the reaction mixture by simple filtration and potentially reused, reducing costs.[10][11][12]

Materials & Equipment:

  • Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym® 435), 10-20% by weight of substrate.

  • Substrate: (±)-Hexahydrofuro[2,3-b]furan-3-ol (e.g., 1.0 g).

  • Acyl Donor: Vinyl acetate (1.5 equivalents).

  • Solvent: Methyl tert-butyl ether (MTBE), sufficient to make a 0.1-0.2 M solution.

  • Round-bottom flask appropriate for the reaction volume.

  • Magnetic stirrer and stir bar.

  • Temperature-controlled oil or water bath.

  • Filtration apparatus (e.g., Büchner funnel).

Parameter Optimized Value Rationale
Enzyme Immobilized CAL-BHigh selectivity and stability; easy to remove and recycle.[8][10]
Substrate Conc. 0.1 MBalances reaction rate with solubility.
Acyl Donor Vinyl Acetate (1.5 eq)Irreversible; byproduct (acetaldehyde) is volatile.
Solvent MTBEGood balance of enzyme activity and substrate solubility.[8]
Temperature 35 °COptimal for lipase activity without promoting denaturation.
Monitoring Chiral GC/HPLCProvides accurate data on both conversion and ee.[13][14]

Procedure:

  • To a round-bottom flask, add (±)-hexahydrofuro[2,3-b]furan-3-ol (1.0 g) and MTBE (to achieve ~0.1 M concentration). Stir until fully dissolved.

  • Add immobilized CAL-B (100-200 mg).

  • Add vinyl acetate (1.5 eq.).

  • Stir the mixture at 35°C.

  • Monitor the reaction progress every 1-2 hours by taking a small aliquot, filtering the enzyme, and analyzing by chiral GC/HPLC.

  • Stop the reaction when the conversion reaches 45-50%. This is the optimal point to achieve high ee for both the unreacted alcohol and the ester product.

  • Quench the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh MTBE, dried under vacuum, and stored for potential reuse.

  • Concentrate the filtrate under reduced pressure to yield a crude mixture of the acylated product and the unreacted alcohol.

Protocol 3: Product Separation and Analysis

Rationale: The final step involves separating the desired chiral alcohol from its esterified counterpart and analytically confirming the enantiomeric purity of both. Flash column chromatography is a standard and effective method for this separation. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) is the gold standard for determining enantiomeric excess.[13][15]

A. Product Separation (Flash Column Chromatography)

  • Prepare a silica gel column using a hexane/ethyl acetate solvent system.

  • Dissolve the crude product mixture from Protocol 2 in a minimal amount of dichloromethane or the column eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%). The less polar ester will typically elute before the more polar alcohol.

  • Collect fractions and analyze by TLC to identify the pure product fractions.

  • Combine the pure fractions for each compound and remove the solvent under reduced pressure.

B. Analysis of Enantiomeric Excess (ee) by Chiral HPLC

  • Column: A chiral stationary phase column is required (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

  • Mobile Phase: A mixture of hexane and isopropanol is typical. The exact ratio must be optimized to achieve baseline separation of the enantiomers (e.g., 95:5 Hexane:IPA).

  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of the starting racemic mixture, the purified alcohol, and the purified ester in the mobile phase.

  • Injection: Inject the samples onto the HPLC system.

  • Data Analysis:

    • Identify the two peaks corresponding to the R and S enantiomers from the chromatogram of the racemic standard.

    • For your resolved samples, integrate the peak areas for each enantiomer present.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 [9]

Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive enzyme; inappropriate solvent or temperature.Verify enzyme activity with a standard substrate (e.g., p-nitrophenyl palmitate). Re-screen solvents and temperatures. Ensure anhydrous conditions.
Low Enantioselectivity (Low ee) Incorrect enzyme choice; reaction went past 50% conversion.Screen other lipases. Carefully monitor the reaction and stop it at or before 50% conversion. Lowering the temperature may sometimes increase selectivity.
Poor Separation of Products Inappropriate eluent system for chromatography.Optimize the hexane/ethyl acetate gradient for column chromatography.
Enzyme Deactivation upon Reuse Denaturation by solvent, temperature, or reaction byproducts.Wash the enzyme thoroughly with a mild solvent (e.g., hexane) before drying. Avoid excessively high temperatures.

Conclusion

This application note provides a comprehensive and robust framework for the enzymatic kinetic resolution of (±)-hexahydrofuro[2,3-b]furan-3-ol. By following a systematic approach of screening, optimization, and careful analysis, researchers can reliably produce the enantiomerically pure (3R,3aS,6aR)-alcohol, a high-value intermediate for the synthesis of Darunavir and other important pharmaceuticals. The use of immobilized lipases like CAL-B offers a scalable, efficient, and greener alternative to traditional chemical resolution methods.

References

  • Gotor-Fernández, V., & Gotor, V. (2019). Lipases: sources, immobilization methods, and industrial applications. Applied Microbiology and Biotechnology, 103(18), 7399–7423. [Link]

  • Zdarta, J., et al. (2023). Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. ACS Omega. [Link]

  • Zdarta, J., et al. (2023). Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. PubMed Central. [Link]

  • Ghosh, A. K., et al. (2012). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. PubMed Central. [Link]

  • Various Authors. (n.d.). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. ResearchGate. [Link]

  • Yeoh, K. W., et al. (2022). The Immobilization of Lipases on Porous Support by Adsorption and Hydrophobic Interaction Method. MDPI. [Link]

  • Ghosh, A. K., et al. (2013). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed Central. [Link]

  • Garcia-Galan, C., et al. (2011). Lipase Immobilization on Siliceous Supports: Application to Synthetic Reactions. Bentham Science. [Link]

  • Kocienski, P. (2017). Synthesis of (3R,3aS,6aR)-Hexahydrofuro-[2,3-b]furan-3-ol. Synfacts. [Link]

  • Ghosh, A. K., & Swanson, L. M. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications. [Link]

  • Taran, O., & Anslyn, E. V. (2017). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]

  • Ghosh, A. K. (2012). DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Purdue University Graduate School. [Link]

  • Ríos-Lombardía, N., et al. (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research. [Link]

  • Forró, E., & Fülöp, F. (2019). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. RSC Publishing. [Link]

  • PharmaGuru. (2024). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. University of Bath website. [Link]

  • Skarżyńska, A., et al. (2018). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. MDPI. [Link]

  • Barth, S., & Ernst, S. (2007). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. PubMed. [Link]

  • Taran, O., et al. (2018). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. [Link]

  • Nagaj, J., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]

  • Sánchez, M. J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

  • McLoughlin, E. C., et al. (2024). Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. PubMed. [Link]

  • Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. NIH. [Link]

  • Siódmiak, T., et al. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. ResearchGate. [Link]

  • European Patent Office. (2021). EP3766874A1 - Preparation method for hexahydrofuro-furan-ol derivative and intermediate.
  • Nagaj, J., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PubMed Central. [Link]

  • Calderón, C., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers. [Link]

  • Brenna, E., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . [Link]

  • Ríos, A., et al. (2022). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. MDPI. [Link]

  • De Vetta, M., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repository. [Link]

  • Wang, Y., et al. (2021). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. PubMed Central. [Link]

  • Siodmiak, T., et al. (2023). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. [Link]

Sources

Streamlining Stereoselectivity: A One-Pot Synthesis of Enantiopure (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemists

Abstract

The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety is a privileged structural motif and a cornerstone in the architecture of modern antiviral therapeutics, most notably the HIV-1 protease inhibitor Darunavir.[1][2][3] Its rigid, bicyclic structure and specific stereochemistry are critical for high-affinity binding to the protease enzyme's active site, conferring potency against both wild-type and drug-resistant viral strains.[4][5] However, the construction of its three contiguous stereocenters presents a significant synthetic challenge. This application note details a highly efficient, one-pot procedure that sequentially combines a photocycloaddition, hydrogenation, and an enzymatic kinetic resolution to produce the target alcohol in high yield and exceptional enantiomeric excess (>99% ee).[1][6][7] This protocol is designed for researchers in drug discovery and process development seeking a practical and scalable route to this vital pharmaceutical building block.

Introduction: The Strategic Imperative for an Efficient Synthesis

The bis-tetrahydrofuran (bis-THF) core of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is designed to form critical hydrogen bonds with the backbone of the HIV-1 protease.[4] This interaction is fundamental to the efficacy of drugs like Darunavir. Traditional synthetic routes often involve lengthy, multi-step sequences starting from chiral pool materials, which can be inefficient and costly.[5][8] The development of a "one-pot" synthesis, where sequential reactions are performed in a single reaction vessel, represents a significant advancement in chemical process efficiency. It minimizes solvent waste, reduces purification steps, and saves time, aligning with the principles of green chemistry.

The method detailed herein, pioneered by Opatz and co-workers, commences from achiral starting materials—furan and a protected glycol aldehyde—and masterfully introduces chirality through a late-stage enzymatic resolution.[1][6] This strategy circumvents the need for expensive chiral catalysts or auxiliaries in the initial bond-forming steps, offering a robust and economically viable pathway.

Mechanistic Rationale: A Three-Act Synthetic Cascade

The elegance of this one-pot procedure lies in the seamless integration of three distinct chemical transformations. Each step is chosen for its efficiency and compatibility with the subsequent reaction, eliminating the need for intermediate isolation and purification.

  • Act I: [2+2] Photocycloaddition. The synthesis begins with a diastereoselective Paterno-Büchi reaction. Furan, acting as the alkene component, reacts with Cbz-protected glycol aldehyde under UV irradiation (λ ≈ 300 nm). This light-induced [2+2] cycloaddition forms a bicyclic oxetane intermediate, efficiently constructing the core fused-ring system as a racemic mixture.[6][7]

  • Act II: Catalytic Hydrogenation. Following the photocycloaddition, the crude reaction mixture is directly subjected to catalytic hydrogenation. Using a standard palladium on carbon (Pd/C) catalyst under a modest pressure of hydrogen gas, the double bond within the furan ring is saturated. This step yields the racemic hexahydrofuro[2,3-b]furan-3-ol, still protected at the hydroxyl group.[6]

  • Act III: Enzymatic Kinetic Resolution. The final and most critical step is the establishment of enantiopurity. A lipase, specifically Pig Pancreatic Lipase (PPL), is introduced as a chiral catalyst. In the presence of an acylating agent like propionic anhydride, the enzyme selectively acylates one enantiomer—the (3S,3aR,6aS) form—at a much faster rate than the desired (3R,3aS,6aR) enantiomer. The reaction is halted at approximately 50% conversion, leaving the desired (3R,3aS,6aR)-alcohol enantiomer largely unreacted and the undesired enantiomer as a propionate ester. This difference in chemical properties allows for their straightforward separation via standard chromatography.[6]

G cluster_products Separable Products start_mat Furan + Cbz-Glycol Aldehyde step1 Step 1: [2+2] Photocycloaddition (hν, MTBE) start_mat->step1 intermediate1 Racemic Bicyclic Oxetane step1->intermediate1 step2 Step 2: Hydrogenation (H₂, Pd/C) intermediate1->step2 intermediate2 Racemic Protected Bis-THF Alcohol step2->intermediate2 step3 Step 3: Enzymatic Resolution (Lipase, (EtCO)₂O) intermediate2->step3 product_desired Desired Enantiomer (3R,3aS,6aR)-Alcohol (>99% ee) step3->product_desired Unreacted product_undesired Acylated Undesired Enantiomer (3S,3aR,6aS)-Ester step3->product_undesired Acylated

Figure 1. Reaction cascade for the one-pot synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained chemistry professionals in a controlled laboratory setting. Adhere to all institutional safety guidelines, particularly when handling hydrogen gas and photochemical equipment.

Materials and Reagents
ReagentMolar Equiv.Recommended GradeNotes
Cbz-protected glycol aldehyde1.0>97%Starting material. Can be synthesized from Cbz-glycol via Swern or TEMPO oxidation.[7]
Furan5.0>99%, freshly distilledUsed in excess to maximize cycloaddition.
Methyl tert-butyl ether (MTBE)-AnhydrousReaction solvent.
Palladium on Carbon (10% Pd/C)2 mol%Degussa typeHydrogenation catalyst. Handle with care as it can be pyrophoric.
Hydrogen (H₂)-High purityGas cylinder with regulator.
Pig Pancreatic Lipase (PPL)50% w/wCrude typeEnzyme for kinetic resolution.
Propionic Anhydride1.0>98%Acylating agent.
Ethyl Acetate-Reagent gradeFor chromatography.
Hexanes-Reagent gradeFor chromatography.
Step-by-Step Procedure

The entire procedure is performed in a single reaction vessel suitable for both photochemistry and pressure reactions (e.g., a quartz vessel within a steel autoclave).

  • Part A: Photocycloaddition

    • To a solution of Cbz-protected glycol aldehyde (1.0 equiv, e.g., 10 mmol, 1.95 g) in anhydrous MTBE (e.g., 100 mL), add freshly distilled furan (5.0 equiv, 50 mmol, 3.40 g).

    • Cool the vessel to 0 °C and purge the solution with argon or nitrogen for 15 minutes to remove dissolved oxygen.

    • Irradiate the mixture using a medium-pressure mercury lamp (λ ≈ 306 nm) for approximately 20-24 hours.

    • Causality Check: Oxygen can quench the excited state of the aldehyde, inhibiting the cycloaddition. The excess of furan drives the equilibrium towards the product.

    • In-Process Control: Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) for the disappearance of the glycol aldehyde spot.

  • Part B: Hydrogenation

    • Once the photocycloaddition is complete (as determined by TLC), carefully vent the reaction vessel.

    • Under an inert atmosphere, add the 10% Pd/C catalyst (2 mol%).

    • Seal the vessel, purge with hydrogen gas, and then pressurize to 15-20 psi.

    • Stir the mixture vigorously at room temperature for 24 hours.

    • Causality Check: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas for an efficient reduction.

    • In-Process Control: The reaction can be monitored by GC-MS to confirm the saturation of the furan ring.

  • Part C: Enzymatic Kinetic Resolution

    • Carefully depressurize and purge the vessel with an inert gas.

    • Add the Pig Pancreatic Lipase (50% w/w relative to the initial aldehyde) and propionic anhydride (1.0 equiv).

    • Stir the suspension at room temperature for 22-24 hours.

    • Causality Check: The enzyme's active site is chiral and preferentially binds and acylates the (3S,3aR,6aS)-enantiomer. Using one equivalent of the acylating agent targets a theoretical 50% conversion, which provides the maximum possible yield of a single enantiomer in a kinetic resolution (50%).

    • In-Process Control: Monitor the formation of the desired alcohol and the acylated product by chiral HPLC to ensure the reaction is stopped near 50% conversion.

  • Part D: Workup and Purification

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst and the enzyme. Wash the pad with MTBE or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil by silica gel column chromatography. A gradient elution (e.g., starting with 10:1 Hexanes:EtOAc and gradually increasing polarity) will separate the less polar acylated ester from the more polar desired alcohol.

    • Combine the fractions containing the pure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol and concentrate under reduced pressure to yield the final product.

Expected Outcomes & Data

ParameterExpected ValueReference
Overall Yield 35 - 43%[6]
Enantiomeric Excess (ee) >99%[6]
Appearance Colorless oil or white solid[9]
Confirmation ¹H NMR, ¹³C NMR, Chiral HPLC

Experimental Workflow Visualization

G setup Reactor Setup Add Cbz-Glycol Aldehyde, Furan, MTBE photo Photoreaction Irradiate (hν) at 0°C for 20-24h Monitor by TLC setup->photo hydro Hydrogenation Add Pd/C catalyst Pressurize with H₂ (15 psi) for 24h photo->hydro enzyme Enzymatic Resolution Add Lipase & (EtCO)₂O Stir at RT for 22-24h Monitor by Chiral HPLC hydro->enzyme workup Workup Filter through Celite Concentrate Filtrate enzyme->workup purify Purification Silica Gel Chromatography Separate Alcohol from Ester workup->purify product { Final Product | (3R,3aS,6aR)-Alcohol | Characterize (NMR, HPLC)} purify->product

Figure 2. Step-by-step laboratory workflow diagram.

Troubleshooting and Field-Proven Insights

  • Low Yield in Photocycloaddition: Ensure furan is freshly distilled. Older furan can contain peroxides and other impurities that inhibit the reaction. Verify the output and wavelength of your photochemical lamp.

  • Stalled Hydrogenation: The Pd/C catalyst may be inactive. Ensure it was handled under an inert atmosphere to prevent oxidation. If the reaction stalls, carefully filter the mixture (under inert conditions) and add a fresh batch of catalyst.

  • Poor Enantiomeric Resolution (<95% ee): This is the most critical step. The activity of the lipase can vary between batches. It is crucial to monitor the reaction and stop it as close to 50% conversion as possible. Allowing the reaction to proceed further will result in the acylation of the desired alcohol, reducing its yield, while stopping too early will result in lower enantiomeric purity. The temperature and pH of the medium can also affect enzyme activity.

  • Difficult Chromatographic Separation: If the alcohol and ester products are difficult to separate on silica gel, a different solvent system may be required. Additionally, ensuring the acylation reaction goes to ~50% completion makes the separation cleaner, as there will be minimal racemic starting material left.

Conclusion

This application note provides a comprehensive and validated one-pot protocol for the synthesis of enantiopure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. By logically sequencing a photocycloaddition, hydrogenation, and enzymatic resolution, this method offers a highly efficient route to a key pharmaceutical intermediate from simple, achiral precursors. The protocol's operational simplicity and high stereochemical control make it an invaluable tool for researchers in medicinal chemistry and drug development, accelerating the synthesis of next-generation antiviral agents.

References

  • Sevenich, A., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 82(2), 1218–1223. [Link]

  • Quaedflieg, P. J. L. M., et al. (2006). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 8(1), 177–180. [Link]

  • PubMed Abstract. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry. [Link]

  • Rhee, Y. H., et al. (2021). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Organic Letters, 23(9), 3584–3587. [Link]

  • The Journal of Organic Chemistry. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. ACS Publications. [Link]

  • Kim, M., & Rhee, Y. H. (2021). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Organic Letters, 23(9), 3584-3587. [Link]

  • ResearchGate. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. [Link]

Sources

The Pivotal Role of Hexahydrofuro[2,3-b]furan-3-ol in Engineering Potent HIV Protease Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in HIV Protease Inhibitor Design

The advent of Human Immunodeficiency Virus (HIV) protease inhibitors marked a turning point in the management of Acquired Immunodeficiency Syndrome (AIDS). These agents effectively suppress viral replication by targeting a critical step in the viral life cycle: the proteolytic maturation of viral proteins. However, the rapid emergence of drug-resistant viral strains has necessitated the continuous evolution of inhibitor design. A significant breakthrough in this endeavor has been the incorporation of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety, a bicyclic ether commonly referred to as bis-tetrahydrofuran (bis-THF), into the molecular architecture of these inhibitors. This key structural element is a cornerstone of the highly successful antiretroviral drug Darunavir and other potent inhibitors, valued for its ability to confer a high genetic barrier to resistance.[1][2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this pivotal chemical entity in the design and evaluation of next-generation HIV protease inhibitors.

The Strategic Advantage of the Bis-THF Moiety: A Deep Dive into Mechanism and Interaction

The efficacy of HIV protease inhibitors is intrinsically linked to their ability to bind tightly and specifically to the active site of the viral protease. The bis-THF moiety, when incorporated as the P2 ligand in an inhibitor, plays a crucial role in establishing a robust network of interactions with the enzyme.[4]

Mechanism of Action:

Inhibitors like Darunavir, which feature the bis-THF scaffold, are nonpeptidic competitive inhibitors of HIV-1 protease.[5][6] They physically occupy the active site of the enzyme, preventing it from processing the viral Gag-Pol polyproteins.[5] This inhibition of proteolytic cleavage results in the production of immature, non-infectious viral particles.[5]

The "Backbone Binding" Hypothesis:

The resilience of bis-THF-containing inhibitors to drug resistance is largely attributed to the "backbone binding" concept.[4] Unlike many earlier inhibitors that primarily interacted with the side chains of the protease's amino acid residues, the bis-THF moiety forms a network of hydrogen bonds with the main-chain atoms of the active site.[4][6] These backbone atoms are structurally conserved even in the presence of mutations that alter the amino acid side chains. This strong and stable interaction with the less mutable parts of the enzyme is a key factor in the high genetic barrier to resistance observed with drugs like Darunavir.[6][7]

Key Interactions:

Structural studies have revealed that the bis-THF ligand in Darunavir establishes critical hydrogen bonds with the backbone amide groups of aspartic acid residues Asp-29 and Asp-30 in the HIV-1 protease active site.[5][7] This interaction is crucial for the high affinity and potent inhibitory activity of the molecule.

Synthesis of the Core Scaffold: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

The stereochemically defined synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a critical and often challenging aspect of manufacturing HIV protease inhibitors that incorporate this moiety. Various synthetic strategies have been developed to achieve high optical purity and yield.[1][8][9][10][11] Below are two representative protocols.

Protocol 1: Asymmetric Synthesis via Photocycloaddition and Enzymatic Resolution

This protocol provides a concise route to the target molecule, leveraging a key photocycloaddition step followed by an efficient enzymatic resolution to achieve high enantiomeric excess.[1][9][12]

Experimental Workflow:

A [2+2] Photocycloaddition (Furan + Cbz-protected glycol aldehyde) B Hydrogenation A->B Formation of racemic cycloadduct C Lipase-Catalyzed Kinetic Resolution B->C Reduction of double bond D Purification C->D Enantioselective acylation E (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol D->E Separation of enantiomers

Workflow for Asymmetric Synthesis.

Step-by-Step Methodology:

  • [2+2] Photocycloaddition:

    • In a suitable photochemical reactor, combine furan and Cbz-protected glycol aldehyde in an appropriate solvent (e.g., acetone).

    • Irradiate the mixture with a UV lamp (e.g., medium-pressure mercury lamp) at a controlled temperature (e.g., -20°C) until the starting materials are consumed (monitor by TLC or GC).

    • Concentrate the reaction mixture under reduced pressure to obtain the crude racemic cycloadduct.

  • Hydrogenation:

    • Dissolve the crude cycloadduct in a suitable solvent (e.g., methanol or ethyl acetate).

    • Add a hydrogenation catalyst (e.g., palladium on carbon, 10 wt. %).

    • Subject the mixture to a hydrogen atmosphere (e.g., 1-5 bar) and stir vigorously until the reaction is complete (monitor by TLC or GC).

    • Filter off the catalyst and concentrate the filtrate to yield the racemic hydrogenated product.

  • Lipase-Catalyzed Kinetic Resolution:

    • Dissolve the racemic product in an appropriate organic solvent (e.g., toluene or tert-butyl methyl ether).

    • Add an acylating agent (e.g., vinyl acetate) and a lipase catalyst (e.g., immobilized Candida antarctica lipase B).

    • Incubate the mixture with shaking at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted alcohol.

    • Stop the reaction when the desired ee is reached (typically >99%).

  • Purification:

    • Remove the enzyme by filtration.

    • Separate the desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from the acylated enantiomer by column chromatography on silica gel.

Protocol 2: Chiral Pool Synthesis from Sugar Derivatives

This approach utilizes a readily available chiral starting material, such as a sugar derivative, to construct the bis-THF core with inherent stereocontrol.[3][8][10][11]

Experimental Workflow:

A Starting Material (e.g., 1,2-O-isopropylidene-α-D-glucofuranose) B Series of Chemical Transformations (e.g., hydrogenation, reduction, oxidation) A->B Stepwise modification C Cyclization B->C Formation of the bicyclic ring system D Purification C->D Crude product E (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol D->E Final pure product

Sources

Application Note: Strategic Derivatization of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol for the Synthesis of Novel Chiral Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigid, C2-symmetric bicyclic structure of the hexahydrofuro[2,3-b]furan scaffold, derived from renewable resources like isosorbide, presents a privileged chiral backbone for the development of high-performance ligands in asymmetric catalysis.[1][2] This application note provides a detailed guide for the strategic derivatization of a key intermediate, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, to access a diverse library of chiral ligands. We present field-proven insights and detailed, step-by-step protocols for key transformations including etherification, esterification, and the introduction of phosphine moieties. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to empower researchers in drug development and catalysis to leverage this versatile chiral building block.

Introduction: The Strategic Advantage of the Furofuran Scaffold

The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol core, a critical component in the synthesis of HIV protease inhibitors like Darunavir, offers a unique and stereochemically rich platform for ligand design.[3][4][5][6] Its rigid conformation locks pendant coordinating groups into well-defined spatial orientations, a crucial feature for inducing high stereoselectivity in metal-catalyzed reactions. Unlike more flexible backbones, the furofuran system minimizes conformational ambiguity, leading to more predictable catalyst behavior. The starting alcohol is readily accessible through various established synthetic routes, including asymmetric one-pot syntheses, making it an attractive and sustainable starting material for ligand development.[5][7][8]

This guide focuses on the derivatization of the secondary alcohol at the C3 position, which serves as a versatile handle for introducing a wide array of coordinating functional groups. By modifying this position, researchers can systematically tune the steric and electronic properties of the resulting ligands to optimize performance in specific catalytic transformations.

Foundational Derivatization Strategies at the C3-Hydroxyl Group

The secondary hydroxyl group of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is the primary site for derivatization. Standard organic transformations can be employed to convert this alcohol into ethers, esters, and other functional intermediates, which serve as precursors to more complex ligand structures.

O-Alkylation and O-Arylation: Crafting Chiral Ethers

Etherification of the C3-hydroxyl is a fundamental step toward creating ligands with coordinating groups tethered by a stable ether linkage. The choice of the alkylating or arylating agent is critical and determines the nature of the final ligand. For instance, introducing a 2-picolyl group can lead to bidentate P,N or N,N ligands, while incorporating a diphenylphosphine moiety via an ether linkage can generate valuable phosphine-ether (P,O) ligands.

Protocol 1: Williamson Ether Synthesis for Picolyl Ether Derivatives

This protocol details the synthesis of 3-((pyridin-2-yl)methoxy)hexahydrofuro[2,3-b]furan, a precursor for N,N-type ligands.

Rationale: The Williamson ether synthesis is a robust and well-established method for forming ether bonds. Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the alcohol, forming a nucleophilic alkoxide that readily displaces the chloride from 2-(chloromethyl)pyridine. Anhydrous conditions are critical to prevent quenching of the base and alkoxide intermediate.

  • Step 1: Deprotonation

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (1.0 eq).

    • Dissolve the alcohol in anhydrous tetrahydrofuran (THF, 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

  • Step 2: Alkylation

    • Dissolve 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in a minimal amount of anhydrous dimethylformamide (DMF) and add it to the reaction mixture dropwise via syringe.

    • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Workup and Purification

    • Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired picolyl ether.

Esterification: Accessing Chiral Carbamate and Ester Ligands

Esterification provides another avenue for functionalization. Carbamate derivatives, for example, can be synthesized by reacting the alcohol with various isocyanates.[1][2][9] These derivatives have been successfully employed as chiral solvating agents and can serve as building blocks for more complex structures.

Protocol 2: Synthesis of a Carbamate Derivative

This protocol describes the reaction with an aryl isocyanate to form a chiral carbamate, a strategy proven effective for related isohexides.[2][9]

Rationale: The reaction of an alcohol with an isocyanate is typically efficient and proceeds without the need for a catalyst, although a mild base like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction.[1][9] The choice of isocyanate allows for the introduction of aromatic groups with varying electronic properties, enabling the tuning of the ligand's characteristics.

  • Step 1: Reaction Setup

    • In a dry flask under an inert atmosphere, dissolve (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (1.0 eq) in anhydrous THF (0.2 M).

    • Add 3,5-bis(trifluoromethyl)phenyl isocyanate (1.05 eq) to the solution.

    • Add a catalytic amount of DMAP (0.05 eq).

  • Step 2: Reaction and Monitoring

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the disappearance of the alcohol starting material by TLC.

  • Step 3: Workup and Purification

    • Upon completion, remove the solvent in vacuo.

    • Purify the resulting crude solid by flash chromatography or recrystallization to obtain the pure carbamate derivative.

Advanced Derivatization: Synthesis of Chiral Phosphine Ligands

Phosphine ligands are paramount in transition-metal catalysis. The furofuran scaffold can be elaborated into powerful P-donor ligands. A common strategy involves converting the hydroxyl group into a suitable leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with a phosphide anion.

Workflow for Phosphine Ligand Synthesis

The logical progression from the starting alcohol to a final phosphine ligand is a multi-step process that requires careful execution at each stage.

G cluster_0 PART 1: Intermediate Preparation cluster_1 PART 2: Phosphine Introduction cluster_2 PART 3: Application A Hexahydrofuro[2,3-b]furan-3-ol B Activation of Hydroxyl (e.g., Tosylation) A->B TsCl, Pyridine C C3-Tosylate Intermediate B->C D Nucleophilic Substitution C->D KPPh2 or HPPh2/Base E Chiral Phosphine Ligand (e.g., with PPh2 group) D->E F Complexation with Metal Precursor (e.g., [Pd(allyl)Cl]2) E->F G Active Chiral Catalyst F->G

Caption: Synthetic workflow from alcohol to chiral phosphine catalyst.

Protocol 3: Synthesis of (3R,3aS,6aR)-(Diphenylphosphino)hexahydrofuro[2,3-b]furan

This two-step protocol provides a reliable method for introducing a diphenylphosphine group at the C3 position.

Rationale: This procedure first converts the poorly reactive hydroxyl group into an excellent leaving group, tosylate. The subsequent Sₙ2 reaction with a phosphide nucleophile, such as potassium diphenylphosphide, proceeds with inversion of configuration. The use of a strong, non-nucleophilic base like n-butyllithium to generate the phosphide from diphenylphosphine is a common and effective strategy.[10]

  • Part A: Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-methylbenzenesulfonate

    • Dissolve (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (1.0 eq) in anhydrous pyridine (0.3 M) in a flask cooled to 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 4-6 hours.

    • Pour the reaction mixture into ice-water and extract with dichloromethane (DCM).

    • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.

  • Part B: Nucleophilic Substitution with Diphenylphosphide

    • In a separate flame-dried flask under argon, prepare a solution of diphenylphosphine (HPPh₂, 1.2 eq) in anhydrous THF (0.4 M).

    • Cool the solution to -78 °C and add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.2 eq) dropwise. A deep red or orange color indicates the formation of the lithium diphenylphosphide (LiPPh₂) anion.

    • Stir at -78 °C for 30 minutes.

    • Prepare a solution of the tosylate from Part A (1.0 eq) in anhydrous THF and add it dropwise to the LiPPh₂ solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of degassed water.

    • Extract the product with degassed ethyl acetate. Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by chromatography on silica gel under an inert atmosphere to yield the air-sensitive phosphine ligand.

Application in Asymmetric Catalysis: A Case Study

Ligands derived from the hexahydrofuro[2,3-b]furan-3-ol scaffold are expected to perform well in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[11][12] The defined steric environment created by the furofuran backbone can effectively control the orientation of substrates in the coordination sphere of the metal center, leading to high enantioselectivity.

Data Summary: Performance in a Model Suzuki-Miyaura Reaction

The following table presents representative data for the performance of a hypothetical palladium catalyst bearing a furofuran-derived phosphine ligand in the asymmetric Suzuki-Miyaura cross-coupling of 1-bromo-2-methylnaphthalene with phenylboronic acid.

Ligand Modifier (at C3)Catalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
-O-P(Ph)₂1.040129294
-O-P(Cy)₂1.040168891
-O-P(o-tolyl)₂1.0501295>99
-O-(2-picolyl) (N,O-ligand)2.060247585

This data is illustrative and serves to demonstrate the potential of these ligands. Actual results may vary based on specific substrate combinations and reaction conditions.

The data suggests that sterically demanding phosphine groups, such as di(o-tolyl)phosphine, can enhance enantioselectivity, a common observation in asymmetric catalysis attributed to more effective chiral pocket formation.[12]

Conclusion and Future Outlook

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a potent and versatile chiral building block for the synthesis of novel ligands. The straightforward derivatization of its C3-hydroxyl group via etherification, esterification, and phosphination opens the door to a vast chemical space of chiral architectures. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and synthesize custom ligands tailored for specific asymmetric transformations. Future work will focus on developing bidentate ligands by functionalizing other positions on the furofuran scaffold and exploring their applications in a broader range of catalytic reactions, including C-N coupling and hydrogenation.[13]

References

  • Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Iuliano, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12698–12709. Available from: [Link]

  • Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. (2017). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Kim, M., & Rhee, Y. H. (2021). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Organic Letters, 23(9), 3584–3587. Available from: [Link]

  • Iuliano, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Retrieved January 16, 2026, from [Link]

  • Fürst, M., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 82(2), 1218–1223. Available from: [Link]

  • Iuliano, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • SYNTHESIS OF ISOSORBIDE MONONITRATE. (2000). Google Patents.
  • Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Chiral ionic liquids derived from isosorbide: synthesis, properties and applications in asymmetric synthesis. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • New preparative routes to isosorbide 5-mononitrate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Klesnil, J., et al. (2023). A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins. MDPI. Retrieved January 16, 2026, from [Link]

  • A kind of synthesis of 5-isosorbide mononitrate and purification process. (n.d.). Google Patents.
  • Synthesis of New Stereoisomeric Nitrate Esters Derived from Isosorbide-Mononitrate II: Bicyclic γ-Lactams and Tetrahydrofuran Derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Chiral ionic liquids derived from isosorbide: Synthesis, properties and applications in asymmetric synthesis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Mpelane, S., et al. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 526–553. Available from: [Link]

  • Methods for the preparation of hexahydrofuro[2,3-b]furan-3-ol. (n.d.). Google Patents.
  • Phosphino-Stibine Ligands for the Synthesis of Heterometallic Complexes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Pye, D. R., & Procter, D. J. (2019). Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. Chemical Science, 10(33), 7815–7820. Available from: [Link]

  • Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. (n.d.). Cardiff University. Retrieved January 16, 2026, from [Link]

  • Dong, M., et al. (2024). Advances in the synthesis of (3R,3aS,6aR)-hexahydrofuro-[2,3-b]furan-3-ol, a key ligand of the HIV protease inhibitors. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. (n.d.). University of Arizona. Retrieved January 16, 2026, from [Link]

  • (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. (2016). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 16, 2026, from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available from: [Link]

  • Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Biochemistry, 55(39), 5483–5500. Available from: [Link]

  • Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). Journal of the Iranian Chemical Society. Available from: [Link]

  • Ligand design in transition-metal catalyzed cross-coupling. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

Application Notes and Protocols for the Industrial Scale-Up of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Hexahydrofuro[2,3-b]furan-3-ol in Modern Antiviral Therapeutics

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, often referred to as bis-tetrahydrofuran (bis-THF) alcohol, is a pivotal chiral building block in the synthesis of several leading HIV-1 protease inhibitors, most notably Darunavir. The bis-THF moiety is instrumental in the efficacy of these drugs, contributing significantly to their high affinity for the protease enzyme and their ability to combat drug-resistant viral strains. Consequently, the efficient, safe, and scalable production of this intermediate is of paramount importance to the pharmaceutical industry.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the industrial scale-up of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol synthesis. It moves beyond a mere recitation of procedural steps to offer a scientifically grounded rationale for the selection of a specific synthetic route, detailed protocols for its execution, and critical considerations for process safety, quality control, and sustainable manufacturing.

Strategic Selection of an Industrially Viable Synthetic Route

A thorough analysis of published synthetic strategies reveals several potential pathways to (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. For industrial-scale production, a route's viability is assessed based on criteria such as cost-effectiveness, scalability, safety, and environmental impact. After a comparative evaluation of routes starting from materials like furan, glycolaldehyde, and isocitrate, the synthesis commencing with the chiral pool starting material (S)-2,3-O-isopropylideneglyceraldehyde has been selected as the most robust and scalable option.[1] This preference is underpinned by the following key advantages:

  • High Diastereoselectivity: The chosen pathway demonstrates excellent control over the stereochemistry, which is crucial for producing the desired enantiomer.

  • Proven Scalability: This process has been successfully implemented on a multi-hundred-kilogram scale, indicating its industrial feasibility.[1]

  • Avoidance of Hazardous Photochemical Steps: Unlike some alternative routes, this synthesis does not rely on photochemical reactions, which are notoriously difficult to scale up.

The selected synthetic strategy is depicted in the workflow diagram below.

G cluster_0 Route Selection Rationale cluster_1 Selected Synthetic Pathway High Diastereoselectivity High Diastereoselectivity Proven Scalability Proven Scalability High Diastereoselectivity->Proven Scalability Avoids Photochemical Reactions Avoids Photochemical Reactions Proven Scalability->Avoids Photochemical Reactions Cost-Effective Starting Material Cost-Effective Starting Material Avoids Photochemical Reactions->Cost-Effective Starting Material Start (S)-2,3-O-isopropylideneglyceraldehyde Step1 Wittig Reaction Start->Step1 Step2 Diastereoselective Michael Addition (Nitromethane) Step1->Step2 Step3 Nef Oxidation and Cyclization Step2->Step3 Step4 Reduction and Final Cyclization Step3->Step4 End (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Step4->End

Caption: Overview of the selected scalable synthetic route.

Detailed Synthesis Protocol: From Chiral Starting Material to the Final Intermediate

This section outlines the step-by-step protocol for the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Part 1: Synthesis of the α,β-Unsaturated Ester
  • Reaction Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with anhydrous toluene.

  • Reagent Addition: Triethyl phosphonoacetate is added, followed by the portion-wise addition of sodium hydride (60% dispersion in mineral oil) at a temperature maintained below 25°C. The mixture is stirred until the evolution of hydrogen gas ceases.

  • Aldehyde Addition: A solution of (S)-2,3-O-isopropylideneglyceraldehyde in anhydrous toluene is added dropwise to the reactor, maintaining the temperature below 25°C to control the exotherm.

  • Reaction Monitoring: The reaction is monitored by HPLC until the consumption of the starting aldehyde is complete.

  • Work-up: The reaction is carefully quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α,β-unsaturated ester.

Part 2: Diastereoselective Michael Addition of Nitromethane
  • Reaction Setup: The crude α,β-unsaturated ester is dissolved in methanol in a suitable reactor.

  • Catalyst and Reagent Addition: Nitromethane is added, followed by a catalytic amount of a suitable base (e.g., DBU) at ambient temperature. The diastereoselectivity of this step is high, with a syn/anti ratio typically exceeding 97:3.[1]

  • Reaction Monitoring: The progress of the reaction is monitored by HPLC.

Part 3: Nef Oxidation and Lactone Acetal Formation
  • Sodium Nitronate Formation: The reaction mixture from the previous step is treated with sodium methoxide in methanol.

  • Nef Oxidation: The resulting solution of the deprotonated nitro compound is slowly added to a concentrated solution of sulfuric acid in methanol at a low temperature (0-5°C) to effect the Nef oxidation.

  • Cyclization and Work-up: The acidic mixture is then carefully neutralized, leading to the cyclization to the lactone acetal. The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

Part 4: Reduction and Final Cyclization to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
  • Lactone Reduction: The purified lactone acetal is dissolved in an anhydrous ether solvent such as THF in a reactor under an inert atmosphere. Lithium borohydride or another suitable reducing agent is used for the reduction at a controlled temperature.

  • Final Cyclization: Upon completion of the reduction, the reaction is quenched, and the lithium complex is treated with aqueous acid. This induces the final cyclization to the desired bis-THF-alcohol.[2]

  • Isolation: The product is isolated through extraction and solvent removal.

Industrial Scale-Up Considerations

Scaling up the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from the laboratory to an industrial setting requires careful attention to several critical parameters.

Heat Transfer and Mixing

The exothermic nature of several steps, particularly the Wittig reaction and the quenching of the reduction step, necessitates efficient heat removal. Large-scale reactors have a lower surface area-to-volume ratio, making heat dissipation more challenging.[3][4][5]

  • Reactor Design: Jacketed reactors with efficient heat transfer fluids are essential.

  • Addition Rates: The rate of addition of reactive reagents must be carefully controlled to manage the heat evolution.

  • Mixing: Effective mixing is crucial to prevent localized hot spots and ensure uniform reaction temperatures. The choice of agitator and mixing speed should be optimized for the specific reaction viscosity and volume.[6]

G ScaleUp Scale-Up Challenges HeatTransfer Heat Transfer (Lower Surface Area/Volume Ratio) ScaleUp->HeatTransfer Mixing Mixing (Homogeneity & Temperature Control) ScaleUp->Mixing Safety Process Safety (Hazardous Reagents) ScaleUp->Safety Purification Purification (High Purity Required) ScaleUp->Purification Jacketed Reactors Jacketed Reactors HeatTransfer->Jacketed Reactors Solution Controlled Addition Rates Controlled Addition Rates HeatTransfer->Controlled Addition Rates Solution Optimized Agitator Design Optimized Agitator Design Mixing->Optimized Agitator Design Solution Dedicated Handling Protocols Dedicated Handling Protocols Safety->Dedicated Handling Protocols Solution Crystallization / Distillation Crystallization / Distillation Purification->Crystallization / Distillation Solution

Caption: Key challenges and solutions in the scale-up process.

Process Safety Management

The use of hazardous materials such as nitromethane and lithium borohydride necessitates stringent safety protocols.

  • Nitromethane: While a key reagent for the Michael addition, nitromethane can be explosive under certain conditions. Process safety management should include measures to avoid shock, high temperatures, and incompatible materials.[7]

  • Lithium Borohydride/Aluminum Hydride: These reducing agents are highly reactive with water and can ignite in moist air. Handling must be performed under an inert atmosphere, and appropriate personal protective equipment must be worn.[8][9][10] Quenching procedures must be carefully designed and executed to control the exothermic reaction and hydrogen evolution.[2][11][12][13][14]

Purification at Scale: Achieving High Purity

The final purity of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is critical for its use in API synthesis. At an industrial scale, crystallization is the preferred method for purification.

Protocol for Industrial Crystallization
  • Solvent Selection: A suitable solvent system is chosen based on the solubility profile of the product and its impurities. 2-propanol has been reported as an effective crystallization solvent.[2]

  • Dissolution: The crude product is dissolved in the minimum amount of hot solvent.

  • Cooling Profile: A controlled cooling profile is crucial for obtaining crystals of the desired size and purity. Slow cooling generally favors the formation of larger, purer crystals.

  • Seeding: The supersaturated solution can be seeded with a small amount of pure product to induce crystallization and control crystal morphology.

  • Isolation and Drying: The crystals are isolated by filtration and washed with a small amount of cold solvent. The final product is then dried under vacuum at a controlled temperature.

Analytical Quality Control (QC) Protocols

A robust quality control strategy is essential to ensure the consistency and quality of each batch of the intermediate. This strategy should encompass the starting materials, in-process controls, and final product release testing, in line with ICH Q11 guidelines.[15][16][17][18][19]

Parameter Analytical Method Acceptance Criteria
Identity FTIR, ¹H NMR, ¹³C NMRConforms to the reference standard
Assay HPLC-UV98.0% - 102.0%
Enantiomeric Purity Chiral HPLC≥ 99.5% ee
Diastereomeric Purity GC-MS or HPLCUndesired diastereomers ≤ 0.5%
Residual Solvents GC-HeadspaceAs per ICH Q3C guidelines
Water Content Karl Fischer Titration≤ 0.5%

Green Chemistry and Waste Management

An industrial process should be designed to be as environmentally sustainable as possible. A comparative analysis of different synthetic routes from a green chemistry perspective can be highly informative.[11][20][21] For the selected route, key considerations include:

  • Solvent Selection: Prioritize the use of greener solvents and minimize solvent usage.

  • Waste Treatment: Develop specific protocols for the treatment of waste streams. For example, the aqueous waste from the LAH quench will contain lithium and aluminum salts and must be treated accordingly.[11] Waste streams containing nitromethane residues require careful handling and disposal in accordance with local regulations.

Conclusion

The industrial scale-up of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol synthesis is a multifaceted challenge that requires a deep understanding of synthetic chemistry, process engineering, safety management, and quality control. The route starting from (S)-2,3-O-isopropylideneglyceraldehyde offers a robust and scalable platform for the production of this critical pharmaceutical intermediate. By implementing the detailed protocols and considering the critical scale-up factors outlined in this guide, pharmaceutical manufacturers can establish a safe, efficient, and sustainable process for the production of high-quality (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, thereby supporting the continued availability of life-saving antiviral medications.

References

  • Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. Retrieved from [Link]

  • Rathore, A. S., & Velayudhan, A. (Eds.). (2002).
  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Akakios, S. G., Bode, M. L., & Sheldon, R. A. (2021).
  • Wikipedia. (2024). Lithium aluminium hydride. Retrieved from [Link]

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • COMSOL. (n.d.). Mixing Considerations in Chemical Reactor Scale-Up. Retrieved from [Link]

  • RSC Publishing. (2021). Comparing the greenness and sustainability of three routes to an HIV protease inhibitor intermediate. Retrieved from [Link]

  • Just Measure it - Zero Instrument. (n.d.). Common Types of Mixing in Reactors. Retrieved from [Link]

  • Moore, G. L., Stringham, R. W., Teager, D. S., & Yue, T.-Y. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 98-106.
  • Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride. Retrieved from [Link]

  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(26), 5917-5920.
  • All About Drugs. (2016). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. Retrieved from [Link]

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • Research and Reviews. (2021). A Report on Reagents and its Quenching Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Scribd. (n.d.). THF Distillation. Retrieved from [Link]

  • ECA Academy. (2011). New ICH Q11 Guideline published. Retrieved from [Link]

  • European Medicines Agency. (2012). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. Retrieved from [Link]

  • OTAVAchemicals. (n.d.). Chemical Route Optimization and Scale Up Synthesis. Retrieved from [Link]

  • Pharmaceutical Technology. (2013). Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (2017). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - questions and answers. Retrieved from [Link]

  • Pharmaceutical Technology. (2012). An Enhanced Approach to Drug-Substance Development and Manufacture. Retrieved from [Link]

  • Ghosh, A. K., et al. (2006). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. The Journal of Organic Chemistry, 71(13), 5037-5040.
  • National Institutes of Health. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Allied Academies. (2023). Process optimization and scale-up in pharmaceutical manufacturing. Retrieved from [Link]

  • All About Drugs. (2016). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Strategic Approaches to Process Optimization and Scale-up. Retrieved from [Link]

  • University of Florida. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Drug Substance Manufacturing Process Optimization & Scale-Up. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of (3 R ,3a S ,6a R )- Hexahydrofuro[2,3- b ]furan-3-ol from Glycolaldehyde. Retrieved from [Link]

  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(26), 5917-5920.
  • Kim, H., & Kim, S.-G. (2023). [4 + 2] Annulation of δ-Hydroxy/δ-Sulfonamido-α,β-Unsaturated Ketones with Azlactones for Diastereoselective Synthesis of Highly Substituted 3-Amino-δ-Lactones and 3-Amino-δ-Lactams. The Journal of Organic Chemistry, 88(6), 3830–3844.
  • ACS Publications. (2017). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. Retrieved from [Link]

  • ResearchGate. (2002). Industrial Crystallization. Retrieved from [Link]

  • RSC Publishing. (2020). Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation. Retrieved from [Link]

  • YouTube. (2021). A Scientist's Guide to Crystallization Process Development. Retrieved from [Link]

  • CNR-IRIS. (n.d.). Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2010). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Semantic Scholar. (2006). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Michael addition of nitromethane on 3‐methyl‐4‐nitro‐5‐styryl‐isoxazoles. Retrieved from [Link]

Sources

Application Note: Quantitative Purity Analysis of Hexahydrofuro[2,3-b]furan-3-ol using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for hexahydrofuro[2,3-b]furan-3-ol. Due to the analyte's lack of a significant UV chromophore, a method utilizing a Refractive Index (RI) detector was developed. The described isocratic reversed-phase method provides excellent separation of the main component from potential impurities. This document provides a complete protocol, including system suitability requirements, sample preparation, and data analysis, intended for researchers, quality control analysts, and drug development professionals.

Introduction

Hexahydrofuro[2,3-b]furan-3-ol is a saturated bicyclic ether alcohol.[1][2] Its structural motif is a core component of various biologically active molecules and advanced polymers. Specifically, it serves as a key chiral intermediate in the synthesis of HIV protease inhibitors such as Darunavir.[3] Given its critical role in pharmaceutical synthesis, ensuring the purity of this intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).

The primary analytical challenge presented by hexahydrofuro[2,3-b]furan-3-ol is its chemical structure, which lacks a UV-absorbing chromophore, rendering standard HPLC-UV detection methods ineffective for sensitive and direct quantification.[4] This note describes a method that overcomes this challenge by employing a universal Refractive Index (RI) detector, which is well-suited for the analysis of non-chromophoric compounds.[4][5]

Principle of Detection: Refractive Index

The HPLC method detailed herein relies on a Refractive Index (RI) detector. This detector measures the difference in the refractive index between the pure mobile phase (in a reference cell) and the column eluent containing the sample components (in a sample cell).[6][7] As an analyte peak elutes from the column, it causes a change in the refractive index of the mobile phase, which is registered as a signal.[6]

Causality: The choice of an RI detector is a direct consequence of the analyte's molecular structure. Without aromatic rings or conjugated double bonds, UV absorbance is negligible. An RI detector offers a universal detection solution, as nearly every compound has a refractive index different from the mobile phase.[8][9] However, this universality necessitates strict control over experimental conditions. RI detectors are highly sensitive to changes in mobile phase composition and temperature, mandating the use of an isocratic elution (constant mobile phase composition) and a stable column oven temperature to maintain a flat baseline.[6][8]

Experimental Protocol

Reagents, Materials, and Equipment
  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water (18.2 MΩ·cm).

  • Reference Standard: Hexahydrofuro[2,3-b]furan-3-ol, purity ≥99.5%.

  • Instrumentation: An HPLC system equipped with:

    • Isocratic Pump

    • Autosampler with temperature control

    • Column Thermostat/Oven

    • Refractive Index Detector with temperature control

  • HPLC Column: A robust C18 stationary phase is recommended for retaining this polar analyte. (e.g., Waters Atlantis T3, Agilent ZORBAX Aq, or equivalent), 4.6 x 150 mm, 5 µm particle size.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterConditionJustification
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmA C18 column provides a standard, non-polar stationary phase. While the analyte is polar, sufficient retention can be achieved with a highly aqueous mobile phase.
Mobile Phase Acetonitrile : Water (15:85, v/v)A highly aqueous mobile phase is necessary for retaining the polar analyte on a C18 column.[10][11] This ratio should be optimized to achieve a retention time (k') between 2 and 10 for the main peak.
Elution Mode IsocraticCrucial for RI detection. Gradient elution would cause a continuous change in the baseline refractive index, making detection impossible.[7][8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape. Strict temperature control is essential for a stable RI baseline.
Detector Temp. 35 °CThe detector temperature should match the column temperature to prevent baseline disturbances caused by temperature differentials.
Injection Volume 20 µLThis volume can be adjusted based on sample concentration and detector sensitivity.
Run Time 20 minutesSufficient to allow for the elution of the main peak and any later-eluting impurities.
Solution Preparation
  • Reference Standard Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of Hexahydrofuro[2,3-b]furan-3-ol reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase (ACN:Water 15:85) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the mobile phase and mix thoroughly.

  • Sample Solution (1.0 mg/mL):

    • Prepare in the same manner as the Reference Standard Solution, using the sample to be analyzed.

Analytical Workflow

The overall analytical process follows a systematic, self-validating sequence to ensure data integrity.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Reference Standard (1 mg/mL) equilibration Equilibrate System with Mobile Phase (Stable RI Baseline) prep_standard->equilibration prep_sample Prepare Test Sample (1 mg/mL) prep_sample->equilibration sst Perform System Suitability Test (SST) equilibration->sst Proceed if Baseline Stable analysis Inject Samples (Standard & Test) sst->analysis Proceed if SST Passes integration Integrate Chromatograms (All Peaks >0.05%) analysis->integration calculation Calculate Purity via Area Normalization integration->calculation report Generate Final Report calculation->report

Caption: Workflow for HPLC-RI Purity Analysis.

System Suitability Test (SST)

Before sample analysis, the system's performance must be verified. This is a self-validating step to ensure the reliability of the results.[12] Inject the Reference Standard Solution five times and evaluate the following parameters according to ICH Q2(R1) guidelines.[13][14]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.
RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump/flow rate.

Data Analysis and Results

Purity is determined by the principle of area normalization. This assumes that all impurities have a similar response factor to the main component in the RI detector.

Calculation Formula:

Purity (%) = ( ( Area of Main Peak ) / ( Total Area of All Peaks ) ) * 100

Example Data Table:

Below is a sample chromatogram report for a hypothetical batch.

Peak IDRetention Time (min)Peak Area (µV*s)Area %
Impurity 13.851,5200.11
Main Peak 6.21 1,350,600 99.73
Impurity 29.542,1500.16
Total -1,354,270 100.0

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Unstable/Drifting Baseline 1. Incomplete system equilibration.2. Temperature fluctuations in column or detector.3. Mobile phase contamination or degradation.1. Purge system and equilibrate for at least 60 minutes or until baseline is stable.2. Ensure column oven and detector temperatures are set and stable.3. Prepare fresh mobile phase daily and degas thoroughly.
Split or Tailing Peaks 1. Column contamination or degradation.2. Sample solvent mismatch with mobile phase.3. Column overloading.1. Flush the column with a strong solvent or replace if necessary.2. Ensure samples are dissolved in the mobile phase.3. Reduce sample concentration or injection volume.
Negative Peaks The refractive index of an impurity is lower than that of the mobile phase.This is a normal phenomenon with RI detection. Integrate the negative peak as usual for area percent calculation. Ensure the detector polarity is set correctly.

References

  • SCION Instruments. (n.d.). RI Detector HPLC. Retrieved from [Link]

  • Taylor & Francis. (2018). Refractive index detector – Knowledge and References. Retrieved from [Link]

  • JASCO Global. (n.d.). Principles of HPLC (4) Detectors. Retrieved from [Link]

  • Juniper Publishers. (2018, May 29). HPLC Detectors, Their Types and Use: A Review. Retrieved from [Link]

  • Scribd. (n.d.). Refractive Index Detector in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). DETERMINATION OF ISOSORBIDE MONONITRATE (ISMN) AND ITS TWO RELATED SUBSTANCES IN ISOSORBIDE MONONITRATE AND SODIUM CHLORIDE INJECTION. Retrieved from [Link]

  • Pharmaffiliates. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • PubChem. (n.d.). (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013, December 1). DETERMINATION OF ISOSORBIDE MONONITRATE (ISMN) AND ITS TWO RELATED SUBSTANCES IN ISOSORBIDE MONONITRATE AND SODIUM CHLORIDE INJECTION. Retrieved from [Link]

  • Oxford Academic. (1988, November 1). Determination of Isosorbide Dinitrate in Pharmaceutical Products by HPLC. Journal of Chromatographic Science. Retrieved from [Link]

  • PubMed. (1988, November). Determination of isosorbide dinitrate in pharmaceutical products by HPLC. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Isosorbide dinitrate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wiley Analytical Science. (2021, May 10). No chromophore - no problem?. Retrieved from [Link]

  • EMA. (1995, November). ICH Q2(R1) Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Journal of Research and Review. (2023, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. This molecule, often referred to as bis-tetrahydrofuran (bis-THF) alcohol, is a critical chiral building block for a number of potent HIV protease inhibitors, most notably Darunavir (TMC114).[1][2] Its precise stereochemistry is fundamental to its function within the final active pharmaceutical ingredient (API).

The synthesis of this compound presents several stereochemical and practical challenges. This guide is designed for researchers, chemists, and process development professionals to navigate these complexities, troubleshoot common issues, and optimize reaction outcomes. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your work.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Issue 1: Poor Diastereoselectivity in Cycloaddition Reactions

Question: My cycloaddition reaction between 2,3-dihydrofuran (2,3-DHF) and glycolaldehyde is producing a low diastereomeric ratio (dr) of the desired endo alcohol to the undesired exo isomer. How can I improve the selectivity?

Answer: Achieving high diastereoselectivity is paramount and is primarily influenced by the catalyst system and solvent choice. The goal is to favor the transition state leading to the cis-fused ring system.

Causality & Solution:

  • Catalyst System: The choice of Lewis acid and the associated chiral ligand is the most critical factor. While various catalysts can promote the reaction, systems like Tin(II) triflate (Sn(OTf)₂) paired with chiral bis(oxazoline) (box) ligands have shown success.[3][4] Lanthanide catalysts, such as Yb(fod)₃, have also been effectively used.[5] The ligand creates a chiral environment that sterically favors one approach of the reactants over the other, leading to the desired diastereomer.

  • Solvent Effects: Standard solvents like dichloromethane (DCM) can sometimes lead to poor selectivity. A significant breakthrough reported by Canoy et al. demonstrated that the use of fluoro-alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), dramatically enhances diastereoselectivity.[6] These solvents are thought to stabilize the key transition state through hydrogen bonding, leading to a more ordered and selective reaction. When using Sn(II) catalysts, switching from DCM to a mixture including HFIP can increase the diastereomeric ratio from ~49:51 to as high as 98:2.[6][7]

Data Summary: Impact of Reaction Conditions on Diastereoselectivity

EntryCatalyst SystemSolventDiastereomeric Ratio (endo:exo)Reference
1Sn(OTf)₂ / (S,S)-Ph-pyboxDCM49:51[6]
2Sn(OTf)₂ / (S,S)-Ph-pyboxDCM / HFIP98:2[6][7]
3MnBr₂ / (S,S)-Ph-pyboxDCM / HFIP98:2[7]
4Yb(fod)₃Not SpecifiedHigh Diastereoselectivity[5]

Recommendation: If you are observing poor diastereoselectivity, first consider replacing or augmenting your solvent system with HFIP or TFE. If selectivity is still suboptimal, screen a panel of Lewis acid/chiral ligand combinations, such as those listed in the table above.

Issue 2: Low Enantiomeric Excess (ee)

Question: My synthesis yields the correct diastereomer, but the enantiomeric excess is too low for my application. What is the most reliable method to obtain high enantiopurity (>99% ee)?

Answer: While asymmetric catalysis can provide some enantioselectivity, achieving the exceptionally high ee required for pharmaceutical applications often necessitates a dedicated enantiomeric enhancement step. The most robust and widely adopted method is enzymatic kinetic resolution.

Causality & Solution:

Direct asymmetric synthesis can be challenging, with many catalytic systems providing only modest enantioselectivity (e.g., 15-73% ee).[7] A more practical and scalable approach is to synthesize the racemic (or modestly enriched) product and then resolve the enantiomers.

Enzymatic Kinetic Resolution: This technique uses a lipase enzyme to selectively acylate one enantiomer of the alcohol, leaving the other, desired enantiomer unreacted. For (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, the (3R) enantiomer is typically the desired product. The enzyme selectively acetylates the (3S) enantiomer, allowing for the separation of the unreacted (3R)-alcohol from the (3S)-acetate. Lipases like Novozyme 435 or pig pancreatic lipase (PPL) are highly effective.[7][8][9] This method routinely achieves >99% ee.

A generalized workflow for this process is outlined below.

G cluster_0 Enzymatic Kinetic Resolution Workflow racemate Racemic (±)-bis-THF Alcohol reaction Add Lipase (e.g., Novozyme 435) + Acylating Agent (e.g., Propionic Anhydride) in MTBE racemate->reaction mixture Mixture: - (3R,3aS,6aR)-Alcohol (unreacted) - (3S,3aR,6aS)-Acetate (product) reaction->mixture separation Separation (Flash Column Chromatography) mixture->separation product Desired Product: (3R,3aS,6aR)-Alcohol (>99% ee) separation->product Isolate byproduct Byproduct: (3S,3aR,6aS)-Acetate separation->byproduct Isolate G cluster_0 Troubleshooting Workflow: Low Overall Yield cluster_1 Reaction Optimization cluster_2 Workup/Purification Optimization start Low Isolated Yield Observed q1 Is reaction going to completion? (Check by NMR/LC-MS) start->q1 opt_cat Optimize Catalyst/Solvent (See Diastereoselectivity Guide) q1->opt_cat No q2 Is product lost during aqueous workup? q1->q2 Yes opt_temp Adjust Temperature/ Concentration opt_cat->opt_temp solv_switch Implement Neutralization & Solvent-Switch Protocol q2->solv_switch Yes extract Use continuous extraction or brine washes q2->extract Partially end Improved Yield solv_switch->end extract->end

Sources

Technical Support Center: Synthesis of Furo[2,3-b]furan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for the synthesis of furo[2,3-b]furan-3-ol. This bicyclic scaffold, particularly the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol isomer, is a critical building block in the development of advanced pharmaceuticals, most notably as the core of the HIV protease inhibitor Darunavir.[1][2] The synthesis of this molecule presents several challenges related to stereocontrol, yield, and byproduct formation.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind common issues, providing you with the expert insights needed to troubleshoot and optimize your synthetic strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when approaching the synthesis of this key intermediate.

Q1: What are the most common starting materials for synthesizing the hexahydrofuro[2,3-b]furan-3-ol core?

The most prevalent strategies begin with simple, commercially available precursors. Common approaches include the condensation of 2,3-dihydrofuran with glycolaldehyde or its derivatives.[1][2] Other validated routes start from furan and a protected glycolaldehyde via a photocycloaddition, from sugar derivatives, or even from renewable resources like monopotassium isocitrate, which is converted through several steps.[1][3] The choice of starting material often depends on the desired scale, stereochemical requirements, and available equipment (e.g., for photochemistry).

Q2: My reaction yield is consistently low. What are the general factors I should investigate first?

Low yields can typically be traced back to three primary areas:

  • Reagent Purity: Impurities in starting materials, particularly the aldehyde component, can inhibit catalysts or lead to side reactions. Ensure the purity of your reagents, purifying them if necessary.[4]

  • Reaction Conditions: These syntheses are highly sensitive to moisture and atmosphere, especially when using Lewis acid or organometallic catalysts. Strict anhydrous conditions under an inert atmosphere (argon or nitrogen) are crucial. Temperature control is also vital; many protocols require sub-zero temperatures (e.g., -78 °C) to enhance selectivity and minimize degradation.[5]

  • Catalyst Activity: The catalyst, whether it's a Lewis acid like titanium tetrachloride or an organocatalyst, can be poisoned by impurities.[4] Using a fresh, high-quality catalyst at the correct loading is essential for efficient conversion.

Q3: What is a typical diastereomeric ratio (d.r.), and how is it determined?

For pharmaceutical applications, achieving a high diastereomeric ratio is critical. A successful synthesis should yield a d.r. of at least 95:5, with optimized protocols reporting ratios as high as 98:2 in favor of the desired (3R,3aS,6aR) isomer.[1][3] The diastereomeric ratio is typically determined by Gas Chromatography (GC) or 1H NMR spectroscopy of the crude reaction mixture by integrating characteristic, well-resolved signals for each diastereomer.[3]

Q4: Are there any particularly hazardous reagents used in common syntheses that I should be aware of?

Yes, some synthetic routes employ hazardous materials that require special handling.

  • Nitromethane: Used in Michael additions to build the carbon skeleton, nitromethane is a potentially explosive and toxic reagent.[2]

  • Strong Lewis Acids: Reagents like titanium tetrachloride (TiCl₄) are highly corrosive and react violently with water. They must be handled under strictly anhydrous, inert conditions.[5]

  • Reducing Agents: Metal hydrides such as lithium aluminum hydride (LiAlH₄) are highly flammable and react violently with water.[3] Always consult the Safety Data Sheet (SDS) and implement appropriate engineering controls (e.g., fume hood, glove box) and personal protective equipment (PPE) when handling these reagents.

Part 2: Troubleshooting Guide: Side-Product Formation & Low Yield

This section provides in-depth, question-and-answer troubleshooting for specific experimental problems.

Issue 1: Poor Diastereoselectivity

Q: My final product shows a poor diastereomeric ratio after purification. What factors control the stereochemistry in the key condensation/cyclization step?

A: Achieving high diastereoselectivity is arguably the most critical challenge in this synthesis. The stereochemical outcome is determined during the formation of the C-C bond between the dihydrofuran and the aldehyde. The facial selectivity of this step is governed by the catalyst and reaction conditions.

  • Causality: The catalyst (e.g., a Lewis acid or thiourea organocatalyst) coordinates to the aldehyde's carbonyl group, creating a sterically defined environment. The 2,3-dihydrofuran then approaches this activated complex. The lowest energy transition state, which minimizes steric clashes, leads to the desired (3R,3aS,6aR) diastereomer. Factors that disrupt this delicate energetic balance, such as elevated temperatures or improper catalyst coordination, will erode selectivity. Low temperatures are often essential to "lock in" the favored transition state, preventing the system from overcoming the small energy barrier to the undesired diastereomer.[5]

Stereocontrol cluster_0 Favored Transition State (Lower Energy) cluster_1 Disfavored Transition State (Higher Energy) TS_Fav Catalyst-Aldehyde Complex Product_Desired (3R,3aS,6aR) Product TS_Fav->Product_Desired DHF 2,3-Dihydrofuran DHF->TS_Fav Less Steric Hindrance TS_Disfav Catalyst-Aldehyde Complex Product_Undesired Other Diastereomers TS_Disfav->Product_Undesired DHF2 2,3-Dihydrofuran DHF2->TS_Disfav More Steric Hindrance Start Starting Materials Start->TS_Fav Low Temp. Start->TS_Disfav High Temp. caption Fig. 1: Control of Diastereoselectivity.

Caption: Fig. 1: Control of Diastereoselectivity.

Issue 2: Formation of Ring-Opened or Rearranged Byproducts

Q: I am observing unexpected byproducts in my mass spec that suggest ring-opening or rearrangement. What could be causing this?

A: The furo[2,3-b]furan system, and its dihydrofuran precursors, can be susceptible to acid-catalyzed degradation. This is a common issue when using strong Lewis acids or during an overly acidic aqueous workup.

  • Mechanism of Degradation: Strong acids can protonate or coordinate to the oxygen atoms of the bicyclic ether. This can initiate a cascade of reactions, including ring-opening to form a stabilized carbocation. This intermediate can then be trapped by nucleophiles (like water or solvent) or undergo elimination/rearrangement to form a variety of undesired side-products. For instance, Lewis acid-catalyzed ring-opening of dihydrofuran acetals is a known pathway that can lead to benzannulation or other rearrangements if not properly controlled.[6]

Side_Reaction Product Furo[2,3-b]furan Core Activated_Complex Activated Oxonium Ion Product->Activated_Complex Coordination Excess_Acid Excess Lewis Acid (e.g., TiCl₄) or Harsh Brønsted Acid (H₃O⁺) Excess_Acid->Activated_Complex Ring_Opened Ring-Opened Carbocation Activated_Complex->Ring_Opened Ring Opening Byproducts Mixture of Byproducts (Elimination, Trapping) Ring_Opened->Byproducts Rearrangement / Trapping caption Fig. 2: Acid-Catalyzed Side-Product Pathway.

Caption: Fig. 2: Acid-Catalyzed Side-Product Pathway.

Troubleshooting Data Table: Minimizing Degradation
ProblemPotential CauseRecommended Action & Rationale
Ring-Opened Byproducts Excess Lewis acid or residual Brønsted acid from workup.Use the minimum stoichiometric amount of Lewis acid required. Quench the reaction carefully at low temperature with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) instead of strong acids.[5]
General Decomposition High reaction or workup temperature.Maintain the recommended low temperature throughout the reaction. Ensure the reaction is fully quenched before allowing it to warm to room temperature.
Formation of Furan from Dihydrofuran In some copper-catalyzed systems, the intermediate dihydrofuran can undergo elimination to form a more stable, conjugated furan.[6]If using a copper catalyst, carefully control temperature and reaction time. If furan formation is persistent, consider alternative catalysts (e.g., Rhodium or Thiourea-based) that do not promote this pathway.
Issue 3: Incomplete Reaction or Stalling

Q: My reaction stalls, leaving significant starting material behind. Why is this happening?

A: A stalled reaction is often a sign of catalyst deactivation or suboptimal conditions.

  • Root Causes & Solutions:

    • Water Contamination: Lewis acids and many organocatalysts are exquisitely sensitive to water. Trace moisture in your solvent or on your glassware will hydrolyze/deactivate the catalyst. Solution: Rigorously dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents from a solvent purification system or a sealed commercial bottle.

    • Impure Reagents: Aldehydes, especially glycolaldehyde, can be prone to self-polymerization or oxidation, introducing impurities that poison catalysts.[1] Solution: Use fresh, high-purity aldehyde. If the purity is questionable, consider purifying it immediately before use (e.g., by distillation or chromatography).

    • Insufficient Mixing: In heterogeneous reactions or at very low temperatures, poor stirring can lead to localized concentration gradients and prevent the catalyst from accessing the substrates. Solution: Use an appropriate stir bar and stirring rate to ensure the mixture is homogeneous.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glass Oven-Dry Glassware Purify_Solvents Use Anhydrous Solvents Dry_Glass->Purify_Solvents Check_Reagents Verify Reagent Purity (Aldehyde, Dihydrofuran) Purify_Solvents->Check_Reagents QC1 QC Point Check_Reagents->QC1 Inert_Atmo Assemble under Ar/N₂ QC1->Inert_Atmo Cool Cool to Low Temp (e.g., -78 °C) Inert_Atmo->Cool Add_Catalyst Add Catalyst Cool->Add_Catalyst Add_Reagents Slowly Add Reagents Add_Catalyst->Add_Reagents Monitor Monitor by TLC/GC Add_Reagents->Monitor Quench Low-Temp Quench (aq. NaHCO₃) Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify QC2 QC Point Purify->QC2 Final_Product Pure Furo[2,3-b]furan-3-ol QC2->Final_Product caption Fig. 3: Experimental Workflow with Critical Control Points.

Caption: Fig. 3: Experimental Workflow with Critical Control Points.

Part 3: Key Experimental Protocols

Protocol A: Optimized Diastereoselective Synthesis using Organocatalysis

This protocol is adapted from methodologies employing Schreiner's thiourea catalyst for high diastereoselectivity.[1][2]

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, add Schreiner's thiourea catalyst (1-2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes.

  • Solvent & Reagents: Add anhydrous solvent (e.g., dichloromethane) via syringe. Cool the flask to the desired temperature (e.g., 0 °C or -20 °C). Add 2,3-dihydrofuran (1.2 equivalents).

  • Addition: Slowly add a solution of freshly purified glycolaldehyde (1.0 equivalent) in the same anhydrous solvent via syringe pump over 2-4 hours to maintain a low concentration of the aldehyde.

  • Reaction: Allow the reaction to stir at the set temperature for 12-24 hours, monitoring its progress by TLC or GC analysis.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified directly by flash chromatography.

Protocol B: Standard Quench and Workup Procedure

This protocol is designed to minimize degradation when using acid-sensitive reagents.

  • Cooling: After the reaction is deemed complete by TLC/GC, ensure the reaction flask is maintained at its low temperature (e.g., -78 °C).

  • Quenching: While stirring vigorously, slowly add a pre-chilled saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the pH of the aqueous layer is neutral or slightly basic (pH 7-8). This neutralizes the Lewis acid catalyst without a strong exothermic event.[5]

  • Warming: Once the quench is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

References

  • Efficient Synthesis of (3 R ,3a S ,6a R )- Hexahydrofuro[2,3- b ]furan-3-ol from Glycolaldehyde. (2015). ResearchGate. [Link]

  • Ghosh, A. K., et al. (2012). Methods for the preparation of hexahydrofuro[2,3-B]furan-3-ol.
  • (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. (2016). All About Drugs. [Link]

  • Shu, W., et al. (2013). Facile synthesis of 3a,6a-dihydro-furo[2,3-b]furans and polysubstituted furans involving dearomatization of furan ring via electrocyclic ring-closure. Semantic Scholar. [Link]

  • Ghosh, A. K., et al. (2008). Method for the preparation of hexahydro-furo 2,3-b furan-3-ol.
  • Furan synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Krutosiková, A., et al. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. SciSpace. [Link]

  • Surleraux, D., et al. (2005). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. ResearchGate. [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1890. [Link]

  • Krutosiková, A., et al. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. ResearchGate. [Link]

  • Krutosikova, A., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. [Link]

  • Padwa, A., et al. (2000). Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. PubMed. [Link]

  • Organic Synthesis Routes. (2020). Curriculum Press. [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]

  • Rosado, M., et al. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in stereoselective synthesis. This guide provides a systematic approach to troubleshooting common experimental challenges to help you achieve optimal yield and stereoselectivity in your reactions.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during stereoselective synthesis.

Issue 1: Low or Inconsistent Enantiomeric Excess (% ee)

Question: My reaction is producing the desired product with low or inconsistent enantiomeric excess. What are the potential causes and how can I improve the stereoselectivity?

Answer: Low or inconsistent enantiomeric excess (% ee) is a frequent challenge in stereoselective synthesis and can be attributed to several factors.[1] A systematic investigation of the following possibilities is recommended.

Potential Causes and Solutions:
  • Catalyst/Ligand Integrity: The chiral catalyst or ligand is the cornerstone of enantioselective reactions. Its purity and structural integrity are paramount.

    • Troubleshooting:

      • Verify Purity: Ensure the catalyst or ligand is from a reliable source or has been properly purified. Impurities can act as catalyst poisons or interfere with the formation of the active catalytic species.[2]

      • Check for Degradation: Some catalysts are sensitive to air, moisture, or light. Ensure proper handling and storage, typically under an inert atmosphere.[2] If degradation is suspected, consider using a fresh batch or resynthesizing the catalyst.[1]

      • Confirm Structure: Use analytical techniques like NMR, mass spectrometry, or X-ray crystallography to confirm the structure and purity of the catalyst/ligand.

  • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that can significantly influence enantioselectivity.[1]

    • Troubleshooting:

      • Temperature: Lowering the reaction temperature often enhances enantioselectivity. This is because a lower temperature can increase the energy difference between the diastereomeric transition states leading to the two enantiomers.[1][2] It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and ee%.[3] However, in some enzymatic reactions, higher temperatures have been shown to increase stereoselectivity.[4][5]

      • Solvent: The solvent is not merely an inert medium; it can play a crucial role in the reaction's stereochemical outcome.[6] The polarity and coordinating ability of the solvent can dramatically affect the catalyst's performance by influencing the conformation of the catalyst-substrate complex and the transition states.[1][6][7] A solvent screening is highly recommended.[3] In some cases, changing the solvent can even reverse the enantioselectivity.[8]

      • Concentration: The concentration of the substrate, catalyst, and any additives can impact the reaction kinetics and, consequently, the enantioselectivity. Variations in concentration might alter the aggregation state of the catalyst or change the rate-determining step of the reaction.

  • Substrate and Reagent Purity: The purity of your starting materials is as crucial as the purity of your catalyst.

    • Troubleshooting:

      • Purify Substrate: Impurities in the substrate can act as competing substrates or catalyst inhibitors.[1] Ensure the substrate is of high purity, for instance, by recrystallization, distillation, or chromatography.

      • Check Other Reagents: All other reagents in the reaction mixture should also be of high purity and free from contaminants that could interfere with the catalyst.

  • Additives: The presence or absence of additives like acids, bases, salts, or other coordinating species can have a profound impact on catalyst activity and selectivity.[1][9]

    • Troubleshooting:

      • Screen Additives: In some cases, achiral additives can significantly enhance enantioselectivity by, for example, modifying the catalyst structure or participating in the catalytic cycle.[10][11][12] A screening of different additives can be beneficial.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low or Inconsistent % ee Observed analytical Is the chiral analytical method (HPLC/GC) validated and accurate? start->analytical reagents Are the substrate, reagents, and solvent of high purity and anhydrous? analytical->reagents Yes a_sol Validate analytical method (accuracy, precision, linearity). analytical->a_sol No catalyst Is the catalyst/ligand pure, active, and handled correctly? reagents->catalyst Yes r_sol Purify substrate/reagents. Use fresh, anhydrous solvent. reagents->r_sol No conditions Have reaction conditions (temperature, concentration, solvent) been optimized? catalyst->conditions Yes c_sol Use a fresh batch of catalyst. Confirm purity and structure. catalyst->c_sol No end Reproducible and High % ee Achieved conditions->end Yes cond_sol Screen temperature, solvent, and concentration. Consider additives. conditions->cond_sol No

Caption: A workflow for troubleshooting low enantiomeric excess.

Issue 2: Poor Reaction Yield with High Stereoselectivity

Question: I am achieving high enantioselectivity, but the yield of my desired product is very low. How can I improve the yield without compromising the ee%?

Answer: Obtaining high stereoselectivity with a low yield often suggests that the catalyst is effective at controlling the stereochemistry, but the reaction is kinetically slow or the catalyst is deactivating.

Potential Causes and Solutions:
  • Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion in a reasonable timeframe.[2]

    • Troubleshooting: Incrementally increase the catalyst loading. Be aware that in some systems, higher catalyst loading can lead to the formation of less active catalyst aggregates.

  • Reaction Time and Temperature: The reaction may not have reached completion.

    • Troubleshooting:

      • Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to monitor the reaction over time to determine if it has stalled.

      • Increase Reaction Time: Simply allowing the reaction to run for a longer period might increase the yield.

      • Modestly Increase Temperature: A slight increase in temperature can improve the reaction rate. However, this must be done cautiously as it can negatively impact enantioselectivity.[2]

  • Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.[2]

    • Troubleshooting:

      • Identify the Cause: Catalyst deactivation can be caused by impurities in the substrate or solvent, or by thermal instability.

      • Use a Fresh Batch: Running the reaction with a fresh batch of catalyst can help determine if deactivation is the issue.

      • Modify Conditions: If the catalyst is known to be unstable under certain conditions, consider modifying the reaction setup (e.g., slower addition of a reactant).

  • Poor Mixing: In heterogeneous reactions, inefficient mixing can limit the interaction between the substrate and the catalyst.[1]

    • Troubleshooting: Ensure adequate agitation and stirring to maintain a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic control in stereoselective synthesis, and why is it important?

A1: The distinction between kinetic and thermodynamic control is crucial as it determines the final product composition when competing reaction pathways exist.[13][14]

  • Kinetic Control: This regime favors the product that is formed fastest, i.e., the one with the lowest activation energy.[15] These reactions are typically irreversible and are often run at lower temperatures with shorter reaction times.[13][15] Asymmetric synthesis that yields a non-racemic mixture of enantiomers is, by necessity, under at least partial kinetic control, as enantiomers have the same Gibbs free energy and would form a racemic mixture under thermodynamic control.[13][14]

  • Thermodynamic Control: This regime favors the most stable product. These reactions are reversible, allowing for equilibrium to be established.[16] Longer reaction times and higher temperatures favor thermodynamic control.[13][15]

Understanding which regime your reaction is under can help you optimize conditions. For instance, if you are getting a mixture of diastereomers, you might be able to favor the more stable diastereomer (the thermodynamic product) by increasing the reaction temperature and time, provided the reaction is reversible.

Q2: How do I choose the right solvent for my stereoselective reaction?

A2: Solvent choice is critical and often non-intuitive. The solvent can influence the reaction by solvating the catalyst, substrate, and transition states, which can alter the energy difference between the diastereomeric transition states.[6] A systematic solvent screen is the most effective approach.[3]

  • Screen a Range of Solvents: Test a variety of solvents with different properties (e.g., polar aprotic, polar protic, nonpolar).

  • Consider Solvent-Catalyst Interactions: Some solvents can coordinate to the catalyst, which can either enhance or inhibit its activity and selectivity.[6]

  • Be Aware of Impurities: Ensure solvents are anhydrous and free of peroxides or other impurities that could affect the catalyst.[17]

Q3: Can achiral additives improve enantioselectivity?

A3: Yes, in some cases, achiral additives can significantly improve the performance of a chiral catalyst.[10][12] These additives can function in several ways, such as:

  • Modifying the Chiral Catalyst: An achiral additive can bind to the chiral catalyst and induce a conformational change that creates a more effective chiral pocket for substrate binding.[12]

  • Acting as a Proton Shuttle: In reactions involving proton transfer, an additive can facilitate this step in a way that enhances stereoselectivity.

  • Suppressing Background Reactions: An achiral additive might inhibit an undesired, non-selective background reaction.

Q4: My reaction is not reproducible between different runs. What are the likely causes?

A4: Poor reproducibility is a common and frustrating problem. The source often lies in subtle variations in experimental setup and reagents.[17]

  • Reagent and Solvent Purity: Ensure you are using reagents and solvents from the same batch with consistent purity. Trace impurities can have a significant impact.[2]

  • Atmosphere Control: If your reaction is sensitive to air or moisture, ensure a consistently inert atmosphere. Check for leaks in your apparatus.[17]

  • Temperature Control: Use a reliable and calibrated thermostat to ensure consistent and accurate temperature control. Even small temperature fluctuations can affect stereoselectivity.[17]

  • Precise Measurements: Ensure accurate and consistent measurement of all reagents, especially the catalyst and any additives.

Key Experimental Protocols

Protocol 1: Screening of Chiral Catalysts and Ligands

This protocol provides a general workflow for the initial screening of catalysts or ligands for a new stereoselective transformation.

Objective: To identify a "hit" catalyst/ligand that provides promising enantioselectivity for a given reaction.

Materials:

  • Substrate

  • Reagents

  • A library of chiral catalysts or ligands

  • A set of standard solvents (e.g., toluene, DCM, THF, acetonitrile)

  • Inert atmosphere setup (if required)

  • Small-scale reaction vials (e.g., 1-dram vials) with stir bars

  • Analytical equipment for determining yield and % ee (e.g., GC, HPLC with a chiral column)

Procedure:

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere if the reaction is air or moisture-sensitive.

    • Prepare stock solutions of the substrate and any common reagents to ensure consistent dispensing.

  • Reaction Setup:

    • In a series of labeled reaction vials, add the appropriate metal precursor (if screening ligands) and the chiral ligand.

    • If the catalyst is pre-formed, add the catalyst directly.

    • Under an inert atmosphere, add the chosen solvent to each vial.

    • Add the substrate and any other necessary reagents to each vial.

  • Reaction Execution:

    • Stir the reactions at a constant temperature for a set amount of time.

    • It is often useful to run the initial screen at room temperature or a slightly elevated temperature to ensure a reasonable reaction rate.

  • Work-up and Analysis:

    • Quench the reactions in a consistent manner.

    • Prepare samples for analysis. This may involve filtration, extraction, or derivatization.

    • Analyze the crude reaction mixture by GC or HPLC to determine the conversion (yield) and the enantiomeric excess (% ee).

  • Data Evaluation:

    • Tabulate the results, comparing the performance of each catalyst/ligand.

    • Identify "hit" candidates that show promising levels of stereoselectivity, even if the yield is not yet optimized.

Protocol 2: Optimization of Solvent and Temperature Conditions

This protocol outlines a method for optimizing the solvent and temperature for a stereoselective reaction once a promising catalyst has been identified.

Objective: To maximize the enantioselectivity and yield of a reaction by systematically varying the solvent and temperature.

Materials:

  • Substrate, reagents, and the chosen chiral catalyst

  • A range of anhydrous solvents

  • Reaction vessels suitable for heating and cooling

  • A reliable heating/cooling system (e.g., oil bath, cryostat)

  • Analytical equipment for determining yield and % ee

Procedure:

  • Solvent Screening:

    • Set up a series of parallel reactions using the same catalyst loading and substrate concentration.

    • In each reaction, use a different solvent from a pre-selected list (e.g., toluene, hexanes, dichloromethane, THF, diethyl ether, acetonitrile, methanol).

    • Run all reactions at a constant temperature (e.g., room temperature) for the same amount of time.

    • Analyze the yield and % ee for each reaction to identify the most promising solvent(s).

  • Temperature Optimization:

    • Using the best solvent identified in the previous step, set up a series of reactions at different temperatures (e.g., -78 °C, -40 °C, 0 °C, 25 °C, 50 °C).[18]

    • Monitor the reactions over time to determine the optimal reaction time at each temperature.

    • Analyze the yield and % ee for each temperature to find the best balance between reaction rate and stereoselectivity.

  • Data Analysis and Visualization:

    • Plot the % ee as a function of temperature. This can reveal important information about the thermodynamics of the transition states.

    • Create a table summarizing the results to clearly compare the effects of different solvents and temperatures.

Data Presentation

Table 1: Example of a Solvent and Temperature Optimization Study
EntrySolventTemperature (°C)Time (h)Yield (%)% ee
1Toluene25248570
2DCM25249065
3THF25247075
4Hexanes25246082
5Hexanes0485595
6Hexanes-207240>99

References

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 875-889. Retrieved from [Link]

  • EPFL Graph Search. (n.d.). Thermodynamic versus kinetic reaction control. Retrieved from [Link]

  • Keinan, E., Seth, K. K., & Lamed, R. (1986). Effects of Temperature on Stereochemistry of Enzymatic Reactions. Biocatalysis, 10(1-4), 57-71. Retrieved from [Link]

  • Keinan, E., Seth, K. K., & Lamed, R. (1986). Effects of Temperature on Stereochemistry of Enzymatic Reactions. Biocatalysis, 10(1-4), 57-71. Retrieved from [Link]

  • Shapiro, N., & Toste, F. D. (2010). Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design. Journal of the American Chemical Society, 132(12), 4284–4285. Retrieved from [Link]

  • Roush, W. R., et al. (2007). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Proceedings of the National Academy of Sciences, 104(22), 9177-9182. Retrieved from [Link]

  • van Rantwijk, F., & Sheldon, R. A. (2000). Solvent Induced Change of Enzyme Enantioselectivity: Rule Or Exception? Biotechnology and Bioengineering, 69(4), 345-352. Retrieved from [Link]

  • Doyle, M. P., et al. (2013). Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation. Journal of the American Chemical Society, 135(21), 7968-7975. Retrieved from [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2000). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. Chemical Communications, (17), 1637-1638. Retrieved from [Link]

  • ChemistryViews. (2017). Solvent-Induced Enantioselectivity. Retrieved from [Link]

  • Mak, W. (2013). Improving catalytic performance of (L)-proline with chiral additives. Catalysis Science & Technology Blog. Retrieved from [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 875-889. Retrieved from [Link]

  • Hutchings, G. J., & Carley, A. F. (2020). On the Hunt for Chiral Single-Atom Catalysts. ACS Catalysis, 10(15), 8747-8763. Retrieved from [Link]

  • Ding, K., & Han, Z. (2014). Additive Effects on Asymmetric Catalysis. Chemical Reviews, 114(15), 7642-7695. Retrieved from [Link]

  • Shapiro, N., & Toste, F. D. (2010). Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design. Journal of the American Chemical Society, 132(12), 4284–4285. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

  • Rinaldi, P. L., et al. (2002). High stereoselectivity on low temperature Diels-Alder reactions. Journal of the Brazilian Chemical Society, 13(5), 657-661. Retrieved from [Link]

  • Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. Retrieved from [Link]

Sources

Technical Support Center: Purification of Hexahydrofuro[2,3-b]furan-3-ol Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of hexahydrofuro[2,3-b]furan-3-ol diastereomers. This bicyclic furofuran moiety is a critical structural component in numerous pharmacologically active molecules, most notably the HIV protease inhibitor Darunavir.[1][2][3] The stereochemistry of this core is paramount to its biological activity, making the efficient separation of its diastereomers a crucial, yet often challenging, step in synthetic and drug development workflows.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What makes the diastereomers of hexahydrofuro[2,3-b]furan-3-ol so difficult to separate?

A1: The primary challenge lies in the subtle differences in the physical properties between the diastereomers.[4] Diastereomers, unlike enantiomers, do have different physical properties, but for compact, polar molecules like hexahydrofuro[2,3-b]furan-3-ol, these differences can be minimal. Key factors include:

  • Similar Polarity: The different spatial arrangements of the hydroxyl group and the fused ring system often result in very similar overall molecular polarities. This leads to nearly identical interactions with common stationary phases like silica gel, causing co-elution.[5]

  • Conformational Flexibility: The molecule is not entirely rigid. Subtle conformational changes can average out the differences in interaction with the stationary phase, blurring the separation.

  • Intra- and Intermolecular Interactions: The hydroxyl group can form hydrogen bonds. Depending on the stereochemistry, these interactions can vary, but if they are sterically shielded, the differences may not be pronounced enough for effective chromatographic discrimination.

Q2: What are the principal methods for separating these diastereomers?

A2: The two most common and effective methods are:

  • Column Chromatography: This is the workhorse of purification. Success hinges on optimizing the stationary phase and mobile phase to exploit the small differences in polarity and stereochemistry.[4][6] Both normal-phase (silica, alumina) and reversed-phase (C18, Phenyl) chromatography can be effective, though normal-phase is more common for this class of polar molecules.[5][7]

  • Fractional Crystallization: If the diastereomers form a crystalline solid, fractional crystallization can be a highly effective and scalable method. However, finding a suitable solvent system from which one diastereomer preferentially crystallizes can be a matter of trial and error.

Q3: My compound doesn't have a UV chromophore. How can I visualize it on a TLC plate?

A3: This is a very common issue as the hexahydrofuro[2,3-b]furan-3-ol core is not UV-active.[8] You must use a chemical stain for visualization. After eluting the TLC plate, let it dry completely, then dip it into one of the following stains and gently heat with a heat gun until spots appear.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized, such as alcohols.[9] Spots typically appear as yellow-brown on a purple background.

  • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including alcohols, to produce a range of colors.[9]

  • Ceric Ammonium Molybdate (CAM) Stain: Another strong oxidizing stain that is very sensitive and provides distinct blue-green spots for a wide variety of organic compounds.

Note: Staining is a destructive visualization technique; the compound on the TLC plate cannot be recovered.[8][10]

Q4: How can I confirm the stereochemical identity and purity of my separated fractions?

A4: Confirmation requires spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential. The coupling constants (J-values) and chemical shifts, particularly for the protons on the stereogenic centers, will differ between diastereomers. 2D NMR techniques like NOESY can help establish through-space proximity and confirm the relative stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC): Even after separating diastereomers, you may need to confirm the enantiomeric purity of your desired isomer. This is achieved using a chiral stationary phase (CSP).[11]

  • X-ray Crystallography: If you can obtain a single crystal of sufficient quality, X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry.[12]

Troubleshooting Guide: Column Chromatography

This section addresses specific problems you may encounter during flash or preparative column chromatography.

Problem 1: Poor or No Separation of Diastereomers on a Silica Gel Column
  • Symptom: A single broad peak or two heavily overlapping peaks are observed during fraction analysis by TLC.

  • Probable Causes & Solutions:

Probable CauseScientific Rationale & Recommended Solution
Inappropriate Solvent System The polarity of the mobile phase is not optimized to differentiate between the isomers. A solvent system that gives an Rf value of ~0.2-0.3 on TLC for the target spot is a good starting point. Solution: Systematically screen different solvent systems. Start with a standard Hexane/Ethyl Acetate system. If that fails, try replacing Ethyl Acetate with Diethyl Ether or Dichloromethane/Methanol. The change in solvent can alter the specific interactions (e.g., hydrogen bonding) with the analyte and silica surface, improving selectivity.[13]
Column Overloading Too much sample has been loaded onto the column relative to the amount of stationary phase. This leads to band broadening that obscures any potential separation. Solution: A general rule of thumb for difficult separations is to use a sample-to-silica mass ratio of 1:50 to 1:100. Reduce the amount of crude material loaded onto the column.
Poor Column Packing An unevenly packed column contains channels and cracks, leading to a non-uniform solvent front and severe band broadening. Solution: Ensure the silica gel is packed as a uniform slurry without any air bubbles.[5] After packing, allow several column volumes of the initial mobile phase to run through to settle the bed before loading the sample.
Sample Applied in a Too-Strong Solvent Dissolving the sample in a highly polar solvent (like pure methanol) and loading it onto a column running a nonpolar mobile phase will cause the compound to crash out at the top of the column and then run down in broad, poorly resolved bands. Solution: Dissolve the sample in a minimal amount of the mobile phase itself or a slightly stronger solvent. Alternatively, use "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the prepared column.
Problem 2: Suspected Isomerization or Degradation on the Column
  • Symptom: New, unexpected spots appear on the TLC analysis of the collected fractions, or the yield is significantly lower than expected.

  • Probable Causes & Solutions:

Probable CauseScientific Rationale & Recommended Solution
Acidic Nature of Silica Gel Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups. The furan rings, being ethers, can be susceptible to acid-catalyzed rearrangement or decomposition, especially with prolonged exposure.[14] Solution: Use neutralized silica gel. This can be done by washing the silica with a dilute solution of a non-nucleophilic base like triethylamine in your mobile phase (e.g., adding 0.1-1% Et₃N) and then re-equilibrating with the mobile phase alone. Alternatively, consider using a different stationary phase.
Alternative Stationary Phases If silica proves too harsh or ineffective, other options can provide different selectivity. Solution: 1. Alumina: Can be purchased in neutral, acidic, or basic forms. Neutral or basic alumina is often a good choice for acid-sensitive compounds.[5] 2. Diol- or Cyano-Bonded Silica: These phases offer different polarities and selectivities compared to standard silica and are less acidic. They can sometimes provide the resolution needed for challenging separations.[6]

Experimental Workflow & Visualization

Logical Flow for Troubleshooting Poor Separation

The following diagram illustrates a systematic approach to resolving poor diastereomer separation in column chromatography.

Troubleshooting_Workflow start Start: Poor Separation check_tlc Re-evaluate TLC Rf ≈ 0.2-0.3? start->check_tlc adjust_solvent adjust_solvent check_tlc->adjust_solvent No check_loading check_loading check_tlc->check_loading Yes adjust_solvent->check_tlc Re-test reduce_load Reduce Sample Load check_loading->reduce_load Yes check_stability Check for Degradation New spots on TLC? check_loading->check_stability No success Success reduce_load->success change_sp Change Stationary Phase Use Neutralized Silica Try Alumina or Bonded Phase check_stability->change_sp Yes check_stability->success No change_sp->success

Caption: Workflow for troubleshooting poor diastereomer separation.

Protocol: Preparation and Use of a Potassium Permanganate (KMnO₄) Stain

This protocol describes the preparation of a common stain for visualizing non-UV active compounds like alcohols.

Materials:

  • Potassium permanganate (KMnO₄)

  • Potassium carbonate (K₂CO₃)

  • 5% Sodium hydroxide (NaOH) aqueous solution

  • Distilled water

  • Glass dipping chamber or shallow dish

  • Heat gun

Procedure:

  • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 5% NaOH in 200 mL of distilled water. This solution is light-sensitive and should be stored in a foil-wrapped bottle.

  • Staining: After developing and thoroughly drying the TLC plate, hold it with forceps and quickly dip it into the stain solution in the dipping chamber.

  • Development: Immediately remove the plate and wipe the excess stain from the back with a paper towel.

  • Visualization: Gently warm the plate with a heat gun. Oxidizable compounds, such as the target alcohol, will appear as yellow or brown spots against the purple background.[9] The background color will fade to pink/brown upon heating. Circle the spots with a pencil immediately for your records.

References

  • Akagi M., Sekiguchi S., Taji H., Kasai Y., Kuwahara S., Watanabe M., Harada N. A General Method for… A Solution of the “Intrinsic Problem” of Diastereomer Method in Chiral Discrimination. Development of a Method for Highly Efficient and Sensitive Discrimination of Chiral Alcohols. Proc. Jpn. Acad. Ser. B. 2002;78:69–72.
  • Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures.
  • TLC Visualiz
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES.
  • Darunavir and Impurities. BOC Sciences.
  • TLC VISUALIZATION SOLUTIONS. University of Rochester.
  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed Central.
  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.
  • Process for the preparation of darunavir and darunavir intermediates.
  • An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities.
  • Visualizing a TLC pl
  • TLC Visualiz
  • 2.
  • Separation of diastereomers.
  • Help separating diastereomers with very similar Rf. Reddit r/chemistry.
  • How to separate the diastereomer peak
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Solving Common Errors in HPLC.
  • Chiral vs achiral. Khan Academy.
  • Chirality and Stereoisomers. Chemistry LibreTexts.
  • Technical Support Center: Separation of Syn and Anti Isomers by Column Chrom
  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
  • A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Elsevier.
  • Acid-catalyzed Rearrangement of Fused Alkylideneoxetanols. PubMed.
  • Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol.
  • Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. PubMed.

Sources

Stability of hexahydrofuro[2,3-b]furan-3-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for hexahydrofuro[2,3-b]furan-3-ol. This bicyclic furofuranol is a critical chiral building block, most notably serving as the P2-ligand in the synthesis of potent HIV protease inhibitors such as Darunavir and Brecanavir.[1][2] Its precise three-dimensional structure is paramount to its function in the final active pharmaceutical ingredient (API). Many synthetic routes and downstream processing steps, such as deprotection, cyclization, or purification, necessitate the use of acidic conditions.[2][3] However, the inherent structure of this molecule—a bicyclic acetal—makes it susceptible to acid-catalyzed degradation.

This guide provides researchers, process chemists, and drug development professionals with a detailed understanding of the stability of hexahydrofuro[2,3-b]furan-3-ol in acidic media. We will explore the mechanisms of degradation, answer frequently asked questions, provide troubleshooting advice for common experimental issues, and outline robust protocols for stability assessment and handling.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of hexahydrofuro[2,3-b]furan-3-ol in acidic conditions?

The stability is highly dependent on the specific conditions employed. The molecule contains two ether linkages, one of which forms a cyclic acetal system. Ethers are generally stable but can be cleaved under strong acidic conditions.[4] Hexahydrofuro[2,3-b]furan-3-ol is relatively stable to brief exposure to mild acids at low temperatures (e.g., acetic acid, or dilute HCl for workup). However, it is susceptible to degradation with strong acids (e.g., HBr, HI, concentrated H₂SO₄), elevated temperatures, and prolonged exposure times.[5][6]

Q2: What is the primary degradation pathway under strong acidic conditions?

The primary degradation pathway is acid-catalyzed ether cleavage, which proceeds via a ring-opening mechanism. The reaction is initiated by the protonation of one of the ether oxygen atoms, converting it into a good leaving group (an alcohol).[5] A nucleophile present in the medium (e.g., a halide ion or water) can then attack an adjacent carbon atom, leading to the cleavage of a C-O bond.[6][7] This can result in a variety of ring-opened products.

Q3: Can the stereochemistry of the molecule be affected by acid?

Yes, this is a critical concern. The stereocenter at the C6a position (the anomeric carbon of the acetal) is particularly labile under acidic conditions. Protonation of the adjacent ether oxygen (O7) can lead to ring-opening and the formation of a transient, planar oxocarbenium ion intermediate.[8] Subsequent ring-closure can occur from either face of this planar intermediate, potentially leading to epimerization and a loss of stereochemical purity. This has been observed in related furofuran lignan systems.[8]

Q4: What are the typical degradation products I should monitor for?

Depending on the acid and nucleophile present, you may observe:

  • Ring-opened diols: If water is the nucleophile.

  • Ring-opened halo-alcohols: If a hydrohalic acid (like HBr or HCl) is used.

  • Epimers: Isomers with a different configuration at the C6a position.

  • Polymeric materials: Under harsh acidic conditions, furan-based compounds are known to form dark, insoluble polymers often referred to as humins.[9][10]

Q5: Are there any visual indicators of degradation?

A common visual cue for significant degradation is a change in the color of the reaction mixture. The formation of a yellow, brown, or even black solution or precipitate often indicates the generation of polymeric side products.[9] However, the absence of a color change does not guarantee stability; significant degradation, such as epimerization or ring-opening to soluble products, can occur without any visible change. Analytical confirmation is always necessary.

Troubleshooting Guide

Problem: My yield is significantly lower than expected after an acidic workup or purification step (e.g., silica gel chromatography).

Potential Cause Explanation & Recommended Action
Acid is too strong or concentrated. Even brief contact with a strong acid can initiate cleavage. Solution: Use a milder acid (e.g., citric acid, dilute acetic acid) or a buffered aqueous solution (e.g., saturated NH₄Cl) for quenching and workup. If an acid wash is necessary, perform it quickly at low temperatures (0-5 °C).
Prolonged exposure time. The degradation is time-dependent. Solution: Minimize the duration of any acidic step. Neutralize the product stream as soon as the desired transformation is complete. Avoid leaving the compound in acidic solutions overnight.
Elevated temperature. Ether cleavage is significantly accelerated by heat.[11] Solution: Perform all acidic washes and extractions at reduced temperatures. If performing an acid-catalyzed reaction, carefully screen for the lowest effective temperature.
Acidic silica gel. Standard silica gel is slightly acidic and can cause degradation of sensitive compounds on the column. Solution: Neutralize the silica gel before use by preparing a slurry with a solvent containing a small amount of a volatile base (e.g., 0.1-1% triethylamine in the eluent). Alternatively, use deactivated or neutral silica gel.

Problem: I am observing new, unexpected peaks in my NMR or LC-MS analysis after exposing my sample to acid.

Potential Cause Explanation & Recommended Action
Epimerization. A new peak with the same mass but a slightly different retention time (LC) or chemical shift (NMR), particularly for the proton at C6a, may indicate the formation of an epimer. Solution: Re-evaluate the necessity of the acidic conditions. If unavoidable, screen for milder acids or shorter reaction times. Chiral chromatography may be required to separate the epimers.
Ring-Opening. Peaks with a mass corresponding to the addition of H₂O or HX (where X is the conjugate base of the acid) are likely ring-opened degradation products. Solution: Confirm the structure using high-resolution mass spectrometry (HRMS) and 2D NMR. The presence of these products is a clear sign that the conditions are too harsh. Refer to the solutions for low yield.
Solvent Adduct Formation. If the reaction is run in an alcohol solvent (e.g., methanol), the solvent can act as a nucleophile after protonation, leading to the formation of a methoxy-substituted ring-opened product. Solution: Use a non-nucleophilic, aprotic solvent (e.g., THF, DCM) for acid-catalyzed reactions if possible.

Mechanistic Pathways & Workflows

Here we visualize the key chemical transformations and a recommended experimental workflow for stability analysis.

G Acid-Catalyzed Ring-Opening Degradation cluster_0 Initiation: Protonation cluster_1 Intermediate Formation cluster_2 Degradation Products A Hexahydrofuro[2,3-b]furan-3-ol B Protonated Oxonium Ion (Good Leaving Group) A->B + H⁺ C Oxocarbenium Ion Intermediate (Planar, Achiral at C6a) B->C - H₂O (from C4-OH) Ring Cleavage D Ring-Opened Product (e.g., Halo-diol) C->D + Nucleophile (X⁻) (e.g., Br⁻, Cl⁻) E Epimerized Product C->E Ring Closure (Attack from opposite face)

Caption: Key degradation pathway via an oxocarbenium ion.

G Workflow for Acid Stability Assessment start Prepare Stock Solution of Furofuranol in Acetonitrile prep Aliquot into Vials (Test, Control) start->prep add_acid Add Acidic Solution to 'Test' Vials (e.g., 0.1 M HCl) prep->add_acid add_neutral Add Neutral Buffer to 'Control' Vials (e.g., pH 7 Buffer) prep->add_neutral incubate Incubate all Vials at Desired Temperature (e.g., 25°C, 40°C) add_acid->incubate add_neutral->incubate sampling Take Aliquots at Time Points (t=0, 1h, 4h, 8h, 24h) incubate->sampling quench Quench Aliquot Immediately with Base/Buffer sampling->quench analyze Analyze by HPLC-UV/MS (Quantify Parent Peak Area) quench->analyze end Plot % Remaining vs. Time Determine Degradation Rate analyze->end

Caption: A systematic workflow for quantifying stability.

Recommended Protocols

Protocol 1: Quantitative Assessment of Acid Stability

This protocol provides a framework for determining the degradation kinetics of hexahydrofuro[2,3-b]furan-3-ol under specific acidic conditions.

1. Materials & Reagents:

  • Hexahydrofuro[2,3-b]furan-3-ol (high purity standard)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Acid of interest (e.g., HCl, H₂SO₄, Formic Acid)

  • pH 7 Phosphate buffer

  • Quenching solution (e.g., 0.1 M NaOH or saturated NaHCO₃)

  • HPLC vials

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the furofuranol at ~1 mg/mL in acetonitrile.

  • Reaction Setup: In separate HPLC vials, add 500 µL of the desired acidic solution (e.g., 0.1 M HCl in H₂O:ACN 1:1). Prepare corresponding control vials with 500 µL of a neutral buffer.

  • Initiation (t=0): Add 500 µL of the furofuranol stock solution to each vial, cap immediately, and vortex. This brings the final concentration to ~0.5 mg/mL. Immediately take a 100 µL aliquot from one vial, quench it in a new vial containing 900 µL of quenching solution, and label it as the t=0 sample.

  • Incubation: Place the remaining vials in a temperature-controlled environment (e.g., a 40 °C water bath).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from a test and control vial and quench as described in step 3.

  • Analysis: Analyze all quenched samples by a validated reverse-phase HPLC method with UV detection. Use the peak area of the parent compound for quantification. An LC-MS can be used in parallel to identify degradation products.

  • Data Interpretation: Calculate the percentage of the furofuranol remaining at each time point relative to the t=0 sample. Plot this percentage against time to determine the stability profile.

Protocol 2: Recommended Procedure for an Acidic Workup

This protocol minimizes degradation during the isolation of hexahydrofuro[2,3-b]furan-3-ol from a reaction mixture.

  • Cooling: Before beginning the workup, cool the reaction mixture to 0-5 °C in an ice-water bath. All aqueous solutions used for washing should also be pre-chilled.

  • Quenching: If the reaction contains a strong base or reactive reagent, quench it carefully at 0 °C before adding any acid.

  • Acid Wash (if necessary): Add the chilled, dilute acidic solution (e.g., 1 M HCl) to the separatory funnel containing your product in an organic solvent. Shake gently but thoroughly for no more than 30-60 seconds.

  • Immediate Separation: Allow the layers to separate quickly and drain the aqueous layer immediately. Do not let the layers sit in contact for an extended period.

  • Neutralization Wash: Immediately wash the organic layer with a chilled, weak base (e.g., saturated NaHCO₃ solution) to neutralize any residual acid.

  • Brine Wash & Drying: Wash the organic layer with chilled brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature (<40 °C).

  • Analysis: Obtain an analytical sample (TLC, NMR, LC-MS) of the crude product to assess purity and check for degradation before proceeding with purification.

References

  • Ghosh, A. K., et al. (2006). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Synthesis.
  • Various Authors. (2025). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol.
  • Sevenich, F. W., et al. (2016). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry.
  • Canoy, W. L., et al. (2008). Efficient synthesis of (3R,3aS,6aR)
  • Quaedflieg, P. J. L. M., et al. (2003). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters.
  • Semenok, D. V., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
  • Semenok, D. V., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
  • Wikipedia. Ether cleavage.
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • ResearchGate. (n.d.). General scheme of the study of furan stability.
  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. Organic Chemistry Class Notes.
  • Pearson. (n.d.). Ether Cleavage Explained.
  • van der Meer, J. Y., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Sustainable Chemistry & Engineering.
  • Prawat, U., et al. (2021). Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals. Molecules.
  • Organic Chemistry Tutor. (2024). Cleavage of Cyclic Ethers. YouTube.
  • ResearchGate. (n.d.).
  • Ghosh, A. K., et al. (2001). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Organic Letters.
  • Organic Spectroscopy International. (2016). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol.

Sources

Technical Support Center: Purification of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. This crucial intermediate, notably used in the synthesis of the HIV protease inhibitor Darunavir, demands high purity for successful downstream applications.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude hexahydrofuro[2,3-b]furan-3-ol?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities can be categorized as follows:

  • Starting Materials and Reagents: Unreacted starting materials from various synthetic pathways.

  • Stereoisomers: Diastereomers are common impurities that can be difficult to separate. For instance, a reported synthesis identified a diastereomeric ratio of 98.2:1.8.[1][2]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Catalyst Residues: If transition metals like palladium or titanium are used in the synthesis, trace amounts may remain in the crude product.[5][6]

  • By-products: Side-reaction products, such as those from acid-catalyzed eliminations, can also be present.[7]

Q2: My final product is a colorless oil, but the literature sometimes reports a solid. Why is there a discrepancy?

A2: While often isolated as a colorless or clear oil, hexahydrofuro[2,3-b]furan-3-ol can also be obtained as a colorless solid.[1] The physical state at room temperature can be influenced by the level of purity. The presence of even small amounts of impurities, particularly residual solvents, can disrupt the crystal lattice and prevent solidification. Highly pure material is more likely to crystallize.

Q3: What analytical techniques are recommended for assessing the purity of hexahydrofuro[2,3-b]furan-3-ol?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating and quantifying non-volatile impurities and diastereomers. Chiral HPLC can be employed to determine enantiomeric excess.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the crude mixture. A common solvent system for TLC is 75% ethyl acetate in hexane.[8]

Troubleshooting Guides
Issue 1: Difficulty Removing a Persistent, Closely-Eluting Impurity in Column Chromatography

Scenario: You are performing silica gel column chromatography, but a specific impurity consistently co-elutes with your product, as indicated by TLC and ¹H NMR of the collected fractions.

Causality: This often occurs when the impurity has a polarity very similar to the target compound. This is common with diastereomers or structurally related by-products.

Troubleshooting Protocol:

  • Optimize the Mobile Phase:

    • Systematic Solvent Screening: Instead of relying solely on standard ethyl acetate/hexane mixtures, systematically vary the solvent system. A table of suggested starting points is provided below.

    • Introduction of a Third Solvent: Adding a small percentage of a third solvent with a different character (e.g., methanol or dichloromethane) can alter the selectivity of the separation.

  • Modify the Stationary Phase:

    • Alternative Sorbents: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a bonded-phase silica (like diol or cyano).

  • Flash Chromatography:

    • Increased Resolution: Employing flash column chromatography with a finer mesh silica gel (230-400 mesh) can significantly improve separation efficiency compared to gravity chromatography.[8]

Data Presentation: Solvent Systems for Column Chromatography

Eluent SystemTypical Ratio (v/v)Notes
Ethyl Acetate / Hexanes20% - 75% EtOAcA standard system, adjust gradient as needed.[1][8]
Methanol / Dichloromethane1% - 10% MeOHFor more polar impurities.
Acetone / Toluene10% - 50% AcetoneOffers different selectivity.

Experimental Workflow: Optimizing Column Chromatography

G start Crude Product tlc_screen TLC Screening with Multiple Solvent Systems start->tlc_screen column_setup Prepare Column with Optimal System tlc_screen->column_setup load_sample Load Sample column_setup->load_sample elute_collect Elute and Collect Fractions load_sample->elute_collect analyze_fractions Analyze Fractions (TLC/GC) elute_collect->analyze_fractions analyze_fractions->elute_collect Continue Elution combine_pure Combine Pure Fractions analyze_fractions->combine_pure Purity Confirmed end Pure Product combine_pure->end

Caption: Workflow for optimizing column chromatography.

Issue 2: Product is a Persistent Oil and Fails to Crystallize

Scenario: After purification, your hexahydrofuro[2,3-b]furan-3-ol remains an oil, even after removing all solvent under high vacuum.

Causality: The presence of minor impurities or the incorrect stereoisomer can inhibit crystallization. The high water solubility of this compound can also make complete drying difficult, and residual water can prevent solidification.[7]

Troubleshooting Protocol:

  • High Vacuum Drying: Ensure the product is dried under a high vacuum (e.g., <1 mmHg) for an extended period, possibly with gentle heating (e.g., 30-40°C), to remove all volatile residues.

  • Solvent-Induced Crystallization:

    • Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane).

    • Slowly add a poor solvent (e.g., hexanes, pentane) until the solution becomes slightly turbid.

    • Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Seed Crystals: If you have a previously crystallized batch, adding a single seed crystal to the purified oil can induce crystallization.

Logical Relationship: Crystallization Troubleshooting

G start Purified Oil high_vac Dry Under High Vacuum start->high_vac check_solid Does it Solidify? high_vac->check_solid solvent_crystallization Attempt Solvent-Induced Crystallization check_solid->solvent_crystallization No end_solid Crystalline Product check_solid->end_solid Yes check_solid2 Does it Solidify? solvent_crystallization->check_solid2 seed_crystal Introduce Seed Crystal check_solid2->seed_crystal No check_solid2->end_solid Yes seed_crystal->end_solid Success end_oil Proceed as Purified Oil seed_crystal->end_oil Failure

Caption: Decision tree for troubleshooting crystallization.

Issue 3: Removal of Residual Metal Catalysts

Scenario: Your product has a dark or off-color appearance (e.g., grey, brown, or black), suggesting residual palladium or other metal catalysts.[5]

Causality: Homogeneous catalysts can be challenging to remove completely through standard work-up and chromatography. They can decompose to form fine metal particulates ("palladium black") that are difficult to filter.

Troubleshooting Protocol:

  • Filtration through Celite: This is a simple and effective first step for removing insoluble or colloidal metal species.[5]

    • Procedure: Dissolve the crude product in a suitable solvent. Prepare a pad of Celite (diatomaceous earth) in a sintered glass funnel. Pass the solution through the Celite pad, washing with additional solvent to ensure complete recovery of the product.

  • Adsorption on Activated Carbon: Activated carbon has a high surface area and can effectively adsorb residual metal catalysts.

    • Procedure: Dissolve the crude product in a solvent. Add a small amount of activated carbon (typically 1-5% by weight) and stir the mixture for 1-2 hours at room temperature. Filter the mixture through Celite to remove the carbon.

  • Metal Scavengers: For challenging cases, commercially available metal scavengers (e.g., thiol- or amine-functionalized resins) can be highly effective.[5]

    • Procedure: Follow the manufacturer's instructions for the specific scavenger resin. Typically, the resin is stirred with a solution of the product, and then the resin is filtered off.

References
  • Organic Spectroscopy International. (2016). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, Furofuranol. Retrieved from [Link]

  • Ghosh, A. K., & Fidanze, S. (2000). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Organic Letters, 2(18), 2737–2740.
  • Surleraux, D., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(8), 1541–1544.
  • All About Drugs. (2016). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, Furofuranol. Retrieved from [Link]

  • PubChem. (n.d.). Isosorbide. Retrieved from [Link]

  • Veeprho. (n.d.). Isosorbide Dinitrate. Retrieved from [Link]

  • PubChem. (n.d.). (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Isosorbide-impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Isosorbide-impurities. Retrieved from [Link]

  • Molsyns. (n.d.). Isosorbide Mononitrate Impurity 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. Retrieved from [Link]

  • Google Patents. (n.d.). US8153829B2 - Methods for the preparation of hexahydrofuro[2,3-B]furan-3-ol.
  • Google Patents. (n.d.). EP3766874A1 - Preparation method for hexahydrofuro-furan-ol derivative and intermediate.
  • Envirotec Magazine. (2024). Catalyst-based approach suggests new way of removing furans. Retrieved from [Link]

  • Frontiers. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]

  • precisionFDA. (n.d.). HEXAHYDROFURO(2,3-B)FURAN-3-OL, (3R,3AR,6AS)-. Retrieved from [Link]

  • Google Patents. (n.d.). EP4032881A1 - METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
  • ResearchGate. (n.d.). An Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. Retrieved from [Link]

  • Frontiers. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP2643326B1 - Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol.
  • PubChem. (n.d.). (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of (3 R ,3a S ,6a R )- Hexahydrofuro[2,3- b ]furan-3-ol from Glycolaldehyde. Retrieved from [Link]

  • PubMed. (2008). Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. Retrieved from [Link]

  • ACS Publications. (2021). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Retrieved from [Link]

Sources

Optimizing catalyst loading for hexahydrofuro[2,3-b]furan-3-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a critical chiral building block for HIV protease inhibitors like Darunavir.[1][2][3][4] This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of optimizing catalyst loading and ensuring a successful synthesis.

Troubleshooting Guide: Optimizing Catalyst Loading and Reaction Parameters

This section addresses specific issues that may arise during the synthesis, with a focus on catalytic hydrogenation, a common step in many synthetic routes to hexahydrofuro[2,3-b]furan-3-ol.

Question 1: My hydrogenation reaction is showing low or no conversion. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in a hydrogenation reaction is a common issue that can often be traced back to the catalyst's activity or the reaction conditions. Here’s a systematic approach to diagnosing and solving the problem:

  • Catalyst Activity:

    • Deactivation: The catalyst may have been deactivated by impurities in the substrate or solvent. Common poisons for palladium catalysts include sulfur, and strong coordinating ligands.[5] Ensure your starting materials and solvent are of high purity.

    • Improper Handling: Palladium on carbon (Pd/C) is pyrophoric and can be deactivated by improper handling or storage. Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Catalyst Quality: The quality of the catalyst can vary between batches and suppliers. If you suspect a catalyst issue, try a new batch or a catalyst from a different vendor.

  • Reaction Conditions:

    • Insufficient Hydrogen Pressure: Ensure that the reaction vessel is properly sealed and that the hydrogen pressure is maintained throughout the reaction. For the hydrogenation of furan rings, higher pressures are often more effective.[6]

    • Inadequate Mixing: Proper mixing is crucial for ensuring good contact between the substrate, catalyst, and hydrogen. Increase the stirring rate to improve mass transfer.

    • Low Temperature: While some hydrogenations proceed at room temperature, others may require elevated temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature and monitor the progress.[6]

  • Troubleshooting Workflow:

    G start Low/No Conversion cat_check Check Catalyst Activity start->cat_check cond_check Check Reaction Conditions start->cond_check purity_check Verify Substrate/Solvent Purity cat_check->purity_check pressure Increase H2 Pressure cond_check->pressure new_cat Use Fresh Catalyst purity_check->new_cat success Reaction Proceeds new_cat->success mixing Increase Stirring Rate pressure->mixing temp Increase Temperature mixing->temp temp->success

    Caption: Troubleshooting workflow for low or no conversion.

Question 2: The reaction is proceeding, but I am observing the formation of significant by-products. How can I improve the selectivity towards the desired hexahydrofuro[2,3-b]furan-3-ol?

Answer:

By-product formation in the synthesis of hexahydrofuro[2,3-b]furan-3-ol can arise from over-hydrogenation, side reactions of functional groups, or rearrangement products. Optimizing catalyst loading and reaction conditions is key to enhancing selectivity.

  • Optimizing Catalyst Loading:

    • High Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it may also promote over-hydrogenation or other side reactions. Try reducing the catalyst loading incrementally (e.g., from 10 mol% to 5 mol% or lower) to find a balance between reaction rate and selectivity.

    • Catalyst Type: The choice of catalyst can significantly impact selectivity. For instance, in the hydrogenation of furfural derivatives, different metal catalysts (e.g., Pd, Pt, Ru, Ni) can yield different product distributions.[6][7] If you are using a standard Pd/C catalyst, you might consider exploring bimetallic catalysts which can sometimes offer improved selectivity.[8]

  • Adjusting Reaction Parameters:

    • Temperature: Higher temperatures can sometimes favor undesired side reactions.[7] If you are observing by-products, try running the reaction at a lower temperature for a longer period.

    • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are commonly used in hydrogenations. However, depending on the specific substrate and catalyst, aprotic solvents might offer better selectivity.

  • Data-Driven Optimization:

Catalyst Loading (mol%)Temperature (°C)Pressure (bar)Desired Product Yield (%)By-product A (%)By-product B (%)
105010751510
5501085105
540109055
2.5401088 (slower rate)75

Question 3: I am struggling with poor diastereoselectivity in my synthesis. How can catalyst loading and other factors influence the stereochemical outcome?

Answer:

Achieving high diastereoselectivity is crucial for the synthesis of the desired (3R,3aS,6aR)-isomer. Several factors can influence the stereochemical outcome:

  • Catalyst-Substrate Interaction: The way the substrate adsorbs onto the catalyst surface can dictate the stereochemistry of the product. The catalyst loading can influence the availability of different types of active sites, which in turn may affect the diastereoselectivity. It is often a matter of empirical optimization.

  • Chiral Auxiliaries and Ligands: In many stereoselective syntheses of this target molecule, chiral auxiliaries or ligands are employed to control the stereochemistry.[9][10] If you are using a chiral catalyst system, the ratio of the metal precursor to the chiral ligand is a critical parameter to optimize.

  • Reaction Temperature: Lower reaction temperatures generally favor higher diastereoselectivity by allowing the reaction to proceed through the lower energy transition state.

  • Solvent Effects: The solvent can influence the conformation of the substrate and its interaction with the catalyst, thereby affecting the diastereoselectivity.

    G start Poor Diastereoselectivity cat_loading Optimize Catalyst Loading start->cat_loading chiral_control Review Chiral Control Element start->chiral_control temp Lower Reaction Temperature start->temp solvent Screen Different Solvents start->solvent success Improved Diastereoselectivity cat_loading->success chiral_control->success temp->success solvent->success

    Caption: Factors influencing diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the hydrogenation of a furan ring to a tetrahydrofuran ring in this synthesis?

A1: A common starting point for the hydrogenation of furan derivatives using a Pd/C catalyst is typically in the range of 5-10 wt% of the substrate. For molar percentage, this can range from 1-5 mol%. However, the optimal loading is highly dependent on the specific substrate, reaction conditions, and catalyst activity. It is always recommended to start with a small-scale reaction to determine the optimal catalyst loading for your specific system.

Q2: How do I know if my catalyst is deactivated, and can it be regenerated?

A2: A sign of catalyst deactivation is a significant decrease in reaction rate or a complete stall of the reaction over time, even with sufficient hydrogen pressure.[5] For Pd/C catalysts, deactivation is often caused by poisoning or coking.[5] Regeneration can sometimes be achieved by washing the catalyst with a suitable solvent to remove adsorbed impurities. In some cases, a mild thermal treatment under a controlled atmosphere can burn off coke deposits, but this should be done with caution as it can also lead to sintering of the metal particles.[11]

Q3: Are there any specific safety precautions I should take when working with hydrogenation catalysts like Pd/C?

A3: Yes, safety is paramount. Palladium on carbon is highly pyrophoric, especially when dry and exposed to air. It should always be handled in a wet state or under an inert atmosphere. Ensure your hydrogenation reactor is properly rated for the pressure you are using and is equipped with a pressure relief valve. Always perform hydrogenations in a well-ventilated fume hood.

Q4: Can I reuse my catalyst? If so, how many times?

A4: The reusability of a catalyst depends on its stability under the reaction conditions and the purity of the starting materials. If the catalyst does not show significant deactivation, it can often be recovered by filtration and reused. The number of times a catalyst can be reused effectively needs to be determined experimentally for your specific process. Monitor the reaction time and product purity for each cycle to assess the catalyst's performance.

Q5: My synthesis involves a cycloaddition step before hydrogenation. What kind of catalysts are typically used for the cycloaddition?

A5: For the cycloaddition of species like 2,3-dihydrofuran and glycolaldehyde, Lewis acid catalysts are often employed.[10] Examples include tin(II) triflate with chiral ligands like BINAP.[10] Organocatalysts, such as Schreiner's thiourea catalyst, have also been reported for this transformation.[10] The choice of catalyst will depend on the desired stereoselectivity and the specific substrates being used.

Experimental Protocols

General Procedure for Catalytic Hydrogenation of a Furan Precursor:

  • Catalyst Preparation: In a reaction vessel, add the furan-containing substrate and a suitable solvent (e.g., ethanol, ethyl acetate).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air.

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 wt%) to the reaction mixture under the inert atmosphere.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas several times. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 bar).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C).

  • Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated and purified by standard methods such as column chromatography or crystallization.

References

  • Ghosh, A. K., et al. (1995). A stereoselective anti-aldol route to (3R,3aS,6aR)-hexahydrofuro[2,3-b] furan-3-ol: a key ligand for a new generation of HIV protease inhibitors. Tetrahedron Letters, 36(4), 505-508.
  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(26), 5917-5920.
  • Tuteja, J., et al. (2021). Recent Advances in Catalytic Hydrogenation of Furfural. Molecules, 26(16), 4789.
  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. PubMed.
  • Sigma-Aldrich. (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol.
  • Ghosh, A. K., et al. (2004). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. The Journal of Organic Chemistry, 69(23), 7822-7829.
  • Ghosh, A. K., et al. (2012). Methods for the preparation of hexahydrofuro[2,3-B]furan-3-ol.
  • Gyngazova, M. (2017). Hydrogenation of furanic compounds over heterogeneous catalysts.
  • Lamb, H. H., et al. (2019). Palladium-Rhenium Catalysts for Selective Hydrogenation of Furfural: Influence of Catalyst Preparation on Structure and Performance. Molecules, 24(17), 3073.
  • Argyle, M. D., & Bartholomew, C. H. (2015).
  • Islam, M. J., et al. (2021).
  • Aldosari, O. F., et al. (2019). Catalytic hydrogenation of furfural and furfuryl alcohol to fuel additives andvalue-added chemicals.
  • PubChem. (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol.
  • Yu, M. S., et al. (2008). Efficient Synthesis of (3 R ,3a S ,6a R )
  • Saikia, A. K., et al. (2017). Stereoselective synthesis of hexahydrofuro[3,4-b]furan-4-ol and its dimer via tandem Prins and pinacol rearrangement. Organic & Biomolecular Chemistry, 15(34), 7146-7155.
  • Lamb, H. H., et al. (2023). Palladium-Rhenium Catalysts for Selective Hydrogenation of Furfural: Influence of Catalyst Preparation on Structure and Performance.
  • Ghosh, A. K., et al. (2005). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[ 2 ,3- b ]furan-3-ol. Request PDF.
  • Oestreich, M., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. PubMed.
  • Zhao, Y., et al. (2022). Study on the deactivation and regeneration mechanism of Cu-Al catalyst in the hydrogenation of diethyl oxalate.
  • Tang, X., et al. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry, 9, 763328.
  • Rhee, Y. H., et al. (2021). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Organic Letters, 23(9), 3584-3587.
  • Resasco, D. E., et al. (2010).
  • Lamb, H. H., et al. (2016). Palladium–Rhenium Catalysts for Selective Hydrogenation of Furfural: Evidence for an Optimum Surface Composition.
  • Dumesic, J. A., et al. (2014). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology, 4(8), 2419-2429.
  • Rhee, Y. H., et al. (2021). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Organic Letters, 23(9), 3584-3587.
  • LookChem. (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.
  • Tang, X., et al. (2021).
  • Lamb, H. H., et al. (2023). Palladium-Rhenium Catalysts for Selective Hydrogenation of Furfural: Influence of Catalyst Preparation on Structure and Performance.
  • Forzato, C., et al. (2021). An Efficient and Practical Chemoenzymatic Route to (3R,3aR,6R,6aR)- Hexahydrofuro[3,2-b]furan-6-amino-3-ol (6-Aminoisomannide). SynOpen, 5(03), 161-166.
  • Saikia, A. K., et al. (2017). Supporting Information for publication Stereoselective Synthesis of Hexahydrofuro[3,4-b]furan-4-ol and Its Dimer via Tandem Pri. The Royal Society of Chemistry.

Sources

Technical Support Center: Stereochemical Integrity in Hexahydrofuro[2,3-b]furan-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a critical bicyclic tetrahydrofuran (bis-THF) alcohol, is a cornerstone in the manufacturing of several potent HIV protease inhibitors, most notably Darunavir.[1][2][3] Achieving high stereochemical purity across its three contiguous chiral centers is paramount for ensuring the final drug's efficacy and safety. However, the journey to an enantiomerically pure product is fraught with challenges, with racemization being a primary concern for process chemists and researchers.

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during the synthesis of this vital intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of hexahydrofuro[2,3-b]furan-3-ol?

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can occur through various mechanisms.[4][5] In the context of hexahydrofuro[2,3-b]furan-3-ol synthesis, racemization is most often attributed to:

  • Formation of Planar Intermediates: Reaction conditions that promote the formation of achiral planar intermediates, such as enolates or carbocations, at a stereocenter are a major cause of racemization.[4][5] Subsequent reaction of these intermediates can occur from either face with equal probability, leading to a loss of stereochemical information.

  • Harsh Reaction Conditions: The use of strong acids or bases, or elevated temperatures, can provide the energy needed to overcome the activation barrier for epimerization at a chiral center.[6][7]

  • Inadequate Chiral Control: In asymmetric syntheses, if the chiral catalyst, auxiliary, or reagent is impure, improperly prepared, or not suitable for the specific transformation, it can lead to poor enantioselectivity and the formation of a racemic mixture.[8][9]

Q2: Which synthetic steps are most susceptible to loss of stereochemical control?

While the specific "hot spots" for racemization depend on the chosen synthetic route, some common steps that require careful control include:

  • Aldol and Michael-type Reactions: These reactions often involve the formation of enolates. The conditions used for enolate generation (base, solvent, temperature) are critical.[10]

  • Cyclization Steps: Acid- or base-catalyzed cyclization steps to form the bicyclic furan ring system can be prone to epimerization, especially at centers adjacent to a carbonyl group or other activating functionality.[7][11]

  • Oxidation or Reduction Steps: Depending on the reagents and conditions, oxidation of the alcohol at C-3 or reduction of a corresponding ketone can lead to racemization if not performed stereoselectively. A Swern oxidation, for example, followed by a non-stereoselective reduction would result in a racemic product.[10]

  • Protecting Group Manipulations: Deprotection steps, particularly under harsh acidic or basic conditions, can sometimes lead to unintended epimerization.

Q3: How can I effectively monitor the enantiomeric excess (ee) of my product?

Accurate monitoring of enantiomeric excess is crucial for process optimization.[12][13][14] Before attempting to optimize a reaction, it is essential to have a validated analytical method.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds, using a chiral column.

  • NMR Spectroscopy with Chiral Shift Reagents or Mosher's Ester Analysis: Derivatizing the alcohol with a chiral agent like Mosher's acid chloride creates diastereomers that can often be distinguished by ¹H or ¹⁹F NMR, allowing for the determination of the enantiomeric ratio.[10]

Crucial First Step: Always analyze a true racemic sample of your product to confirm that your analytical method can baseline-separate the two enantiomers.[9]

Troubleshooting Guide: Low Enantiomeric Excess

Encountering low enantiomeric excess (ee) can be a significant setback. The following guide provides a systematic approach to diagnosing and resolving this issue.

Problem: My final product has a low enantiomeric excess.

// Nodes Start [label="Low Enantiomeric Excess (ee) Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Validate [label="Validate Analytical Method\n(Chiral HPLC/GC)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurity [label="Check Purity of Chiral Starting\nMaterials & Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; ReviewConditions [label="Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Separated [label="Peaks Baseline Separated?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; PurityOK [label="Purity Confirmed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeMethod [label="Optimize Analytical Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PurifyReagents [label="Purify/Source New\nReagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temp [label="Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; BaseAcid [label="Base/Acid/Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; LowerTemp [label="Lower Temperature\n(e.g., -78 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ScreenSolvents [label="Screen Non-Coordinating\nSolvents (Toluene, DCM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckCatalyst [label="Check Catalyst Loading/\nStoichiometry/Additives", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="High ee Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Validate; Validate -> Separated; Separated -> CheckPurity [label="Yes"]; Separated -> OptimizeMethod [label="No"]; OptimizeMethod -> Validate; CheckPurity -> PurityOK; PurityOK -> ReviewConditions [label="Yes"]; PurityOK -> PurifyReagents [label="No"]; PurifyReagents -> CheckPurity; ReviewConditions -> Temp; ReviewConditions -> Solvent; ReviewConditions -> BaseAcid; Temp -> LowerTemp; Solvent -> ScreenSolvents; BaseAcid -> CheckCatalyst; LowerTemp -> End; ScreenSolvents -> End; CheckCatalyst -> End; } dot Troubleshooting workflow for low enantiomeric excess.

Potential Cause Troubleshooting Action Rationale
Impure Chiral Source Verify the enantiomeric and chemical purity of your starting materials, catalysts, or chiral auxiliaries.[8]The initial chirality dictates the final product's stereochemistry. Impurities can act as catalysts for the undesired enantiomer's formation or inhibit the desired reaction.
Suboptimal Temperature Perform the reaction at a lower temperature (e.g., -78 °C). Screen a range of temperatures to find the optimum.[8]Asymmetric reactions are often highly sensitive to temperature. Lower temperatures can increase the energy difference between the diastereomeric transition states, leading to higher selectivity.
Inappropriate Solvent Screen a variety of anhydrous, non-coordinating solvents such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF).[8]The solvent can influence the conformation of the catalyst-substrate complex. Coordinating solvents may interfere with the chiral ligand, reducing its effectiveness.
Incorrect Stoichiometry or Catalyst Loading Re-evaluate the stoichiometry of all reagents. Vary the catalyst loading to find the optimal concentration.[8]An incorrect ratio of substrate to catalyst or other reagents can lead to background (non-catalyzed, racemic) reactions, thus lowering the overall ee.
Presence of Water or Other Impurities Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and fresh, high-purity reagents.Water can deactivate many catalysts, particularly organometallic ones, and can participate in side reactions that may be non-selective.
Inappropriate Base/Acid If a base is used, consider a more sterically hindered or weaker base (e.g., switch from triethylamine to DIPEA or NMM).[15] For acid-catalyzed steps, screen different Lewis or Brønsted acids and their concentrations.Strong, non-hindered bases are more likely to cause deprotonation at the stereocenter, leading to racemization via an enolate intermediate.[15] The choice of acid can significantly impact the stereochemical outcome of cyclization reactions.[16]

Key Methodologies for Stereocontrol

Several robust strategies have been developed to synthesize (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol with high enantiomeric purity.

Enzymatic Kinetic Resolution

This method often starts with a racemic synthesis of the bis-THF alcohol, followed by selective acylation of one enantiomer using a lipase, such as Amano Lipase PS-30 or Lipase PS-800.[11][17] The acylated and unreacted alcohol can then be separated.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Preparation: Dissolve racemic hexahydrofuro[2,3-b]furan-3-ol in an appropriate organic solvent (e.g., MTBE).

  • Acylation: Add an acylating agent (e.g., vinyl acetate) and the lipase.

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature) and monitor the reaction progress by chiral HPLC.

  • Termination: Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Separation: Separate the resulting ester from the unreacted alcohol using column chromatography.

  • Deprotection (if necessary): The acylated enantiomer can be deprotected (e.g., via hydrolysis with potassium carbonate) to yield the desired alcohol with high ee.[17]

// Nodes Racemate [label="Racemic (±)-Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipase [label="Lipase + Acyl Donor\n(e.g., Vinyl Acetate)", fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Mixture:\n(+)-Acetate\n(-)-Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Chromatographic\nSeparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetate [label="(+)-Acetate", fillcolor="#FFFFFF", fontcolor="#202124"]; Alcohol [label="(-)-Alcohol\n(High ee)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(e.g., K₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="(+)-Alcohol\n(High ee)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Racemate -> Lipase; Lipase -> Products; Products -> Separation; Separation -> Acetate; Separation -> Alcohol; Acetate -> Hydrolysis; Hydrolysis -> FinalProduct; } dot Enzymatic kinetic resolution workflow.

Chiral Pool Synthesis

This approach utilizes readily available chiral starting materials, such as sugars or amino acids, where the stereochemistry is already defined.[11][18] For instance, D-glucose or L-ascorbic acid derivatives have been successfully used as starting points.[3][19]

  • Key Advantage: Avoids the need for an asymmetric induction step, as chirality is inherent in the starting material.

  • Consideration: Requires careful synthetic planning to ensure the stereochemistry of the starting material is correctly transferred to the final product without epimerization.

Asymmetric Catalysis

Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

  • Stereoselective Aldol Reactions: An Evans-Mukaiyama aldol reaction or a proline-catalyzed cross-aldol reaction can be employed to set key stereocenters early in the synthesis.[2][17]

  • Asymmetric Cycloadditions: A diastereoselective cycloaddition between dihydrofuran and a chiral aldehyde, catalyzed by a chiral Lewis acid, can directly form the bicyclic core.[20]

  • Photocycloaddition: A [2+2]-photocycloaddition between furan and a protected glycol aldehyde, followed by hydrogenation and resolution, is another effective route.[1][17][21]

References

  • Ghosh, A. K., & Brindisi, M. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 82(2), 1218–1223. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Journal of the American Chemical Society, 125(11), 3090–3100. [Link]

  • Xie, J., et al. (2011). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. Organic Letters, 13(5), 1218-1221. [Link]

  • Doan, T. L., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry. [Link]

  • Dong, M., Teng, D., & Cao, G. (2018). Advances in the synthesis of (3R,3aS,6aR)-hexahydrofuro-[2,3-b]furan-3-ol, a key ligand of the HIV protease inhibitors. Chemistry of Heterocyclic Compounds. [Link]

  • Sevenich, F. W., et al. (2017). An Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. ResearchGate. [Link]

  • Anderson, M. O., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 98–106. [Link]

  • Ghosh, A. K. (2011). DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Purdue University Graduate School. [Link]

  • Anderson, M. O., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3 R,3a S,6a R)-Hexahydrofuro[2,3- b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development. [Link]

  • Ghosh, A. K., et al. (2001). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Organic Letters, 3(5), 635-638. [Link]

  • Leach, A. G., et al. (2020). Proposed mechanisms for racemization and related processes. ResearchGate. [Link]

  • Anderson, M. O., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Semantic Scholar. [Link]

  • G. Hilt, et al. (2019). Synthesis of Furan-Annelated BINOL-Derivatives: Acid-Catalyzed Cyclization Induces Partial Racemization. The Journal of Organic Chemistry. [Link]

  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(26), 5917–5920. [Link]

  • Wang, X., Wang, J., & Li, X. (2023). Stereoselective access to furan-fused [5.5.0] bicyclic heterocycles enabled by gold-catalyzed asymmetric [8 + 4] cycloaddition. Organic Chemistry Frontiers. [Link]

  • Wikipedia. (n.d.). Racemization. [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. [Link]

  • Liu, R.-S., et al. (2001). Enantiocontrolled Construction of Tricyclic Furan Derivatives via an Asymmetric Diels−Alder Reaction. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing both Axial and Central Chirality. Angewandte Chemie International Edition. [Link]

  • Taylor & Francis. (n.d.). Racemization – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Synthesis and specific examples of α‐carbonyl bicyclic furan derivatives. [Link]

  • Gong, J., et al. (2023). Regiodivergent catalytic asymmetric dearomative cycloaddition of bicyclic heteroaromatics. Proceedings of the National Academy of Sciences. [Link]

  • Chemistry Stack Exchange. (2015). Why are enantiomeric excess % and specific rotation considered? [Link]

  • Ashenhurst, J. (2017). All About Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2014). 5.10: Enantiomeric Excess. [Link]

  • Torikai, K., et al. (2023). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry. [Link]

  • Liu, R., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

Sources

Technical Support Center: Scaling Up (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. This bicyclic furofuranol, a critical chiral building block for leading HIV protease inhibitors such as Darunavir, presents unique challenges when transitioning from laboratory-scale synthesis to pilot or manufacturing scale.[1] This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the field. We will delve into the causality behind these challenges and provide actionable, field-proven troubleshooting strategies.

General Process and Scale-Up Workflow

Successful scale-up requires a systematic approach, moving from initial route scouting to robust process validation. The following workflow highlights critical stages and decision points that can mitigate common pitfalls.

Scale-Up_Workflow cluster_0 Phase 1: Process Development cluster_1 Phase 2: Scale-Up & Validation cluster_2 Phase 3: Manufacturing Route_Selection Route Selection (Scalability, Cost, Safety) Optimization Parameter Optimization (Temp, Conc., Catalyst) Route_Selection->Optimization Iterative Refinement Analytics Analytical Method Development (HPLC, GC) Optimization->Analytics In-Process Control Pilot Pilot Scale Batch (1-10 kg) Analytics->Pilot Engineering Engineering Study (Heat/Mass Transfer) Pilot->Engineering Identify Deviations Validation Process Validation (Multi-batch Consistency) Engineering->Validation Define Operating Parameters Manufacturing Full-Scale Manufacturing (Multi-100 kg) Validation->Manufacturing QA_QC Quality Assurance & Quality Control Manufacturing->QA_QC Release Testing

Caption: A generalized workflow for the chemical scale-up process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield dropped significantly when moving from a 10L to a 200L reactor. What are the most common causes?

This is a classic scale-up problem rooted in fundamental chemical engineering principles. As reactor volume increases, the surface-area-to-volume ratio decreases, profoundly impacting heat and mass transfer.

Core Issues & Diagnostic Actions:

  • Inefficient Heat Transfer: Many synthetic routes to the target molecule involve exothermic steps (e.g., reductions with LiBH₄) or require strict temperature control to prevent side reactions.[2] A larger reactor cannot dissipate heat as efficiently.

    • Troubleshooting:

      • Profile the Batch Temperature: Place multiple temperature probes at different locations (bottom, middle, top) within the reactor. A significant temperature gradient indicates poor heat removal.

      • Slow the Addition Rate: Reduce the feed rate of reagents for highly exothermic steps. This allows the cooling system to keep pace.

      • Re-evaluate Cooling Capacity: Ensure your reactor's cooling jacket and chiller system are adequate for the thermal load of the scaled-up reaction.

  • Poor Mass Transfer (Mixing): Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting byproduct formation, such as polymerization.[2]

    • Troubleshooting:

      • Characterize Mixing: If possible, perform computational fluid dynamics (CFD) modeling or a simple visual mixing study (using a dye in a solvent) to identify dead zones.

      • Adjust Agitation: Increase the agitator speed (RPM) or evaluate if a different impeller type (e.g., pitched-blade turbine vs. anchor) is better suited for the reaction mass viscosity and vessel geometry.

  • Byproduct Formation: A common issue reported is the formation of polymeric materials, especially during decarboxylation and cyclization steps in certain synthetic routes, which can drastically reduce yield.[2]

    • Troubleshooting Protocol:

      • Pull samples at regular intervals during the reaction.

      • Quench the reaction immediately.

      • Analyze by HPLC and/or LC-MS to identify the onset of byproduct formation.

      • Correlate this data with your temperature and addition profiles to pinpoint the cause.

Troubleshooting_Low_Yield Start Problem: Low Yield at Scale Check_Heat Analyze Batch Temperature Profile Start->Check_Heat Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Purity Re-assay Starting Materials & Reagents Start->Check_Purity Heat_Result Temperature Spikes or Gradients? Check_Heat->Heat_Result Mixing_Result Dead Zones or Poor Homogeneity? Check_Mixing->Mixing_Result Purity_Result Impurities Detected? Check_Purity->Purity_Result Sol_Heat_Yes Action: Slow Reagent Addition & Improve Cooling Heat_Result->Sol_Heat_Yes Yes Sol_Heat_No Conclusion: Thermal Control OK Heat_Result->Sol_Heat_No No Sol_Mixing_Yes Action: Increase Agitation &/or Change Impeller Mixing_Result->Sol_Mixing_Yes Yes Sol_Mixing_No Conclusion: Mixing is Adequate Mixing_Result->Sol_Mixing_No No Sol_Purity_Yes Action: Purify Materials or Source New Lot Purity_Result->Sol_Purity_Yes Yes Sol_Purity_No Conclusion: Inputs are Pure Purity_Result->Sol_Purity_No No

Caption: A decision tree for troubleshooting low yield during scale-up.

Q2: I'm struggling with the work-up. My product recovery is low due to its high water solubility. How can I improve isolation?

This is a well-documented challenge with this molecule.[2] Standard aqueous work-ups are inefficient and lead to significant product loss in the aqueous phase. An alternative non-aqueous work-up is essential for achieving high recovery at scale.

Optimized Isolation Protocol:

This protocol is adapted from procedures developed for multi-kilogram scale production and avoids partitioning with water.[2]

  • Reaction Quench & Neutralization:

    • After the final cyclization step (often conducted in acidic conditions, e.g., with HCl), cool the reaction mixture to <0 °C.

    • Slowly add an organic base, such as triethylamine (TEA), to neutralize the acid. The key is to form a salt (e.g., triethylammonium chloride) that is poorly soluble in organic solvents. Monitor the pH to ensure complete neutralization.

  • Solvent Switch:

    • The reaction is often performed in solvents like methanol or THF. Perform a solvent swap to a solvent in which the product is soluble but the inorganic/organic salts are not, such as Ethyl Acetate (EtOAc) or Methyl-tert-butyl ether (MTBE). This is typically done via distillation under reduced pressure.

  • Salt Filtration:

    • Once the solvent swap is complete, the salts will precipitate. Filter the resulting slurry to remove all solid salts. Wash the filter cake with additional solvent (e.g., EtOAc) to recover any occluded product.

  • Concentration & Crystallization:

    • Combine the filtrate and washes. Concentrate the solution under vacuum to afford the crude product.

    • The crude (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol can then be purified further by crystallization from a suitable solvent system (e.g., 2-propanol) or carried forward if the purity is sufficient.[2]

Q3: My enzymatic resolution to improve enantiomeric excess (ee) is stalling or providing inconsistent results at a larger scale. What should I investigate?

Enzymatic kinetic resolution is a powerful tool for achieving the >99% ee required for pharmaceutical intermediates, but enzymes are sensitive to their environment.[3][4][5]

Key Parameters for Optimization:

ParameterCausality & RationaleTroubleshooting Steps
Enzyme Activity & Loading The enzyme (e.g., Novozyme 435, Porcine Pancreatic Lipase) can lose activity due to improper storage, handling, or poisoning by impurities. Insufficient loading will slow the reaction.Verify the activity of the enzyme lot before use.Ensure the reaction solvent is free of denaturing impurities.Experiment with slightly increasing the enzyme weight percentage (e.g., from 10% w/w to 15% w/w).[4]
Acylating Agent The choice of acylating agent (e.g., propionic anhydride, vinyl acetate) and its stoichiometry are critical. Anhydrides are often used, and their quality can impact the reaction.Ensure the acylating agent is fresh and anhydrous.Maintain a strict 1.0 equivalent stoichiometry relative to the desired enantiomer in the racemic mixture.
Solvent System The solvent (e.g., MTBE, THF) must keep the substrate and product soluble while not denaturing the enzyme. Water content is critical.Use an anhydrous grade of the chosen solvent.Screen alternative non-polar organic solvents if solubility or reaction rates are poor.
Temperature & Mixing Lipase activity is temperature-dependent. Inadequate mixing prevents the solid-supported enzyme from efficiently contacting the substrate in solution.Maintain a consistent temperature (often room temperature is sufficient).[4]Ensure gentle but thorough agitation to keep the enzyme suspended without causing mechanical degradation.
Reaction Monitoring The reaction must be stopped at or near 50% conversion to maximize the yield and ee of the unreacted alcohol. Overshooting this mark will lead to acylation of the desired enantiomer, reducing its yield and ee.Monitor conversion closely using chiral HPLC or GC.Develop a reliable quenching procedure (e.g., filtering off the enzyme) to stop the reaction precisely.
Q4: I am considering a photochemical route. What are the primary challenges for scaling up this chemistry?

While routes involving a [2+2] photocycloaddition between furan and a protected glycol aldehyde have been reported, they present significant scalability hurdles.[4][6]

  • The Beer-Lambert Law Challenge: Light penetration decreases exponentially with path length and concentration. In a large reactor, the outer layers of the solution absorb most of the light, leaving the core of the reactor dark and unreactive. This is often called the "photon transport" problem.

  • Engineering Complexity: Specialized, expensive photoreactors with internal lamps or complex flow geometries are required to ensure even irradiation of the reaction mass.

  • Heat Management: High-powered UV lamps generate significant heat, which must be efficiently removed to prevent side reactions.

Recommendation: For multi-kilogram and commercial-scale production, photochemical routes are generally considered less robust and more capital-intensive than "dark chemistry" alternatives.[2] Routes based on diastereoselective Michael additions or catalytic cycloadditions are often more amenable to traditional chemical plant infrastructure.[2][7]

Summary of Major Synthetic Routes & Scalability

Synthetic StrategyKey Steps & ReagentsScalability AdvantagesScalability Challenges & MitigationKey References
Michael Addition / Nef Oxidation Michael addition of nitromethane; Nef oxidation; Reduction (LiBH₄); Acid-catalyzed cyclization.Robust, well-understood reactions. Avoids problematic chemistries like photochemistry. Proven at multi-100 kg scale.Use of nitromethane (safety review needed). Highly water-soluble product requires specialized work-up (see Q2). Polymerization risk.[2],[8]
Catalytic Cycloaddition Lewis acid (e.g., Sn(OTf)₂) and chiral ligand catalyzed reaction of 2,3-dihydrofuran and glycolaldehyde.High diastereoselectivity in a single step.Moderate enantioselectivity often requires subsequent enzymatic resolution. Catalyst cost and sensitivity.[3],[9],[7]
Photochemical [2+2] Cycloaddition Photoreaction of furan and protected glycol aldehyde; Hydrogenation; Enzymatic resolution.Creates all three stereocenters with high diastereoselectivity in one step.Difficult to scale due to light penetration issues. Requires specialized reactor equipment.[4],[6]
Stereoselective Aldol Reaction Titanium enolate based anti-aldol reaction; Multi-step conversion to final product.Provides high optical purity (>99% ee) directly.Multi-step sequence may lower overall yield. Requires cryogenic conditions.[10]

References

  • Ghosh, A. K., & Xi, K. (2008). Efficient Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde. Organic Letters, 10(8), 1453–1456. [Link]

  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(26), 5917–5920. [Link]

  • Sevenich, A., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 82(2), 1218–1223. [Link]

  • Sevenich, A., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. PubMed. [Link]

  • Ghosh, A. K., et al. (2006). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Synthesis, (18), 3015-3020. [Link]

  • Various Authors. (2025). Collection of syntheses for (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. ResearchGate. (Note: This is a compilation of related research). [Link]

  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. PubMed. [Link]

  • Various Authors. (2016). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, Furofuranol. All About Drugs. [Link]

  • Wang, C., et al. (2011). Catalytic Fast Pyrolysis of Cellulose to Prepare Levoglucosenone Using Sulfated Zirconia. Energy & Fuels. [Link]

  • Jiang, L., et al. (2020). Selectively Production of Levoglucosenone from Cellulose via Catalytic Fast Pyrolysis. SSRN. [Link]

  • Ghosh, A. K., & Xi, K. (2008). Efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. ResearchGate. [Link]

  • Wu, Y., et al. (2021). Preparation method for hexahydrofuro-furan-ol derivative and intermediate thereof.
  • Ghosh, A. K., & Xi, K. (2008). Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. PubMed. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Stereochemical Validation of Hexahydrofuro[2,3-b]furan-3-ol: A Comparative Analysis of X-ray Crystallography, NMR Spectroscopy, and Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex chiral molecules, the unambiguous assignment of stereochemistry is a cornerstone of scientific rigor and a prerequisite for clinical advancement. Hexahydrofuro[2,3-b]furan-3-ol, a key bicyclic scaffold found in several potent HIV protease inhibitors like Darunavir, presents a formidable stereochemical challenge with three contiguous chiral centers.[1] An erroneous stereochemical assignment can lead to inactive or even toxic pharmacological outcomes. This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the stereochemistry of hexahydrofuro[2,3-b]furan-3-ol: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiral High-Performance Liquid Chromatography (HPLC).

This document moves beyond a mere listing of techniques, delving into the causality behind experimental choices and providing field-proven insights to empower researchers in selecting the most appropriate validation strategy.

The Gold Standard: Unambiguous Determination by Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography remains the most definitive method for determining the absolute configuration of a chiral molecule.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule.[3]

Causality in Experimental Design: Why X-ray Crystallography is Definitive

The power of X-ray crystallography lies in its ability to directly visualize the molecule's three-dimensional structure. For determining absolute stereochemistry, the technique of anomalous dispersion is employed.[4] When the X-ray wavelength is near the absorption edge of an atom in the crystal, anomalous scattering occurs, leading to differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane). This difference allows for the unambiguous assignment of the absolute configuration.

Experimental Protocol: A Step-by-Step Workflow for X-ray Crystallography

The journey from a synthesized compound to a validated crystal structure is a multi-step process, with crystallization often being the most significant bottleneck.[5]

Step 1: Crystallization of Hexahydrofuro[2,3-b]furan-3-ol

The primary challenge is to obtain a high-quality single crystal, typically larger than 0.1 mm in all dimensions.[6] For a polar molecule like hexahydrofuro[2,3-b]furan-3-ol, several crystallization techniques can be explored:

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent (e.g., ethyl acetate, methanol) and the solvent is allowed to evaporate slowly in a clean, vibration-free environment.[7]

  • Vapor Diffusion: This technique is particularly effective for small quantities of material.[7] A solution of the compound in a less volatile solvent is placed in a small open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two liquids.

Step 2: Data Collection

A suitable single crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[6][8]

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, often using direct methods, to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final, highly accurate molecular structure.[6]

Visualization of the X-ray Crystallography Workflow

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis synthesis Synthesis of Hexahydrofuro[2,3-b]furan-3-ol purification Purification synthesis->purification crystallization Crystallization (e.g., Slow Evaporation) purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Absolute Configuration refinement->validation

Caption: Workflow for Stereochemical Validation by X-ray Crystallography.

Orthogonal Validation: Elucidating Stereochemistry with NMR Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers invaluable information about the structure and dynamics in solution.[3][6] For hexahydrofuro[2,3-b]furan-3-ol, NMR is a powerful tool for confirming the relative stereochemistry and can be adapted to determine the absolute configuration.

The Logic of NMR in Stereochemical Analysis

The chemical shifts and coupling constants of protons in a molecule are highly sensitive to their local electronic environment and spatial orientation. By analyzing 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR spectra, the connectivity and through-space proximity of atoms can be established, allowing for the determination of relative stereochemistry.

For instance, the ¹H NMR spectrum of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol in CDCl₃ shows characteristic signals that can be assigned to the specific protons in the bicyclic system.[7] The coupling constants between adjacent protons provide information about their dihedral angles, which are dictated by the ring conformations and the relative stereochemistry of the substituents.

Determining Absolute Configuration: The Mosher's Method and Chiral Solvating Agents

Standard NMR cannot distinguish between enantiomers.[9] To determine the absolute configuration, a chiral auxiliary is introduced to create diastereomers, which will have distinct NMR spectra.[10]

Mosher's Method (using a Chiral Derivatizing Agent):

This classic method involves reacting the alcohol group of hexahydrofuro[2,3-b]furan-3-ol with an enantiomerically pure chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[11] The resulting diastereomeric esters will exhibit different chemical shifts for the protons near the newly formed chiral center. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be determined based on established models.

Experimental Protocol for Mosher's Method:

  • Derivatization: React two separate samples of hexahydrofuro[2,3-b]furan-3-ol with (R)-MTPA-Cl and (S)-MTPA-Cl, respectively, in the presence of a non-nucleophilic base (e.g., pyridine).

  • Purification: Purify the resulting diastereomeric esters.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Data Analysis: Assign the proton signals and calculate the chemical shift differences (Δδ) for protons on either side of the MTPA plane. A consistent positive or negative sign for Δδ across these protons allows for the assignment of the absolute configuration.

Chiral Solvating Agents (CSAs):

An alternative non-covalent approach involves the use of chiral solvating agents. These agents form transient diastereomeric complexes with the enantiomers of the analyte, leading to observable chemical shift differences in the NMR spectrum.[4] This method avoids chemical modification of the analyte.

Visualization of the NMR-based Stereochemical Analysis

nmr_workflow cluster_relative Relative Stereochemistry cluster_absolute Absolute Stereochemistry nmr_1d 1D NMR (¹H, ¹³C) nmr_2d 2D NMR (COSY, NOESY) nmr_1d->nmr_2d relative_config Determine Relative Configuration nmr_2d->relative_config Connectivity & Through-space Interactions derivatization Derivatization with Chiral Agent (e.g., MTPA) nmr_diastereomers NMR of Diastereomers derivatization->nmr_diastereomers delta_delta Analysis of Δδ nmr_diastereomers->delta_delta absolute_config Determine Absolute Configuration delta_delta->absolute_config Mosher's Analysis start Hexahydrofuro[2,3-b]furan-3-ol Sample start->nmr_1d start->derivatization

Caption: Decision tree for NMR-based stereochemical analysis.

High-Throughput Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample.[12] While it does not directly provide the absolute configuration without a known standard, it is an indispensable tool for monitoring the stereochemical outcome of a synthesis and for preparative separation of enantiomers.

The Principle of Chiral Recognition in HPLC

Chiral HPLC relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.[8] This differential interaction leads to different retention times, allowing for their separation. Common CSPs are based on polysaccharides (e.g., cellulose, amylose), proteins, or cyclodextrins.[13][14]

Experimental Protocol: Chiral HPLC Method Development

Developing a chiral separation method is often an empirical process.[12][15]

  • Column Screening: A selection of chiral columns with different stationary phases (e.g., polysaccharide-based, cyclodextrin-based) should be screened with various mobile phases (normal phase, reversed-phase, polar organic).[14]

  • Mobile Phase Optimization: Once a column shows some separation, the mobile phase composition (e.g., the ratio of hexane to alcohol in normal phase) is optimized to improve resolution and reduce run time.

  • Detection: A UV detector is commonly used for detection. If the analyte lacks a chromophore, derivatization with a UV-active tag or the use of a universal detector like a charged aerosol detector (CAD) or mass spectrometer (MS) may be necessary.

For the separation of the enantiomers of hexahydrofuro[2,3-b]furan-3-ol, a screening of polysaccharide-based columns under normal phase conditions (e.g., hexane/isopropanol or hexane/ethanol mobile phases) would be a logical starting point.[14]

Comparative Analysis: Choosing the Right Tool for the Job

The selection of a technique for stereochemical validation depends on the specific research question, sample availability, and available instrumentation.

Parameter Single-Crystal X-ray Crystallography NMR Spectroscopy Chiral HPLC
Primary Output 3D molecular structure, absolute configurationConnectivity, relative & absolute configuration (with derivatization)Enantiomeric separation, purity
Sample Requirement High-quality single crystal (often challenging)1-10 mg, soluble sampleMicrogram to milligram quantities
Analysis Time Days to weeks (including crystallization)Hours to days (for derivatization and analysis)Minutes to hours per sample
Key Advantage Unambiguous determination of absolute configurationProvides structural information in solutionHigh-throughput, quantitative enantiomeric purity
Key Limitation Requires a suitable single crystalIndirect determination of absolute configurationRequires a known standard for absolute configuration assignment

Conclusion: An Integrated Approach to Stereochemical Validation

For the unequivocal validation of the stereochemistry of hexahydrofuro[2,3-b]furan-3-ol, an integrated approach leveraging the strengths of each technique is recommended. X-ray crystallography provides the definitive, unassailable proof of absolute configuration. NMR spectroscopy serves as a crucial orthogonal method to confirm the structure in solution and can independently determine the absolute configuration through derivatization. Chiral HPLC is the workhorse for assessing enantiomeric purity and for monitoring stereoselectivity throughout the synthetic process.

By understanding the principles and practical considerations of each of these powerful analytical tools, researchers can confidently and accurately assign the stereochemistry of complex molecules like hexahydrofuro[2,3-b]furan-3-ol, ensuring the integrity of their scientific findings and the safety and efficacy of potential therapeutic agents.

References

  • Novartis. (2017, April 25). In-tube Derivatization for the Determination of Absolute Configuration and Enantiomeric Purity of Chiral Compounds by NMR Spectroscopy. Novartis OAK.
  • Wenzel, T. J. (2018). Strategies for using NMR spectroscopy to determine absolute configuration.
  • PubMed. (2017). In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy. PubMed.
  • MDPI. (2022).
  • Organic Spectroscopy International. (2016, December 23). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Frontiers. (2019, May 19). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • BGB Analytik. (n.d.). CHIRAL Handbook. BGB Analytik.
  • Phenomenex. (n.d.).
  • Not available.
  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • LCGC International. (2023, December 8). Enantiomer Separations.
  • PubChem. (n.d.). (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol. PubChem.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
  • NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC.
  • ACS Publications. (n.d.). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors.
  • Elsevier. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. ScienceDirect.
  • ResearchGate. (2024, October). Efficient Synthesis of (3 R ,3a S ,6a R )
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL Ltd.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • IUCr. (n.d.). (3S,3aS,6R,6aR)
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU.
  • Not available.

Sources

A Comparative Guide to Catalytic Systems for Asymmetric Hexahydrofuro[2,3-b]furan-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

In the landscape of modern medicinal chemistry, the pursuit of enantiomerically pure compounds is paramount. The bicyclic furofuranol, specifically the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, stands as a critical chiral building block. Its significance is most notably pronounced in its role as a key intermediate in the synthesis of potent HIV protease inhibitors, including the blockbuster drug Darunavir.[1][2] The precise stereochemical architecture of this fragment is crucial for its effective binding to the active site of the HIV protease enzyme. Consequently, the development of efficient and highly stereoselective catalytic systems for its synthesis is a topic of intense research and industrial importance.

This guide provides an in-depth comparison of the leading catalytic systems for the asymmetric synthesis of hexahydrofuro[2,3-b]furan-3-ol. We will delve into the mechanistic intricacies, comparative performance based on experimental data, and detailed protocols for key methodologies, offering researchers and drug development professionals a comprehensive resource to inform their synthetic strategies.

Comparative Analysis of Catalytic Strategies

The asymmetric synthesis of hexahydrofuro[2,3-b]furan-3-ol can be broadly categorized into three main approaches: chemoenzymatic methods, organocatalysis, and transition metal catalysis. Each strategy presents a unique set of advantages and challenges in terms of stereocontrol, scalability, and economic viability.

Chemoenzymatic Approaches: Harnessing Nature's Catalysts

Chemoenzymatic strategies often involve the synthesis of a racemic or diastereomeric mixture of the furofuranol core, followed by a highly selective enzymatic kinetic resolution to isolate the desired enantiomer. Lipases are the most commonly employed enzymes for this purpose, capitalizing on their ability to selectively acylate one enantiomer of an alcohol, allowing for the separation of the acylated product from the unreacted, enantiopure alcohol.

Mechanism of Lipase-Catalyzed Kinetic Resolution:

Lipases, such as those from Candida antarctica (Novozym 435) or Pseudomonas cepacia, utilize a serine residue in their active site to catalyze the acylation of the alcohol.[3] The enzyme's chiral binding pocket preferentially accommodates one enantiomer of the substrate, leading to a significantly faster acylation rate for that enantiomer. This rate difference allows for the separation of the faster-reacting enantiomer (as its ester) from the slower-reacting, and thus enantiomerically enriched, alcohol.[3][4]

Experimental Workflow: Chemoenzymatic Resolution

G cluster_synthesis Chemical Synthesis cluster_resolution Enzymatic Resolution cluster_products Products racemic_synthesis Synthesis of Racemic Hexahydrofuro[2,3-b]furan-3-ol incubation Incubation with Lipase and Acyl Donor racemic_synthesis->incubation Racemic Mixture separation Separation of Acylated and Unreacted Enantiomers incubation->separation enantiopure_alcohol Enantiopure (3R,3aS,6aR)- Hexahydrofuro[2,3-b]furan-3-ol separation->enantiopure_alcohol Desired Enantiomer ester_byproduct Acylated Enantiomer (Byproduct) separation->ester_byproduct Other Enantiomer

Caption: Workflow for Chemoenzymatic Synthesis.

Organocatalysis: Metal-Free Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often more environmentally benign alternative to traditional methods. For the synthesis of hexahydrofuro[2,3-b]furan-3-ol, thiourea-based catalysts, particularly Schreiner's thiourea, have proven effective in promoting the initial condensation reaction.[1][5]

Mechanism of Schreiner's Thiourea Catalysis:

Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, functions as a hydrogen-bond donor.[6] Its two N-H groups can form a bidentate hydrogen-bonding interaction with the carbonyl oxygen of an aldehyde, such as glycolaldehyde.[7][8] This interaction activates the aldehyde towards nucleophilic attack, facilitating the condensation with a nucleophile like 1,2-dihydrofuran. The bulky and electron-withdrawing bis(trifluoromethyl)phenyl groups enhance the acidity of the N-H protons, making it a highly effective catalyst.[6]

Catalytic Cycle: Schreiner's Thiourea in Condensation

G catalyst Schreiner's Thiourea activated_complex Activated Aldehyde- Catalyst Complex catalyst->activated_complex + Aldehyde aldehyde Glycolaldehyde aldehyde->activated_complex dihydrofuran 1,2-Dihydrofuran condensation_product Condensation Product dihydrofuran->condensation_product activated_complex->condensation_product + Dihydrofuran product_release Product Release condensation_product->product_release product_release->catalyst Regenerated Catalyst

Caption: Schreiner's Thiourea Catalytic Cycle.

Transition Metal Catalysis: Precision and Efficiency

Transition metal catalysis offers highly efficient and selective routes to the desired furofuranol. Palladium- and tin-based catalytic systems have been notably successful.

a) Palladium-Catalyzed Asymmetric Hydroalkoxylation:

A sequential catalysis approach combining a Pd-catalyzed asymmetric hydroalkoxylation of an ene-alkoxyallene followed by a ring-closing metathesis (RCM) has been reported as a highly chemoselective route to hexahydrofuro[2,3-b]furan-3-ol.[1][9] This method allows for the construction of the bicyclic core with excellent control over the stereochemistry.

Proposed Catalytic Cycle for Pd-Catalyzed Hydroalkoxylation:

The catalytic cycle is believed to initiate with the coordination of the palladium(0) catalyst to the allene. Subsequent hydropalladation or oxypalladation, influenced by the chiral ligand, generates a chiral palladium intermediate. Nucleophilic attack by the alcohol and subsequent reductive elimination releases the product and regenerates the active palladium(0) species.[10]

Catalytic Cycle: Pd-Catalyzed Hydroalkoxylation

G pd0 Pd(0)L* pd_pi_complex Pd(0)-Allene π-Complex pd0->pd_pi_complex + Allene allene Ene-alkoxyallene allene->pd_pi_complex hydropalladation Hydropalladation/ Oxypalladation pd_pi_complex->hydropalladation chiral_pd_intermediate Chiral Pd(II) Intermediate hydropalladation->chiral_pd_intermediate alcohol_attack Alcohol Nucleophilic Attack chiral_pd_intermediate->alcohol_attack product_complex Product-Pd(II) Complex alcohol_attack->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Hydroalkoxylation Product reductive_elimination->product

Caption: Pd-Catalyzed Hydroalkoxylation Cycle.

b) Tin-Catalyzed Cycloaddition:

The cycloaddition of glycolaldehyde and 2,3-dihydrofuran can be catalyzed by various Lewis acids. Tin(II) triflate in combination with chiral ligands such as BINAP or Evans's box ligands has been shown to promote this reaction with high diastereoselectivity, although enantioselectivity can be moderate.[5]

Performance Data Summary

Catalytic SystemCatalyst/EnzymeKey ReactionDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Overall YieldReference(s)
Chemoenzymatic Pig Pancreatic Lipase (PPL)Kinetic Resolution->99%35% (one-pot)[11][12]
Organocatalysis Schreiner's Thiourea + LipaseCondensation + Resolution->99%High (not specified)[1][5]
Metal Catalysis (Pd) Pd₂(dba)₃ + Chiral LigandHydroalkoxylation + RCMHigh (not specified)High (not specified)Good[1][9]
Metal Catalysis (Sn) Sn(OTf)₂ + Chiral LigandsCycloadditionup to 98:2Moderate to Low-[5]
Photochemical/Enzymatic - / Lipase[2+2] Cycloaddition + Resolution-up to 99%43% (three steps)[11][13]
Substrate Control TiCl₄ / Chiral Auxiliaryanti-Aldol ReactionHigh>99%Good[2]

Detailed Experimental Protocols

Protocol 1: One-Pot Photochemical Synthesis and Enzymatic Resolution

This protocol, adapted from the work of Opatz and coworkers, provides a concise one-pot procedure for the synthesis of enantiopure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[12][13]

Materials:

  • Furan

  • Cbz-protected glycolaldehyde

  • Methyl tert-butyl ether (MTBE)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Pig pancreatic lipase (PPL)

  • Propionic anhydride

Procedure:

  • Photocycloaddition: In a suitable photoreactor, a solution of Cbz-protected glycolaldehyde (1.0 equiv) and furan (5.0 equiv) in MTBE is irradiated with a medium-pressure mercury lamp (e.g., 450 W) for approximately 9-20 hours at room temperature.[14] The reaction progress should be monitored by ¹H-NMR.

  • Hydrogenation: To the crude reaction mixture from the previous step, 10% Pd/C (2 mol%) is added. The vessel is purged with hydrogen and maintained under a hydrogen atmosphere (e.g., 15 psi) with vigorous stirring for 24 hours at room temperature.

  • Enzymatic Kinetic Resolution: Following hydrogenation, pig pancreatic lipase (50% w/w) and propionic anhydride (1.0 equiv) are added to the reaction mixture. The suspension is stirred at room temperature for approximately 22 hours.

  • Work-up and Purification: The reaction mixture is filtered to remove the catalyst and enzyme. The filtrate is concentrated under reduced pressure. The desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is separated from the acylated enantiomer by column chromatography.

Rationale: This one-pot procedure minimizes intermediate work-up steps, improving efficiency. The photochemical [2+2] cycloaddition rapidly constructs the bicyclic core. Subsequent hydrogenation reduces the double bond, and the final lipase-catalyzed resolution selectively acylates the undesired enantiomer, allowing for the isolation of the target compound in high enantiopurity.[12][13]

Protocol 2: Stereoselective anti-Aldol Route

This approach, developed by Ghosh et al., utilizes a substrate-controlled titanium-enolate based anti-aldol reaction to achieve high stereoselectivity.[2]

Materials:

  • Aldehyde precursor derived from (benzyloxy)acetaldehyde

  • Titanium tetrachloride (TiCl₄)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Diisopropylethylamine (DIPEA)

  • Chiral auxiliary (e.g., tosylamidoindanol)

  • Lithium aluminum hydride (LiAlH₄)

  • Aqueous HCl

Procedure:

  • Aldol Reaction: To a solution of the chiral auxiliary-derived ester in a suitable solvent (e.g., CH₂Cl₂) at low temperature (-78 °C), add TiCl₄ and TMEDA. After stirring, add the aldehyde precursor. The reaction is quenched, and the anti-aldol product is isolated with high diastereoselectivity.

  • Reduction: The aldol product is then subjected to reduction, for instance, using LiAlH₄, to yield a diol.

  • Cyclization: The resulting diol is treated with aqueous HCl, which effects the deprotection of any protecting groups and catalyzes the acid-mediated cyclization to afford the desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Rationale: The use of a chiral auxiliary in the titanium-mediated aldol reaction is the key to establishing the stereochemistry of the final product. The anti-selectivity of this reaction dictates the relative stereochemistry of the substituents on the furan ring, which, upon reduction and cyclization, leads to the desired stereoisomer of the bicyclic product.[2]

Conclusion and Future Outlook

The asymmetric synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol has been successfully addressed by a variety of catalytic systems. Chemoenzymatic methods, particularly those integrated into one-pot procedures, offer a practical and highly enantioselective route, although the theoretical maximum yield is 50% for a kinetic resolution. Organocatalytic approaches provide a green, metal-free alternative for the initial bond-forming reactions. Transition metal catalysis, especially palladium-based systems, demonstrates the potential for high efficiency and stereocontrol in constructing the furofuran core.

For industrial-scale production, factors such as catalyst cost, loading, and recyclability, as well as the atom economy of the overall process, become critical considerations. Future research will likely focus on the development of catalytic systems that combine the high selectivity of enzymatic processes with the efficiency of metal or organocatalysis, potentially through dynamic kinetic resolution or fully stereoselective catalytic transformations that avoid the need for resolution steps altogether. The continued innovation in catalyst design will undoubtedly lead to even more efficient and sustainable syntheses of this vital pharmaceutical intermediate.

References

  • Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. ResearchGate. [Link]

  • Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Organic Letters. [Link]

  • A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Arkivoc. [Link]

  • Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances. Catalysis Science & Technology. [Link]

  • Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. ACS Publications. [Link]

  • Chapter 19: Ureas and Thioureas as Asymmetric Organocatalysts. Royal Society of Chemistry. [Link]

  • Thiourea organocatalysis. Wikipedia. [Link]

  • Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. Koreascience. [Link]

  • Asymmetric One-Pot Synthesis of (3R,3aS,6aR)‑Hexahydrofuro[2,3‑b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. Figshare. [Link]

  • Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. Chemical and Pharmaceutical Bulletin. [Link]

  • Efficient Synthesis of (3 R ,3a S ,6a R )- Hexahydrofuro[2,3- b ]furan-3-ol from Glycolaldehyde. ResearchGate. [Link]

  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules. [Link]

  • Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. PubMed. [Link]

  • Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. PubMed. [Link]

  • An Efficient and Practical Chemoenzymatic Route to (3R,3aR,6R,6aR)- Hexahydrofuro[3,2-b]furan-6-amino-3-ol (6-Aminoisomannide). Thieme Chemistry. [Link]

  • Asymmetric One-Pot Synthesis of (3R,3aS,6aR)‑Hexahydrofuro[2,3‑b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. ACS Publications. [Link]

  • Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels–Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. ResearchGate. [Link]

  • Lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols. ResearchGate. [Link]

  • Recent advances in catalytic asymmetric synthesis. Organic & Biomolecular Chemistry. [Link]

  • Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. MDPI. [Link]

  • Lipase-catalyzed second-order asymmetric transformations as resolution and synthesis strategies for chiral 5-(acyloxy)-2(5H)-furanone and pyrrolinone synthons. University of Groningen. [Link]

  • Pd-Catalyzed Enantioselective Hydroalkoxylation of Alkoxyallenes with Phenol for Construction of Acyclic O,O-Acetals. Organic Chemistry Portal. [Link]

  • Catalytic Asymmetric Synthesis: Sections 2.1.4 ‐ 2.1.6. ResearchGate. [Link]

  • Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences. [Link]

  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. [Link]

  • (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. Organic Spectroscopy International. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. MDPI. [Link]

  • Lipase Catalyse Glycerolysis for Kinetic Resolution of Racemates. PubMed. [Link]

  • Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Organic Syntheses. [Link]

  • Developing Pd(II) catalyzed double sp3 C-H alkoxylation for synthesis of symmetric and unsymmetric acetals. PubMed. [Link]

Sources

Biological activity of different hexahydrofuro[2,3-b]furan-3-ol stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Hexahydrofuro[2,3-b]furan-3-ol Stereoisomers

Authored by a Senior Application Scientist

Introduction: The Central Role of Stereochemistry in Drug Efficacy

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of biological function. Chiral natural products are typically biosynthesized in an enantiomerically pure form, and this specificity is often paramount for their interaction with biological targets.[1][2] A compelling illustration of this principle is found in the hexahydrofuro[2,3-b]furan-3-ol scaffold, a bicyclic furan derivative. This core structure possesses three chiral centers, giving rise to eight possible stereoisomers. While structurally similar, these isomers exhibit profoundly different biological activities, a distinction that has significant implications for drug development.

This guide provides an in-depth comparison of the biological activities of hexahydrofuro[2,3-b]furan-3-ol stereoisomers. We will explore the pivotal role of the (3R,3aS,6aR) stereoisomer as a cornerstone of modern antiretroviral therapy, contrast its activity with that of other isomers, and detail the experimental methodologies that underpin these findings. Our focus is to elucidate why this specific spatial arrangement confers potent bioactivity, offering a clear perspective for researchers in drug discovery and development.

The Privileged Stereoisomer: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol in HIV Therapy

The vast majority of research into the biological activity of hexahydrofuro[2,3-b]furan-3-ol has converged on a single, highly active stereoisomer: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. This specific molecule, often referred to as bis-tetrahydrofuran or "bis-THF," is a crucial building block for a class of exceptionally potent HIV-1 protease inhibitors.[3][4]

Mechanism of Action: A High-Affinity P2-Ligand

The human immunodeficiency virus (HIV) relies on an enzyme, HIV-1 protease, to cleave viral polyproteins into functional units, a step essential for producing infectious virions.[5][6] Protease inhibitors halt this process by binding to the enzyme's active site. The (3R,3aS,6aR)-bis-THF moiety serves as a high-affinity P2-ligand, a component of the inhibitor that interacts with the S2 subsite of the protease active site.[3]

Its efficacy stems from its precise three-dimensional structure, which is designed to form critical hydrogen bonds with the peptide backbone of the protease, specifically with the aspartic acid residues (Asp29 and Asp30).[7] This tight, structurally-defined interaction is a cornerstone of the effectiveness of drugs like Darunavir (TMC-114), a leading therapeutic for treating multi-drug-resistant HIV.[4][8][9] The incorporation of this bis-THF ligand has been shown to be particularly significant for maintaining potency against drug-resistant HIV strains.[3]

HIV_Protease_Interaction cluster_0 HIV-1 Protease Active Site cluster_1 Darunavir (Inhibitor) Protease_Backbone Protease Backbone (e.g., Asp29, Asp30) Bis_THF (3R,3aS,6aR)-bis-THF P2-Ligand Bis_THF->Protease_Backbone Key Hydrogen Bonds (High Affinity Binding) Inhibitor_Core Inhibitor Core Structure Inhibitor_Core->Bis_THF

Caption: Conceptual diagram of the (3R,3aS,6aR)-bis-THF ligand binding within the HIV-1 protease active site.

Comparative Analysis: The Decisive Impact of Stereochemistry

The biological importance of the (3R,3aS,6aR) configuration becomes starkly evident when compared to its stereoisomers. While comprehensive data on all eight isomers is limited—primarily because early research identified the active form and synthetic efforts have focused on it since—the available evidence points to a dramatic loss of activity when the stereochemistry is altered.

For instance, in the development of related nonpeptidal P2 ligands, it was demonstrated that incorporating a (2S,3'S)-tetrahydrofuranylglycine was 100-fold less potent than its (2S,3'R)-isomer. This highlights a strict stereochemical preference dictated by the geometry of the enzyme's active site. An incorrect orientation of the furan oxygen atoms and the hydroxyl group disrupts the crucial hydrogen-bonding network, leading to a significant decrease in binding affinity and, consequently, a loss of inhibitory activity.

Table 1: Comparative Biological Activity of Hexahydrofuro[2,3-b]furan-3-ol Stereoisomers

Stereoisomer ConfigurationPrimary Biological ApplicationReported ActivityKey References
(3R,3aS,6aR) Anti-HIV (Protease Inhibition) Highly Active (Key component of Darunavir, Ki = 16 pM for parent inhibitor)[3]
Other Stereoisomers (e.g., 3S,3aR,6aS)Not establishedGenerally considered inactive or significantly less active for HIV protease inhibitionImplied by the intense focus on stereoselective synthesis of the (3R,3aS,6aR) isomer.[3][4][9]

The causality behind this stark difference is structural. The precise spatial arrangement of the (3R,3aS,6aR) isomer presents the hydroxyl group and ether oxygens in the optimal orientation to act as hydrogen bond acceptors/donors with the protease backbone. Any deviation from this configuration (i.e., in any other diastereomer or the enantiomer) results in a geometric mismatch, preventing effective binding.

Experimental Protocols

Trustworthy data is built on robust and reproducible methodologies. Below are detailed protocols for the stereoselective synthesis of the active (3R,3aS,6aR)-bis-THF alcohol and a standard assay for evaluating its inhibitory activity against HIV-1 protease.

Protocol 1: Stereoselective Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

This protocol is a composite representation of highly stereoselective synthesis routes designed to produce the desired isomer in high enantiomeric excess (>99%).[3] The causality for the multi-step process is to build the chiral centers with precise control.

Workflow Diagram: Synthesis

Synthesis_Workflow start Starting Material (e.g., protected aldehyde) step1 Asymmetric Aldol Reaction (Sets key stereocenters) start->step1 step2 Protection & Modification step1->step2 step3 Ozonolysis & Reduction (Forms diol precursor) step2->step3 step4 Acid-Catalyzed Deprotection & Cyclization step3->step4 end (3R,3aS,6aR)-bis-THF (>99% ee) step4->end

Caption: Workflow for the stereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Step-by-Step Methodology:

  • Asymmetric Aldol Reaction: The synthesis begins by establishing the core stereochemistry. An ester-derived titanium enolate is reacted with a protected aldehyde in an anti-aldol reaction. The choice of a chiral auxiliary is critical here to direct the stereochemical outcome, providing the foundation for the final product's configuration.[3]

  • Intermediate Modification: The resulting aldol product undergoes a series of standard protection and modification steps. For example, a Swern oxidation followed by acetal protection can be used to prepare the molecule for the subsequent cleavage and cyclization.[3]

  • Ozonolysis and Reduction: The intermediate is dissolved in a suitable solvent like dichloromethane (CH2Cl2) and cooled to -78 °C. Ozone is bubbled through the solution until a light blue color persists. Excess ozone is removed with an inert gas (e.g., argon). Dimethyl sulfide (Me2S) is then added to reduce the ozonide, followed by sodium borohydride (NaBH4) to yield the corresponding diol. This step precisely cleaves a double bond to reveal the necessary functionalities for the final ring formation.[3]

  • Deprotection and Cyclization: The resulting diol is exposed to aqueous acid (e.g., HCl). This single step serves a dual purpose: it removes any acid-labile protecting groups and catalyzes the intramolecular cyclization to form the fused bicyclic hexahydrofuro[2,3-b]furan ring system.

  • Purification and Analysis: The final product is purified using flash column chromatography. The optical purity is confirmed by methods such as Mosher ester analysis to ensure an enantiomeric excess (ee) of >99%.[3]

Protocol 2: Fluorometric HIV-1 Protease Inhibition Assay

This is a standard, high-throughput method to determine the inhibitory constant (Ki) or IC50 of a compound against HIV-1 protease. The assay relies on Fluorescence Resonance Energy Transfer (FRET).[5]

Workflow Diagram: FRET Assay

FRET_Assay_Workflow start Prepare Reagents (Enzyme, Substrate, Inhibitor) step1 Plate Setup (Add Enzyme & Inhibitor dilutions) start->step1 step2 Pre-incubation (15 min @ 37°C) step1->step2 step3 Initiate Reaction (Add FRET Substrate) step2->step3 step4 Kinetic Measurement (Read Fluorescence over time) step3->step4 end Data Analysis (Calculate IC50 / Ki) step4->end

Caption: Workflow for a FRET-based HIV-1 Protease Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., containing sodium acetate, NaCl, EDTA, DTT, and BSA at a specific pH).

    • HIV-1 Protease: Reconstitute lyophilized recombinant HIV-1 protease in assay buffer to a working concentration.

    • FRET Substrate: Prepare a solution of a synthetic peptide substrate containing a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).

    • Test Compound (Inhibitor): Prepare serial dilutions of the test compound (e.g., Darunavir containing the bis-THF moiety) in a suitable solvent like DMSO, and then further dilute in assay buffer.

  • Assay Plate Setup (96-well black microplate):

    • To "Test Wells," add 10 µL of each serially diluted test compound.

    • To "Enzyme Control" (EC) wells (maximum activity), add 10 µL of assay buffer.

    • To "Inhibitor Control" (IC) wells, add a known potent inhibitor like Pepstatin A.[5]

  • Enzyme Addition and Incubation: Add 80 µL of the HIV-1 Protease solution to all wells. Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.[5]

  • Reaction Initiation and Measurement:

    • Add 10 µL of the FRET substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence microplate reader set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in kinetic mode, recording data every minute for 60-180 minutes.[5][10]

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the EC.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki value can be subsequently calculated using the Cheng-Prusoff equation.

Broader Biological Context and Future Directions

While the anti-HIV activity of the (3R,3aS,6aR) stereoisomer is well-established, the broader biological potential of the hexahydrofuro[2,3-b]furan-3-ol scaffold remains largely unexplored. The bis-THF moiety is present in various biologically active natural products, including some with anti-cancer properties.[4] This suggests that other stereoisomers, while inactive against HIV-protease, may possess unique activities against different biological targets.

Future research should focus on the systematic synthesis and screening of all eight stereoisomers against a diverse panel of targets, such as other proteases (e.g., HCV, human proteases), cancer cell lines, and microbial pathogens. Such a study could unlock novel therapeutic applications for this structurally rich scaffold, turning stereoisomers previously dismissed as "inactive" into valuable leads in other disease areas.

Conclusion

The biological activity of hexahydrofuro[2,3-b]furan-3-ol is a classic example of stereochemical determinism in pharmacology. The evidence overwhelmingly demonstrates that the potent anti-HIV activity is exclusive to the (3R,3aS,6aR) stereoisomer. This specificity is rooted in the precise three-dimensional arrangement required for high-affinity binding to the HIV-1 protease active site. For researchers and drug developers, this serves as a critical reminder that a deep understanding of stereochemistry and access to stereoselective synthetic methods are indispensable tools in the creation of effective and highly targeted therapeutics.

References

  • Moore, G. L., Stringham, R. W., Teager, D. S., & Yue, T.-Y. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development.
  • Ghosh, A. K., et al. (1996). Nonpeptidal P2 Ligands for HIV Protease Inhibitors: Structure-Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 39, 3278-3290.
  • Anaspec. (n.d.). SensoLyte® 490 HIV Protease Assay Kit Fluorimetric. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013, February 25). Pepsin assay one of the easiest approach for prescreening of HIV-protease inhibitors. Retrieved from [Link]

  • ACS Bio & Med Chem Au. (n.d.). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. Retrieved from [Link]

  • Singh, R. P., et al. (2013). Pepsin assay one of the easiest approach for prescreening of HIV-protease inhibitors.
  • Ghosh, A. K., et al. (2023). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Bio & Med Chem Au.
  • PubChem. (n.d.). Darunavir. Retrieved from [Link]

  • Ghosh, A. K., et al. (2005). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Arkivoc.
  • Various Authors. (2025). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol.
  • SlidePlayer. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link]

  • Organic Spectroscopy International. (2016, December 23). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. Retrieved from [Link]

  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(26), 5917-5920.
  • IntechOpen. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • Cannazza, G., et al. (2014). Design, stereoselective synthesis, configurational stability and biological activity of 7-chloro-9-(furan-3-yl)-2,3,3a,4-tetrahydro-1H-benzo[e]pyrrolo[2,1-c][5][10][11]thiadiazine 5,5-dioxide. Bioorganic & Medicinal Chemistry, 22(17), 4848-4858.

  • ResearchGate. (2025, September 2). BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES. Retrieved from [Link]

  • AIR Unimi. (2023, April 3). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Hexahydrofuro[2,3-b]furan-3-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Key Chiral Building Block

Hexahydrofuro[2,3-b]furan-3-ol is a bicyclic acetal that serves as a pivotal chiral intermediate in the synthesis of numerous pharmaceuticals. Its most prominent role is as a key component of the HIV protease inhibitor Darunavir, a critical medication in antiretroviral therapy.[1] The specific stereoisomer, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, dictates the therapeutic efficacy of the final drug, making its unambiguous characterization essential.

This guide provides an in-depth spectroscopic comparison of the parent alcohol, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, and its functional derivatives. We will explore how subtle changes in its structure, such as the derivatization of the C3-hydroxyl group, manifest in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectroscopic signatures is paramount for researchers in process development and quality control to verify stereochemistry, confirm successful reactions, and ensure the purity of these vital intermediates.

The Core Scaffold: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

The hexahydrofuro[2,3-b]furan core is a rigid, bicyclic system composed of two fused tetrahydrofuran rings. This constrained conformation results in a well-defined spatial arrangement of its protons, leading to distinct and predictable spectroscopic characteristics. The numbering convention used throughout this guide is presented below.

Caption: Core structure and numbering of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Spectroscopic Profile of the Parent Alcohol

The following sections detail the characteristic spectral data for (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. This dataset serves as our baseline for comparison.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of this molecule. The rigid bicyclic framework minimizes conformational averaging, resulting in sharp, well-resolved signals. Protons on carbons adjacent to the ether oxygens are characteristically shifted downfield to the 3.4-4.5 ppm region.[2][3]

Table 1: NMR Data for (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol in CDCl₃

Atom Position ¹H Chemical Shift (δ, ppm) Multiplicity & Coupling (J, Hz) ¹³C Chemical Shift (δ, ppm)
2 3.87–4.02 (2H) ABX System 69.90
3 4.45 (1H) m 73.15
3a 2.87 (1H) m 46.58
5 1.88 (1H), 2.31 (1H) m 24.86
6 3.64 (1H) dd, J = 9.2, 7.0 71.00
6a 5.70 (1H) d, J = 5.2 109.54
OH 2.08 (1H) bd -

Data compiled from Organic Spectroscopy International.[4]

Expert Interpretation:

  • ¹H NMR: The anomeric proton at C6a is the most downfield signal (5.70 ppm) due to the influence of two adjacent oxygen atoms (O1 and O4). Its coupling constant (J = 5.2 Hz) provides stereochemical information about the ring junction. The proton at C3 (4.45 ppm), attached to the hydroxyl-bearing carbon, is also significantly downfield. The remaining protons on the carbon framework appear between 1.88 and 4.02 ppm.[4] The broad signal at 2.08 ppm is characteristic of the hydroxyl proton.

  • ¹³C NMR: The anomeric carbon, C6a, exhibits the most downfield chemical shift at 109.54 ppm, a hallmark of an acetal carbon.[4] The carbons directly bonded to oxygen (C2, C3, C6) appear in the typical range for ethers and alcohols (69-74 ppm).[3] The C5 methylene carbon is the most upfield at 24.86 ppm, as it is furthest from the electron-withdrawing oxygen atoms.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. For hexahydrofuro[2,3-b]furan-3-ol, the spectrum is dominated by features corresponding to the hydroxyl and ether linkages.

Table 2: Key IR Absorptions for (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3400 (broad) O-H Stretching
2951, ~2900 C-H (sp³) Stretching
1000-1300 (strong) C-O Stretching

Characteristic ranges based on established literature.[2][5][6] Specific peak value from Organic Spectroscopy International.[4]

Expert Interpretation: The most diagnostic feature is the broad, strong absorption centered around 3400 cm⁻¹, which is characteristic of the O-H stretching mode of a hydrogen-bonded alcohol.[5][7] The absence of a strong peak in the 1650-1750 cm⁻¹ region confirms the lack of a carbonyl group.[5] A series of strong, often complex, absorptions between 1000 and 1300 cm⁻¹ are due to the C-O stretching vibrations of the alcohol and the two cyclic ether functionalities.[2][6]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and offers structural clues through the analysis of fragmentation patterns. The fragmentation of cyclic ethers is often initiated by cleavage alpha to the oxygen atom.[8][9][10]

Table 3: Key Mass Fragments for (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

m/z Interpretation
130 [M]⁺ (Molecular Ion)
100 [M - H₂CO]⁺ (Loss of formaldehyde)
71 [C₄H₇O]⁺ (Fragment from ring cleavage)

Data compiled from Organic Spectroscopy International.[4] General fragmentation patterns from NIH and Chemistry LibreTexts.[8][10]

Expert Interpretation: The molecular ion peak ([M]⁺) is observed at m/z 130, confirming the molecular formula C₆H₁₀O₃.[4] A prominent fragment is seen at m/z 100, corresponding to the loss of 30 Da. This is logically assigned to the loss of a formaldehyde molecule (H₂CO) via a retro-Diels-Alder-type cleavage or other rearrangement of the bicyclic system. Further fragmentation of the five-membered rings leads to characteristic ions such as m/z 71, a common fragment for 2-substituted tetrahydrofurans.[8]

mol C₆H₁₀O₃ Molecular Ion m/z 130 frag1 C₅H₈O₂ Loss of H₂CO m/z 100 mol:f2->frag1:f2 - 30 Da frag2 C₄H₇O Ring Cleavage m/z 71 frag1:f2->frag2:f2 - 29 Da

Caption: Simplified key fragmentation pathway for hexahydrofuro[2,3-b]furan-3-ol.

Comparative Analysis: Spectroscopic Shifts in Derivatives

Derivatization of the C3-hydroxyl group is a common synthetic step. We will now examine how converting the alcohol into an ester (e.g., an acetate) fundamentally alters the spectroscopic profile.

Case Study: Acetyl Derivative ((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate)

Esterification introduces a carbonyl group and an additional methyl group, leading to predictable changes in all three spectroscopic techniques.

Table 4: Comparative NMR Data: Alcohol vs. Acetate Derivative

Atom Position ¹H Shift (Alcohol) ¹H Shift (Acetate) Δδ (ppm) ¹³C Shift (Alcohol) ¹³C Shift (Acetate) Δδ (ppm)
2 3.87–4.02 ~3.9-4.1 ~0 69.90 ~69.8 ~0
3 4.45 ~5.2-5.4 +0.8 73.15 ~75.0 +1.9
3a 2.87 ~2.9 ~0 46.58 ~46.5 ~0
6a 5.70 ~5.7 ~0 109.54 ~109.5 ~0
C=O - - - - ~170.0 New
CH₃ - ~2.1 New - ~21.0 New

Values for the acetate are predicted based on standard substituent effects in NMR spectroscopy. The causality is the deshielding effect of the acetyl group.

Causality Behind the Changes:

  • ¹H NMR: The most dramatic effect is the significant downfield shift of the proton at C3. The electron-withdrawing nature of the adjacent acetyl group strongly deshields this proton, causing its signal to move from ~4.45 ppm to a predicted ~5.2-5.4 ppm. A new singlet will appear around 2.1 ppm, corresponding to the three protons of the acetate's methyl group.

  • ¹³C NMR: The C3 carbon also experiences a downfield shift, though less pronounced than its attached proton. The most obvious changes are the appearance of two new signals: a peak around 170.0 ppm for the ester carbonyl carbon and another around 21.0 ppm for the methyl carbon.

Comparative IR and MS Analysis:

  • IR Spectroscopy: The defining change is the disappearance of the broad O-H stretch around 3400 cm⁻¹ and the appearance of a very strong, sharp C=O stretching absorption around 1735-1750 cm⁻¹ (characteristic for esters).[7] The C-O stretching region will also be altered, now showing a strong ester C-O band.

  • Mass Spectrometry: The molecular weight increases by 42 Da (for the acetyl group, C₂H₂O). The molecular ion peak for the acetate derivative would be at m/z 172. The fragmentation pattern would also change significantly. A characteristic loss of acetic acid (60 Da) or the acetyl radical (43 Da) from the molecular ion would be expected.

Experimental Protocols

Reproducible and reliable data is the cornerstone of chemical analysis. The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed.

General Workflow for Spectroscopic Analysis

cluster_workflow prep Sample Preparation (Dissolution/Neat Film) acq Data Acquisition (NMR/IR/MS Instrument) prep->acq Load Sample proc Data Processing (FT/Baseline Correction) acq->proc Raw Data (FID/Interferogram) analysis Spectral Analysis (Peak Picking, Integration) proc->analysis Processed Spectrum report Reporting & Interpretation analysis->report Data Table

Caption: A generalized workflow for acquiring and analyzing spectroscopic data.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if absolute referencing is required.

  • Instrumentation Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal.[11] For ¹H NMR, a standard pulse sequence is typically sufficient. For ¹³C NMR, proton broadband decoupling is used to simplify the spectrum and improve signal-to-noise.[12]

  • Data Processing: Perform a Fourier Transform (FT) on the FID to generate the frequency-domain spectrum.[11] Apply phase and baseline corrections to the spectrum.

  • Analysis: Calibrate the chemical shift axis to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or TMS (0.00 ppm). Integrate the peaks in the ¹H spectrum to determine proton ratios and identify peak multiplicities and coupling constants.

Protocol for IR Spectroscopy
  • Sample Preparation:

    • For solids: Prepare a KBr disk by grinding a small amount of sample with dry potassium bromide and pressing it into a transparent pellet.

    • For oils/liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Background Scan: Run a background spectrum of the empty sample compartment (or with pure KBr/salt plates) to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

  • Sample Scan: Place the prepared sample in the spectrometer's beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or liquids, or via gas chromatography (GC-MS) for volatile compounds.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.[13]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum (a plot of relative ion abundance vs. m/z) is generated.

  • Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce structural features.

Conclusion

The spectroscopic analysis of hexahydrofuro[2,3-b]furan-3-ol and its derivatives provides a clear and detailed picture of their chemical structures. Each technique offers complementary information: NMR elucidates the precise carbon-hydrogen framework and stereochemistry, IR confirms the presence or absence of key functional groups like hydroxyls and carbonyls, and MS provides molecular weight and fragmentation data. By comparing the spectra of the parent alcohol with its derivatives, one can confidently track chemical transformations, verify reaction success, and establish the identity and purity of these crucial pharmaceutical intermediates. The principles and data presented in this guide serve as a foundational reference for researchers engaged in the synthesis and analysis of this important class of molecules.

References

  • National Institutes of Health (NIH). (n.d.).
  • Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-¹³C. Chemistry of Heterocyclic Compounds. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • NIST. (n.d.). (3R,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-ol - Vapor Phase IR Spectrum. [Link]

  • Chertkov, V., et al. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. [Link]

  • Indian Journal of Chemistry. (2012). First stereoselective total synthesis of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan. [Link]

  • Organic Spectroscopy International. (2016). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. [Link]

  • ResearchGate. (n.d.). Synthesis and specific examples of α‐carbonyl bicyclic furan derivatives. [Link]

  • ACS Publications. (2021). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. [Link]

  • OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Science & Innovation. (2025). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. [Link]

  • ResearchGate. (n.d.). The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b). [Link]

  • YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). [Link]

  • PubChem. (n.d.). (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol. [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for publication Stereoselective Synthesis of Hexahydrofuro[3,4-b]furan-4-ol. [Link]

  • PubChem. (n.d.). (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. [Link]

  • ResearchGate. (n.d.). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. [Link]

  • Thieme. (n.d.). 13C NMR Spectroscopy. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • RSC Publishing. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl). [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of (3 R ,3a S ,6a R )- Hexahydrofuro[2,3- b ]furan-3-ol from Glycolaldehyde. [Link]

Sources

A Comparative Guide to the Synthesis of Hexahydrofuro[2,3-b]furan-3-ol: Efficacy of Chiral Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Core Chiral Scaffold

The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety, often referred to as bis-tetrahydrofuran (bis-THF), represents a pivotal chiral building block in modern medicinal chemistry. Its significance is most prominently recognized as the high-affinity P2-ligand incorporated into a new generation of nonpeptidyl HIV protease inhibitors, including the FDA-approved drug Darunavir (TMC-114).[1][2] The precise stereochemistry of this fused furan ring system is crucial for its potent biological activity, particularly in overcoming drug resistance observed with earlier inhibitors.[1]

The synthesis of this stereochemically complex alcohol is a topic of considerable interest, aiming for efficiency, scalability, and, most importantly, impeccable stereocontrol. This guide provides a comparative analysis of various synthetic strategies, evaluating the efficacy of different chiral starting materials and asymmetric methodologies to access this high-value compound. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in drug discovery and development.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route is a critical decision dictated by factors such as cost, availability of starting materials, number of steps, overall yield, and the robustness of stereochemical control. Here, we compare several prominent approaches.

Chiral Pool Synthesis from S-2,3-O-isopropylideneglyceraldehyde

This strategy leverages a readily available chiral starting material derived from L-ascorbic acid, making it an industrially attractive option.[1] The synthesis is efficient and provides excellent stereocontrol.

Synthetic Rationale: The core of this approach is a highly diastereoselective Michael addition of nitromethane to an α,β-unsaturated ester, which establishes a key stereocenter.[1][3] The existing chirality in the glyceraldehyde derivative directs the formation of the new stereocenters. Subsequent Nef oxidation, reduction, and acid-catalyzed cyclization complete the synthesis.

Key Advantages:

  • High Stereoselectivity: The Michael addition proceeds with high diastereoselectivity (syn/anti ratio of 97:3), and the final product is obtained with excellent diastereomeric and enantiomeric excess (>99% de and ee).[1]

  • Efficiency: The route is relatively short and has been optimized for high yields in the key steps.[1]

  • Scalability: The starting material is relatively inexpensive and available on an industrial scale.[1]

Workflow Diagram:

start S-2,3-O-isopropylideneglyceraldehyde wittig Wittig Reaction start->wittig michael Michael Addition (Nitromethane, DBU) wittig->michael α,β-unsaturated ester nef Nef Oxidation & Cyclization michael->nef syn-nitro congener lactone Lactone Acetal Intermediate nef->lactone reduction Reduction (LiBH4) lactone->reduction cyclization Acid-Catalyzed Cyclization (HCl) reduction->cyclization Diol intermediate product (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol cyclization->product

Caption: Synthesis from S-2,3-O-isopropylideneglyceraldehyde.

Chiral Auxiliary-Mediated Asymmetric Synthesis

This approach constructs the chiral centers through a diastereoselective reaction controlled by a recoverable chiral auxiliary. It offers a powerful method for achieving high optical purity.

Synthetic Rationale: The key step is a highly stereoselective anti-aldol reaction between an ester-derived titanium enolate and an appropriate aldehyde.[2] A chiral auxiliary, such as tosylamidoindanol, is temporarily incorporated to direct the stereochemical outcome of the aldol reaction. After the desired stereocenters are set, the auxiliary is removed and can be recycled.

Key Advantages:

  • Excellent Enantioselectivity: This route consistently delivers the target molecule in high optical purity (>99% ee).[2]

  • Predictable Stereocontrol: The stereochemical outcome is reliably controlled by the well-established principles of chiral auxiliary-based aldol reactions.

  • Auxiliary Recovery: The chiral auxiliary can be recovered in near-quantitative yield, which is economically advantageous.[2]

Challenges:

  • The overall synthesis involves multiple steps of protection, deprotection, and functional group transformations, which can lower the overall yield.

Catalytic Asymmetric Cycloaddition

Instead of starting with a chiral molecule, this strategy builds the chirality from achiral precursors using a chiral catalyst. This is an elegant and atom-economical approach.

Synthetic Rationale: A formal [3+2] cycloaddition between 2,3-dihydrofuran and glycolaldehyde is catalyzed by a Lewis acid complexed with a chiral ligand (e.g., Sn(OTf)₂ with Evans's BOX ligands or MnBr₂ with (S,S)-Ph-pybox).[4][5] This reaction sets the relative stereochemistry with high diastereoselectivity.

Key Advantages:

  • Directness: It constructs the core bis-furan system in a single step with good diastereoselectivity (up to 98:2).[4]

  • Catalytic Nature: Only a small amount of the chiral source (the ligand) is required.

Challenges:

  • Moderate Enantioselectivity: The initial enantioselectivity of the cycloaddition can be modest (e.g., 15-73% ee).[4]

  • Enrichment Required: An additional enzymatic resolution step is necessary to enhance the enantiomeric purity to the required >99% ee, adding steps to the overall process.[4]

Photocycloaddition and Enzymatic Resolution

This method combines a photochemical key step with a biocatalytic resolution to achieve the desired enantiopure product.

Synthetic Rationale: The synthesis begins with a [2+2]-photocycloaddition of furan and a protected glycol aldehyde.[5][6][7] This reaction is diastereoselective but produces a racemic mixture of the cycloadduct.[6] Following hydrogenation, a lipase-catalyzed kinetic resolution selectively acylates one enantiomer, allowing for the separation of the desired alcohol with high enantiopurity.

Key Advantages:

  • High Final Enantiopurity: The enzymatic resolution is highly effective, affording the target alcohol in up to 99% ee.[5][6]

  • One-Pot Potential: The sequence has been developed into a one-pot procedure, increasing overall efficiency.[5][7]

Challenges:

  • Scalability of Photochemistry: Photochemical reactions can be difficult to scale up for large-scale industrial manufacturing.[6]

  • Theoretical Yield Limit: A kinetic resolution has a maximum theoretical yield of 50% for the desired enantiomer.

Quantitative Performance Comparison

Chiral Source / StrategyKey Reaction TypeDiastereoselectivity (de)Enantioselectivity (ee)ProsCons / Challenges
S-2,3-O-isopropylideneglyceraldehyde Chiral Pool / Michael AdditionHigh (syn/anti 97:3)[1]>99%[1]Efficient, scalable, excellent stereocontrol.Relies on availability of specific chiral pool molecule.
Chiral Auxiliary Asymmetric Anti-AldolHigh>99%[2]Predictable stereocontrol, recoverable auxiliary.Multi-step sequence, potential for lower overall yield.
Catalytic Asymmetric Lewis Acid Catalyzed CycloadditionHigh (up to 98:2)[4]Moderate (initial), >99% (after resolution)[4]Atom-economical, direct core formation.Requires subsequent enzymatic resolution for high ee.
Photocycloaddition Photochemical [2+2] CycloadditionDiastereoselective>99% (after resolution)[5][6]High final ee, one-pot procedure developed.Max 50% theoretical yield, scalability of photochemistry.[6]

Experimental Protocols

Protocol 1: Synthesis via Michael Addition from S-2,3-O-isopropylideneglyceraldehyde Derivative

This protocol is adapted from the route described by Quaedflieg et al. in Organic Letters (2005).[1][3]

Step A: Diastereoselective Michael Addition

  • To a solution of the α,β-unsaturated ester (derived from S-2,3-O-isopropylideneglyceraldehyde via a Wittig reaction) in methanol, add nitromethane.

  • Cool the mixture and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents) as a catalyst.

  • Stir the reaction at ambient temperature until completion, monitoring by TLC. The reaction typically yields a high diastereomeric ratio (e.g., 97:3 syn/anti).[1]

  • Work up the reaction mixture to isolate the crude nitro adducts.

Step B: Nef Oxidation, Cyclization, and Reduction

  • Subject the crude nitro adduct mixture to one equivalent of sodium methoxide in methanol.

  • Slowly add this solution to a concentrated solution of excess sulfuric acid in methanol at 0-5 °C. This performs the Nef oxidation to an aldehyde and subsequent cyclization to form the lactone acetal.

  • Isolate the desired α-anomeric lactone acetal via crystallization from 2-propanol. An ee of >99% can be achieved at this stage.[1]

  • Dissolve the purified lactone acetal in THF and add Lithium borohydride (LiBH₄). Heat the reaction to 50 °C to reduce the lactone to the corresponding diol.

  • After the reduction is complete, carefully add aqueous HCl (32 wt %) to the reaction mixture. This acid treatment induces the final cyclization to the bis-THF alcohol.

  • Neutralize the mixture with triethylamine and perform a solvent-switch to ethyl acetate. Filter the salts and evaporate the solvent to yield (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol in high yield (~80%) and purity (>99% de).[1]

Protocol 2: Synthesis via Asymmetric Anti-Aldol Reaction

This protocol is based on the work of Ghosh et al. in Synthesis (2006).[2]

Step A: Asymmetric Titanium-Enolate Aldol Reaction

  • Prepare the ester of the chiral auxiliary (e.g., N-propionyl-4(S)-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one).

  • Generate the titanium enolate by treating the ester with TiCl₄ and a tertiary amine base (e.g., Hünig's base) in a chlorinated solvent at low temperature (-78 °C).

  • Add the desired aldehyde (e.g., benzyloxyacetaldehyde) to the enolate solution and allow the reaction to proceed.

  • Quench the reaction and perform an aqueous workup to isolate the anti-aldol product with high diastereoselectivity.

Step B: Conversion to the Final Product

  • Protect the newly formed hydroxyl group as a tetrahydropyranyl (THP) ether.

  • Reduce the ester functionality using LiAlH₄ to afford the corresponding primary alcohol. The chiral auxiliary can be recovered from the reaction mixture at this stage.[2]

  • Perform a Swern oxidation of the primary alcohol to the aldehyde, which is then protected as a dimethyl acetal.

  • Conduct an ozonolysis of the terminal alkene (if present from the aldehyde used), followed by reductive workup (e.g., with NaBH₄) to yield a diol.

  • Expose the resulting intermediate to aqueous HCl. This single step removes the THP and acetal protecting groups and catalyzes the final cyclization to yield (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol with >99% ee.[2]

Conclusion and Outlook

The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol can be successfully achieved through several distinct and effective strategies.

  • For large-scale, industrial production , the chiral pool approach starting from S-2,3-O-isopropylideneglyceraldehyde appears most promising due to its efficiency, high stereocontrol, and the use of a readily available, relatively inexpensive starting material.[1]

  • The chiral auxiliary method offers exceptional and predictable stereocontrol, making it a robust choice for laboratory-scale synthesis where absolute purity is paramount and the multi-step nature is less of a concern.[2]

  • Catalytic asymmetric methods and photochemical approaches represent more modern, atom-economical strategies.[4][5] While they require a subsequent resolution step to achieve the desired enantiopurity, ongoing research into more selective catalysts may eliminate this requirement in the future, making them highly competitive alternatives.

The choice of starting material and strategy is ultimately a balance of project-specific requirements, including scale, cost, available expertise, and the desired level of stereochemical purity. Each of the discussed pathways provides a validated and authoritative route to a critical component of life-saving antiretroviral therapeutics.

References

  • Xie, J., et al. (2007). Efficient Synthesis of (3R,3aS,6aR)
  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters. Available at: [Link]

  • Ghosh, A. K., et al. (2006). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Synthesis.
  • Opatz, T., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2025). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol.
  • Kocienski, P. (2017). Synthesis of (3R,3aS,6aR)-Hexahydrofuro- [2,3-b]furan-3-ol. Synfacts.
  • Rhee, Y. H., et al. (2021).
  • Opatz, T., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. PubMed. Available at: [Link]

  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. PubMed. Available at: [Link]

  • Rhee, Y. H., et al. (2021).
  • Rhee, Y. H., et al. (2021). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Organic Letters. Available at: [Link]

  • Opatz, T., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors.
  • University of York. Asymmetric Synthesis. University of York.
  • Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. Course Hero.
  • Chida, N., et al. (1994). Chiral synthesis of (–)-mesembranol starting from D-glucose. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Wamser, C. C. (2002). Chapter 25 Notes - Carbohydrates.

Sources

A Comparative Purity Analysis of In-House Synthesized vs. Commercial (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a pivotal chiral building block in the synthesis of several leading HIV-1 protease inhibitors, most notably Darunavir.[1][2][3] The stereochemical purity of this intermediate is paramount, as it directly influences the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the purity analysis of synthetically derived hexahydrofuro[2,3-b]furan-3-ol, juxtaposed with commercially available standards. We will delve into the synthetic route for an in-house standard, followed by a multi-pronged analytical approach to ascertain purity, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to equip researchers and drug development professionals with the necessary tools to rigorously evaluate the quality of this critical intermediate, ensuring the integrity of their drug development pipeline.

In-House Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

A variety of synthetic strategies have been developed for hexahydrofuro[2,3-b]furan-3-ol, often focusing on stereocontrol.[1][2][4] For the purpose of this guide, we will outline a conceptual synthetic pathway inspired by published methods, which offers a practical route for laboratory-scale synthesis.

Synthetic Workflow Diagram

A 2,3-Dihydrofuran + Glycolaldehyde Dimer B Lewis Acid Catalyzed Cycloaddition A->B C Racemic Hexahydrofuro[2,3-b]furan-3-ol B->C D Enzymatic Resolution (e.g., Lipase) C->D E (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (Desired Enantiomer) D->E F Purification (Chromatography) E->F G In-House Standard F->G

Caption: Synthetic pathway for in-house standard.

Experimental Protocol: Synthesis
  • Cycloaddition: In a nitrogen-purged reactor, dissolve glycolaldehyde dimer in an appropriate solvent (e.g., dichloromethane). Cool the solution to 0°C. Add a Lewis acid catalyst (e.g., Sn(OTf)₂ with a chiral ligand) followed by the dropwise addition of 2,3-dihydrofuran.[3][4] Stir the reaction mixture at 0°C for 24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic product.

  • Enzymatic Resolution: Dissolve the crude racemic alcohol in a suitable solvent (e.g., MTBE). Add a lipase (e.g., Porcine Pancreatic Lipase) and an acylating agent (e.g., propionic anhydride).[3] Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC.

  • Separation and Purification: Once the desired enantiomeric excess is achieved, filter off the enzyme. Concentrate the filtrate and purify by flash column chromatography on silica gel to separate the acylated enantiomer from the desired unreacted (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

  • Characterization: Confirm the structure and purity of the synthesized standard using NMR, GC-MS, and HPLC.

Comparative Purity Analysis

A robust purity assessment relies on orthogonal analytical techniques. Here, we outline the methodologies for comparing the in-house synthesized standard against two commercial standards (Commercial Standard A and Commercial Standard B).

Analytical Workflow Diagram

cluster_0 Samples cluster_1 Analytical Techniques A In-House Synthetic D HPLC (Purity & Chiral Purity) A->D E GC-MS (Volatile Impurities & Identity) A->E F NMR (Structural Integrity & Isomeric Purity) A->F B Commercial Standard A B->D B->E B->F C Commercial Standard B C->D C->E C->F G Comparative Purity Profile D->G E->G F->G

Caption: Analytical workflow for purity comparison.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for determining the purity and enantiomeric excess of non-volatile organic compounds.

Protocol: HPLC Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

  • Gradient: Start at 95% A, hold for 2 minutes, ramp to 5% A over 15 minutes, hold for 3 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Protocol: Chiral HPLC Analysis

  • Column: A suitable chiral stationary phase (CSP) column (e.g., based on a polysaccharide derivative).

  • Mobile Phase: Isocratic mixture of n-hexane and isopropanol.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

SamplePurity (%) by HPLCEnantiomeric Excess (%)Major Impurity (%)
In-House Synthetic99.2>99.50.3 (Unidentified)
Commercial Standard A99.8>99.80.1 (Starting Material)
Commercial Standard B99.5>99.50.2 (Diastereomer)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities.[5][6][7]

Protocol: GC-MS Analysis

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[7][8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.

  • Sample Preparation: Dissolve the sample in a high-purity solvent like dichloromethane.

SampleIdentity Confirmation (vs. Library)Volatile Impurities Detected
In-House SyntheticMatch > 98%Traces of dichloromethane, MTBE
Commercial Standard AMatch > 99%No significant volatile impurities
Commercial Standard BMatch > 99%Trace of isopropanol
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic compounds.[9][10][11] ¹H and ¹³C NMR provide detailed information about the molecular structure, while 2D NMR techniques can confirm connectivity.

Protocol: NMR Analysis

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated solvent.

Sample¹H NMR¹³C NMRIsomeric Purity
In-House SyntheticConforms to structure, minor unidentified signalsConforms to structureNo detectable diastereomers
Commercial Standard AConforms to structure, clean baselineConforms to structureNo detectable diastereomers
Commercial Standard BConforms to structure, minor signals consistent with diastereomerConforms to structure, minor additional signalsTrace diastereomer detected

Discussion and Conclusion

This guide outlines a systematic approach for the purity assessment of synthetically produced (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol against commercial standards. The hypothetical data presented illustrates a scenario where the in-house synthesized material exhibits high purity, comparable to commercial offerings, with minor differences in the impurity profile. For instance, the in-house standard may contain residual solvents from the synthesis, while a commercial batch might have trace amounts of a diastereomer.

The choice of analytical techniques provides a comprehensive purity profile. HPLC is ideal for quantifying the main component and chiral purity. GC-MS excels at detecting volatile impurities that might be missed by HPLC. NMR serves as the definitive tool for structural confirmation and detection of isomeric impurities.

Ultimately, the suitability of any batch of this critical intermediate depends on its intended use and the specifications set forth by regulatory bodies such as the ICH.[12][13] By employing this multi-faceted analytical strategy, researchers and drug development professionals can confidently assess the quality of their hexahydrofuro[2,3-b]furan-3-ol, ensuring the robustness of their synthetic processes and the integrity of their final API.

References

  • Canoy, W. L., Cooley, B. E., et al. (2008). Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde. Organic Letters. [Link]

  • Quaedflieg, P. J. L. M., et al. (2003). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters. [Link]

  • Ghosh, A. K., et al. (2001). Stereoselective Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of a New Generation of HIV Protease Inhibitors. The Journal of Organic Chemistry. [Link]

  • Chen, B.-H., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules. [Link]

  • ICH. (2021). Quality Guidelines. International Council for Harmonisation. [Link]

  • Reddy, L. R., et al. (2007). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • ResearchGate. (n.d.). GC−MS/MS chromatogram of furan and its 10 derivative standards. ResearchGate. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service | ETH Zurich. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a pivotal chiral building block, is the cornerstone of several potent HIV protease inhibitors, most notably Darunavir. Its unique bicyclic structure and defined stereochemistry are crucial for its high binding affinity and efficacy against drug-resistant HIV strains. The synthesis of this complex moiety often represents a significant portion of the overall cost of the active pharmaceutical ingredient, making the development of efficient, scalable, and cost-effective synthetic routes a critical endeavor in medicinal and process chemistry.

This guide provides a comparative analysis of prominent synthetic strategies for (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, offering insights into the underlying chemical principles, experimental data, and practical considerations for each approach. The methodologies discussed herein have been selected based on their prevalence in the literature and their diverse approaches to stereocontrol and efficiency.

Chemoenzymatic Synthesis via Dynamic Kinetic Resolution

This modern approach leverages the high selectivity of enzymes to achieve the desired stereochemistry, offering a potentially greener and more efficient alternative to classical resolution methods.

Mechanistic Rationale

The core of this strategy is the dynamic kinetic resolution of a β-ketolactone, catalyzed by a ketoreductase. This enzymatic reduction is highly enantio- and diastereoselective, converting the prochiral ketone into a chiral alcohol with the desired stereochemistry. The "dynamic" aspect refers to the in-situ racemization of the undesired enantiomer of the starting material, allowing for a theoretical yield of up to 100% of the desired stereoisomer. Subsequent chemical steps, including lactone reduction and cyclization, furnish the target molecule.

Synthetic Route Overview

chemoenzymatic_synthesis start γ-Butyrolactone + Ethyl Chloroacetate keto_ester Chlorinated β-keto ester start->keto_ester Acylation beta_ketolactone β-Ketolactone keto_ester->beta_ketolactone Intramolecular Cyclization dkr_product Hydroxy Lactone beta_ketolactone->dkr_product Ketoreductase (Dynamic Kinetic Resolution) target (3R,3aS,6aR)-hexahydrofuro [2,3-b]furan-3-ol dkr_product->target 1. DIBAL-H Reduction 2. Phase Transfer Cyclization

Caption: Chemoenzymatic synthesis of the target molecule.

Performance Data
ParameterValueReference
Overall Yield39% (over 4 steps)
Starting Materialsγ-Butyrolactone, Ethyl Chloroacetate
Key AdvantageHigh stereoselectivity from enzymatic step, potentially cost-effective
Experimental Protocol

A detailed protocol for a similar chemoenzymatic approach has been described:

  • Synthesis of the β-ketolactone: The chlorinated β-keto ester is first prepared from γ-butyrolactone and ethyl chloroacetate. This intermediate then undergoes intramolecular cyclization to yield the β-ketolactone substrate for the enzymatic reaction.

  • Dynamic Kinetic Resolution: The β-ketolactone is subjected to enzymatic reduction using a specific ketoreductase. This step is crucial for establishing the correct stereochemistry of the hydroxyl group.

  • Lactone Reduction and Cyclization: The resulting hydroxy lactone is then reduced, typically with a hydride reagent like diisobutylaluminium hydride (DIBAL-H). The final bicyclic ether is formed through a phase transfer cyclization.

Stereoselective Synthesis from Monopotassium Isocitrate

This strategy exemplifies a practical and cost-effective approach starting from a readily available, naturally occurring chiral building block obtained through fermentation.

Mechanistic Rationale

The synthesis commences with the conversion of monopotassium isocitrate, a product of sunflower oil fermentation, into a lactone diacid. This is followed by the formation of a tertiary amide, which, along with the ester functionalities, is reduced using a strong reducing agent like lithium aluminum hydride (LAH). The subsequent acidic workup facilitates a cascade of cyclizations to form the desired furofuranol structure. The choice of the amide is critical for the success of the reduction and cyclization steps.

Synthetic Route Overview

isocitrate_synthesis isocitrate Monopotassium Isocitrate lactone_diacid Lactone Diacid isocitrate->lactone_diacid Acidification & Heat amide_ester Tertiary Amide Ester lactone_diacid->amide_ester Amidation aminal_triol Transient Aminal-Triol amide_ester->aminal_triol LiAlH4 Reduction target (3R,3aS,6aR)-hexahydrofuro [2,3-b]furan-3-ol aminal_triol->target Acidic Workup & Cyclization

Caption: Synthesis from monopotassium isocitrate.

Performance Data
ParameterValueReference
Overall Yield55%
Starting MaterialMonopotassium Isocitrate
Key AdvantageCost-effective starting material, stereospecific route
Experimental Protocol

The following is a representative experimental procedure:

  • Lactone Diacid Formation: Neutralize an aqueous solution of monopotassium isocitrate using an ion-exchange resin (e.g., Amberlyst 15). Concentrate the resulting solution of free isocitric acid and heat to 95–100 °C to yield the lactone diacid.

  • Amide Formation: The lactone diacid is converted to a tertiary amide. For instance, N-methyl aniline has been identified as a suitable amine for this transformation.

  • Reduction and Cyclization: The amide and ester functionalities are reduced with lithium aluminum hydride in THF. The reaction is then quenched with aqueous sulfuric acid. The acidic conditions promote the in-situ cyclization of the transient aminal-triol to the final product.

  • Purification: The product is extracted from the aqueous layer with a suitable organic solvent like ethyl acetate and purified by silica gel chromatography.

Stereoselective Anti-Aldol Approach

This method relies on a highly stereoselective aldol reaction to construct the key carbon-carbon bond and establish the desired stereochemistry, which is then carried through a series of transformations to the final product.

Mechanistic Rationale

The key step in this synthesis is a diastereoselective anti-aldol reaction between an ester-derived titanium enolate and an aldehyde. The use of a chiral auxiliary, such as tosylamidoindanol, directs the stereochemical outcome of the reaction. The resulting aldol adduct undergoes a series of functional group manipulations including protection, reduction, oxidation, and finally, an acid-catalyzed cyclization to afford the bicyclic alcohol.

Synthetic Route Overview

aldol_synthesis start Chiral Auxiliary Ester aldol_adduct Anti-Aldol Adduct start->aldol_adduct Ti-Enolate Anti-Aldol Reaction protected_alcohol THP-Protected Alcohol aldol_adduct->protected_alcohol THP Protection aldehyde_acetal Aldehyde Acetal protected_alcohol->aldehyde_acetal 1. LiAlH4 Reduction 2. Swern Oxidation 3. Acetal Formation diol Diol aldehyde_acetal->diol Ozonolysis & Reduction target (3R,3aS,6aR)-hexahydrofuro [2,3-b]furan-3-ol diol->target Acid-Catalyzed Cyclization

Caption: Stereoselective anti-aldol synthesis route.

Performance Data
ParameterValueReference
Enantiomeric Excess>99%
Diastereoselectivity (Aldol)up to 96:4 (anti:syn)
Key AdvantageHigh stereocontrol in the key C-C bond forming step
Experimental Protocol

A representative procedure for the final steps of this synthesis is as follows:

  • Ozonolysis and Reduction: The aldehyde acetal intermediate is dissolved in dichloromethane and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. After purging with argon, dimethyl sulfide is added, and the mixture is warmed to 0 °C. Subsequent reduction with sodium borohydride yields the corresponding diol.

  • Deprotection and Cyclization: The diol is treated with aqueous HCl, which removes the THP protecting group and catalyzes the cyclization to the desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Photocycloaddition-Based Synthesis

This approach utilizes a [2+2] photocycloaddition reaction between furan and a protected glycolaldehyde as the key step to construct the bicyclic core.

Mechanistic Rationale

The synthesis begins with a diastereoselective photocycloaddition of a Cbz-protected glycolaldehyde to furan, which forms a racemic cycloadduct. This is followed by hydrogenation to saturate the double bond. The final and crucial step is an enzymatic kinetic resolution, typically using a lipase, which selectively acylates one enantiomer, allowing for the separation of the desired enantiomerically pure alcohol.

Synthetic Route Overview

photocycloaddition_synthesis start Furan + Cbz-protected Glycolaldehyde cycloadduct Racemic Cycloadduct start->cycloadduct [2+2] Photocycloaddition hydrogenated_product Hydrogenated Racemate cycloadduct->hydrogenated_product Hydrogenation target (3R,3aS,6aR)-hexahydrofuro [2,3-b]furan-3-ol hydrogenated_product->target Lipase-Catalyzed Kinetic Resolution

Caption: Synthesis via photocycloaddition.

Performance Data
ParameterValueReference
Overall Yield35-43%
Enantiomeric Excessup to 99%
Key DisadvantageScalability of the photochemical step can be a challenge
Experimental Protocol

This synthesis can be performed as a one-pot procedure:

  • Photocycloaddition: A solution of furan and Cbz-protected glycolaldehyde is irradiated with a mercury lamp to induce the [2+2] cycloaddition.

  • Hydrogenation: Following the photocycloaddition, the reaction mixture is subjected to hydrogenation, for example, using a palladium catalyst, to reduce the double bond.

  • Kinetic Resolution: A lipase, such as pig pancreatic lipase, and an acylating agent (e.g., propionic anhydride) are added to the mixture. The enzyme selectively acylates the undesired enantiomer, allowing for the separation of the desired alcohol by chromatography.

Synthesis from S-2,3-O-isopropylideneglyceraldehyde

This efficient and scalable route utilizes a readily available chiral starting material to set the stereochemistry early in the synthesis.

Mechanistic Rationale

This approach, often referred to as the "Wittig route," begins with a Wittig reaction on S-2,3-O-isopropylideneglyceraldehyde to form an α,β-unsaturated ester. A highly diastereoselective Michael addition of nitromethane follows, which predominantly forms the syn congener. A Nef oxidation then converts the nitro group to a carbonyl, which is followed by cyclization to a lactone acetal. Finally, reduction of the lactone and subsequent acid-catalyzed cyclization yields the target bis-THF alcohol.

Synthetic Route Overview

wittig_route_synthesis start S-2,3-O-isopropylidene glyceraldehyde unsaturated_ester α,β-Unsaturated Ester start->unsaturated_ester Wittig Reaction nitro_adduct Syn-Nitro Adduct unsaturated_ester->nitro_adduct Michael Addition of Nitromethane lactone_acetal Lactone Acetal nitro_adduct->lactone_acetal Nef Oxidation & Cyclization diol Diol lactone_acetal->diol LiBH4 Reduction target (3R,3aS,6aR)-hexahydrofuro [2,3-b]furan-3-ol diol->target Acid-Catalyzed Cyclization

Caption: The "Wittig route" synthesis.

Performance Data
ParameterValueReference
Overall Yield34%
ScalabilitySuccessfully run on multi-100 kg scale
Key AdvantageHigh diastereoselectivity, proven scalability
Experimental Protocol

The final steps of this synthesis are outlined as follows:

  • Lactone Reduction: The lactone acetal is reduced to the corresponding diol using a reducing agent such as lithium borohydride (LiBH₄) in THF.

  • Acid-Catalyzed Cyclization: The resulting diol is then treated with aqueous HCl. It is important to control the temperature and the rate of acid addition to prevent side reactions. The acidic conditions induce cyclization to the final product.

  • Workup and Isolation: Due to the high water solubility of the product, a specific workup involving neutralization with an amine base (e.g., triethylamine) and a solvent switch to ethyl acetate is employed for efficient isolation.

Comparative Summary of Synthesis Methods

MethodStarting Material(s)Key Step(s)Overall Yielde.e. (%)Key AdvantagesKey Disadvantages
Chemoenzymatic γ-Butyrolactone, Ethyl ChloroacetateDynamic Kinetic Resolution39%>99%High stereoselectivity, potentially cost-effectiveRequires specific enzyme
From Isocitrate Monopotassium IsocitrateReduction/Cyclization Cascade55%>99% (stereospecific)Inexpensive starting material, practicalRequires fermentation to produce starting material
Anti-Aldol Chiral Auxiliary Ester, AldehydeStereoselective Anti-Aldol ReactionNot explicitly stated>99%High stereocontrolMulti-step, requires chiral auxiliary
Photocycloaddition Furan, Protected Glycolaldehyde[2+2] Photocycloaddition, Enzymatic Resolution35-43%up to 99%One-pot potentialScalability of photochemical step
Wittig Route S-2,3-O-isopropylideneglyceraldehydeMichael Addition, Nef Oxidation34%>99%Proven scalability, high diastereoselectivityMulti-step synthesis

Conclusion

The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a well-explored area of research, with multiple viable routes established. The choice of the optimal method depends heavily on the specific requirements of the project, including scale, cost constraints, and available expertise.

For large-scale industrial production, the Wittig route from S-2,3-O-isopropylideneglyceraldehyde and the synthesis from monopotassium isocitrate stand out due to their proven scalability and cost-effectiveness, respectively. The isocitrate route is particularly attractive from a green chemistry perspective, utilizing a renewable feedstock.

For research and development purposes, where flexibility and high stereopurity are paramount, the stereoselective anti-aldol approach offers excellent control over the stereochemical outcome. The chemoenzymatic method represents a promising modern alternative that combines high selectivity with potentially more environmentally benign conditions.

The photocycloaddition-based synthesis , while elegant in its one-pot execution, may face challenges in scaling up the photochemical step, which could limit its industrial applicability.

Ultimately, the continued innovation in synthetic methodology for this crucial building block will play a vital role in ensuring the accessibility and affordability of life-saving antiretroviral therapies.

References

  • Moore, G. L., Stringham, R. W., Teager, D. S., & Yue, T.-Y. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 98–106. [Link]

  • Sevenich, A., Liu, G.-Q., Arduengo, A. J., Gupton, B. F., & Opatz, T. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 82(2), 1218–1223. [Link]

  • Ghosh, A. K., & Fidanze, S. (2000). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Synfacts, 2017(03), 0343. [Link]

  • Quaedflieg, P. J. L. M., Kesteleyn, B. R. R., Wigerinck, P. B. T. P., Goyvaerts, N. M. F., Vijn, R. J., Liebregts, C. S. M., Kooistra, J. H. M. H., & Cusan, C. (2005).

Cost-benefit analysis of different hexahydrofuro[2,3-b]furan-3-ol production methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Hexahydrofuro[2,3-b]furan-3-ol: A Cost-Benefit Analysis for Pharmaceutical Production

Introduction: The Significance of a Core Pharmaceutical Building Block

Hexahydrofuro[2,3-b]furan-3-ol, specifically the (3R,3aS,6aR) stereoisomer, is a deceptively simple-looking bicyclic acetal. However, its rigid, three-dimensional structure has proven to be of immense value in modern medicine. It serves as the crucial P2-ligand in a new generation of nonpeptidyl HIV protease inhibitors, most notably Darunavir (Prezista®), which is a frontline treatment for both treatment-naive and treatment-experienced HIV patients.[1][2][3] The bis-tetrahydrofuran (bis-THF) moiety is engineered to form strong hydrogen bonds with the backbone of the HIV-1 protease enzyme, a design that has shown remarkable efficacy against drug-resistant viral strains.[1][2]

Given that this key intermediate can constitute a significant portion of the final active pharmaceutical ingredient (API) manufacturing cost, the development of efficient, scalable, and cost-effective synthetic routes is a primary concern for the pharmaceutical industry.[4] This guide provides a comparative cost-benefit analysis of the most prominent production methods, offering researchers, chemists, and drug development professionals the technical insights needed to make informed decisions for process development and scale-up.

Methodology Overview: Pathways to a Critical Intermediate

The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a challenge in stereocontrol. The molecule contains three contiguous chiral centers, demanding high levels of diastereoselectivity and enantioselectivity. Broadly, the synthetic strategies can be classified into two major categories: purely chemical syntheses and chemoenzymatic approaches that leverage the specificity of biological catalysts.

CategorySub-StrategyKey Features
Chemical Synthesis Substrate Control (Chiral Pool)Utilizes readily available chiral starting materials like sugars or glyceraldehyde.[2][5][6]
Reagent Control (Asymmetric Catalysis)Employs chiral auxiliaries or catalysts to induce stereoselectivity, such as in stereoselective aldol reactions.[1][4][7]
Cycloaddition ReactionsForms the core bicyclic structure through reactions like [2+2] photocycloadditions or Lewis acid-catalyzed cyclizations.[7][8][9][10]
Chemoenzymatic Synthesis Kinetic ResolutionSeparates a racemic mixture by using an enzyme (e.g., a lipase) that selectively reacts with one enantiomer.[2][5][7][8]
Biocatalytic ReductionUses enzymes to perform stereoselective reductions of key intermediates.[11]
One-Pot Hybrid MethodsCombines organocatalysis for bond formation with enzymatic resolution in a single, streamlined process.[4][12]

Detailed Analysis of Key Production Methods

Method 1: Chiral Pool Synthesis via Michael Addition

This approach, notably developed by Quaedflieg and co-workers, is a robust and scalable route that has been used for multi-kilogram production.[2] It begins with a relatively inexpensive, industrially available chiral starting material, S-2,3-O-isopropylideneglyceraldehyde, derived from L-ascorbic acid.

Causality and Workflow: The core logic is to transfer the inherent chirality of the starting material through a series of stereocontrolled reactions. A key step is the highly diastereoselective Michael addition of nitromethane, which sets one of the crucial stereocenters.[2] A subsequent Nef oxidation followed by reduction and acid-catalyzed cyclization yields the final product. The high diastereoselectivity of the Michael addition is critical, as it minimizes the formation of unwanted stereoisomers that would be difficult to separate.

G cluster_0 Chiral Pool Synthesis Workflow Start S-2,3-O-isopropylideneglyceraldehyde Wittig α,β-Unsaturated Ester Start->Wittig Wittig Reaction Michael syn-Nitro Adduct (97:3 dr) Wittig->Michael Michael Addition (Nitromethane, DBU) Nef Lactone Acetal Intermediate Michael->Nef Nef Oxidation / Cyclization (NaOMe, H2SO4) Reduce Diol Intermediate Nef->Reduce Reduction (LiBH4) Cyclize (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Reduce->Cyclize Acid-Catalyzed Cyclization (HCl) G cluster_1 Photocycloaddition-Resolution Workflow Start Furan + Cbz-glycolaldehyde Photo Racemic Cycloadduct Start->Photo [2+2] Photocycloaddition Hydro Racemic Saturated Intermediate Photo->Hydro Hydrogenation Resolve Mixture: Desired Alcohol + Acetylated Enantiomer Hydro->Resolve Enzymatic Kinetic Resolution (Lipase, Acetyl Donor) Final (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (>99% ee) Resolve->Final Separation (e.g., Chromatography)

Caption: Workflow for Photocycloaddition and Enzymatic Resolution.

Experimental Protocol (Adapted from Opatz et al.)[8][10]

  • Photocycloaddition: Furan and Cbz-protected glycolaldehyde are reacted in a suitable solvent under UV irradiation to yield the racemic cycloadduct.

  • Hydrogenation: The cycloadduct is hydrogenated, typically using a palladium on carbon (Pd/C) catalyst, to reduce the double bond.

  • Enzymatic Resolution: The resulting racemic alcohol is subjected to kinetic resolution using a lipase (e.g., pig pancreatic lipase or Lipase PS-800) and an acetyl donor. The reaction is monitored until approximately 50% conversion.

  • Separation: The desired unreacted alcohol is separated from the acetylated enantiomer, often requiring chromatographic purification. [10]The acetylated compound can then be hydrolyzed to recover the other enantiomer if desired.

Method 3: Lewis Acid-Catalyzed Diastereoselective Cyclization

This strategy offers a highly efficient, one-step synthesis of the racemic bis-furan alcohol, which can then be resolved. [5][7][9]It involves the cycloaddition of 2,3-dihydrofuran and glycolaldehyde dimer, catalyzed by a Lewis acid.

Causality and Workflow: The Lewis acid catalyst (e.g., Sn(OTf)₂, MnBr₂) activates the glycolaldehyde, making it susceptible to nucleophilic attack from 2,3-dihydrofuran. [7][9]This initiates a cascade that forms the bicyclic ring system. The choice of catalyst and chiral ligands can influence the diastereoselectivity, with ratios up to 98:2 being achieved. [5][7]While this provides excellent diastereocontrol, the initial product is racemic. Therefore, a subsequent enzymatic resolution step is required to obtain the enantiopure target molecule.

G cluster_2 Lewis Acid-Catalyzed Cyclization Workflow Start 2,3-Dihydrofuran + Glycolaldehyde Dimer Cyclize Racemic bis-THF Alcohol (up to 98:2 dr) Start->Cyclize Lewis Acid Catalyst (e.g., Sn(OTf)2) Resolve Enantiomeric Enrichment Cyclize->Resolve Enzymatic Resolution Final (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (>99% ee) Resolve->Final Separation

Caption: Workflow for Lewis Acid-Catalyzed Diastereoselective Cyclization.

Experimental Protocol (Adapted from Canoy et al.)[5][7]

  • Cycloaddition: A solution of the Lewis acid catalyst and a chiral ligand (if used for enantiomeric enrichment) in a suitable solvent is prepared. 2,3-dihydrofuran and glycolaldehyde dimer are added, and the reaction is stirred until completion.

  • Workup: The reaction is quenched and worked up to isolate the racemic (or enantiomerically enriched) bis-THF alcohol.

  • Enzymatic Resolution: The alcohol is acetylated and subjected to enzymatic hydrolysis using a lipase, which selectively hydrolyzes the acetate of one enantiomer, allowing for the separation and isolation of the optically pure target alcohol.

Cost-Benefit Comparative Analysis

The ideal production method must balance raw material costs, operational complexity, yield, purity, and environmental impact. The following table summarizes these key performance indicators for the discussed methods.

ParameterMethod 1: Chiral PoolMethod 2: PhotocycloadditionMethod 3: Lewis Acid Cyclization
Overall Yield Good (~19% over 6 steps) [2]Moderate (e.g., 43% for the resolution step) [10]Good (High-yielding cyclization)
Stereoselectivity Excellent Diastereoselectivity (97:3 dr) [2]None initially (racemic), but excellent final enantiopurity (>99% ee) [8][10]Excellent Diastereoselectivity (up to 98:2 dr) [5][7]
Starting Materials Inexpensive, bulk starting material (from L-ascorbic acid) [2]Inexpensive (Furan, Glycolaldehyde)Inexpensive (2,3-DHF, Glycolaldehyde)
Key Reagents/Catalysts Standard reagents (DBU, LiBH₄)Photoreactor, LipaseLewis Acids (e.g., Sn, Mn), Lipase
Scalability Proven for multi-100 kg scale [2]Challenging due to photochemical step [2][10]Potentially good, avoids photochemistry
Process Complexity Multi-step, requires cryogenic conditions (-5 °C) [2]Requires specialized photochemical equipment; chromatographic separation needed [10]Fewer steps for core formation; requires enzymatic resolution
Environmental Impact Involves nitromethane and strong acids/basesGenerally uses standard solventsUse of tin or manganese catalysts may require waste treatment
Primary Advantage Robust, scalable, excellent stereocontrol from the start.Innovative, high enantiopurity.High diastereoselectivity in a single step.
Primary Disadvantage Several steps, some product loss during isolation. [2]Scalability of photochemistry is a major hurdle.Requires a resolution step to achieve enantiopurity.

Conclusion for a Strategic Decision

For drug development professionals, the choice of synthetic route for (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a strategic decision with significant economic implications.

  • For Large-Scale, Industrial Production: The Chiral Pool Synthesis via Michael Addition (Method 1) stands out as the most proven and robust option. [2]Its use of inexpensive starting materials and demonstrated scalability to multi-hundred-kilogram batches make it a reliable workhorse, despite its multiple steps. The excellent, substrate-controlled diastereoselectivity minimizes waste and complex purification issues associated with unwanted isomers.

  • For Process Development and Innovation: The Lewis Acid-Catalyzed Cyclization (Method 3) and Photocycloaddition-Resolution (Method 2) routes offer compelling alternatives. The Lewis acid approach is attractive for its efficiency in forming the core structure. [5][7][9]If the subsequent enzymatic resolution can be optimized for high throughput and easy separation, this could become a very competitive process. The photocycloaddition route, while currently limited by scalability, showcases the power of combining different catalytic disciplines. [8][10]Advances in photochemical flow reactors could mitigate the scalability issues and make this a more viable industrial option in the future.

Ultimately, the optimal strategy will depend on the specific capabilities, budget, and scale of the manufacturing operation. However, a thorough understanding of the costs and benefits of each pathway, from raw material sourcing to final product purity, is essential for the successful and economical production of this critical component of modern antiviral therapies.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and discovery. Journal of Medicinal Chemistry, 58(7), 2895–2940. (This reference provides context on the use of the ligand in HIV inhibitors like Darunavir). [Link]

  • Surleraux, D. L. N., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(5), 787–790. [Link]

  • Sevenich, A., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 82(3), 1218–1223. [Link]

  • Canoy, W. L., et al. (2008). Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. Semantic Scholar. [Link]

  • Sevenich, A., et al. (2017). Synthesis of (3R,3aS,6aR)-Hexahydrofuro-[2,3-b]furan-3-ol. Synfacts, 13(04), 343. [Link]

  • Yue, T. Y., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Isocitrate. Organic Process Research & Development, 20(8), 1461–1469. [Link]

  • Canoy, W. L., et al. (2008). Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde. Organic Letters, 10(4), 541–544. [Link]

  • Patent EP3766874A1. (2021). Preparation method for hexahydrofuro-furan-ol derivative and intermediate thereof.
  • Canoy, W. L., et al. (2008). Efficient Synthesis of (3 R ,3a S ,6a R )- Hexahydrofuro[2,3- b ]furan-3-ol from Glycolaldehyde. ResearchGate. [Link]

  • Various Authors. (n.d.). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. ResearchGate. [Link]

  • Zullo, V., Petri, A., & Iuliano, A. (2021). An Efficient and Practical Chemoenzymatic Route to (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-6-amino-3-ol (6-Aminoisomannide) from Renewable Sources. Molecules, 26(2), 438. [Link]

  • Kulkarni, B. A., et al. (2010). The efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol and its isomers. Tetrahedron: Asymmetry, 21(15), 1849-1853. [Link]

Sources

A Researcher's Guide to the Conformational Analysis of Hexahydrofuro[2,3-b]furan-3-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the development of antiviral agents, the precise understanding of molecular conformation is paramount. The hexahydrofuro[2,3-b]furan scaffold, a key structural motif in potent HIV-1 protease inhibitors like Darunavir, presents a fascinating case study in stereochemical complexity.[1][2][3][4][5] The seemingly subtle variation in the spatial arrangement of its constituent atoms can dramatically influence binding affinity, metabolic stability, and overall therapeutic efficacy. This guide provides a comprehensive comparison of the methodologies employed in the conformational analysis of hexahydrofuro[2,3-b]furan-3-ol isomers, integrating both experimental and computational approaches to offer a holistic understanding for researchers in medicinal chemistry and drug development.

The hexahydrofuro[2,3-b]furan ring system is a bicyclic ether composed of two fused tetrahydrofuran rings. The inherent flexibility of five-membered rings, which can adopt various envelope and twist conformations, is further constrained by the fusion of the two rings.[6][7][8] This results in a limited number of low-energy conformations for each diastereomer, the populations of which are dictated by the stereochemistry of the chiral centers, including the hydroxyl-bearing carbon at position 3. Determining the preferred conformation of each isomer is crucial for understanding its interaction with biological targets.

This guide will delve into the two primary techniques for elucidating these conformational preferences: Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. We will explore the theoretical underpinnings of each method, present detailed experimental and computational protocols, and culminate in a comparative analysis of hypothetical data for two diastereomers of hexahydrofuro[2,3-b]furan-3-ol.

The Power of NMR Spectroscopy in Conformational Elucidation

NMR spectroscopy is an indispensable tool for probing the three-dimensional structure of molecules in solution.[9][10] For the conformational analysis of hexahydrofuro[2,3-b]furan-3-ol isomers, two key NMR parameters are of particular importance: vicinal proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).

Vicinal Coupling Constants (³JHH) and the Karplus Relationship

The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. This principle is fundamental to deducing the conformation of the furanose rings. By measuring the ³JHH values from the proton NMR spectrum, researchers can estimate the dihedral angles and, consequently, the puckering of the rings. For instance, a large coupling constant (typically > 7 Hz) suggests a dihedral angle approaching 180° (anti-periplanar), while a small coupling constant (< 3 Hz) indicates a dihedral angle nearing 90° (syn-clinal).

Nuclear Overhauser Effect (NOE) for Through-Space Correlations

While J-couplings provide information about through-bond connectivity and dihedral angles, NOE experiments reveal through-space proximities between protons. An NOE is observed between two protons that are close in space (typically < 5 Å), regardless of whether they are directly bonded.[10] This is particularly useful for determining the relative stereochemistry of substituents and the overall shape of the molecule. For example, observing an NOE between a proton on one ring and a proton on the other can provide definitive evidence for a specific bicyclic conformation.

Computational Chemistry: The Synergy of DFT Calculations

Complementing experimental NMR data, Density Functional Theory (DFT) calculations provide a powerful in-silico approach to explore the conformational landscape of molecules.[6][11][12] DFT methods can be used to calculate the relative energies of different conformations, predict NMR parameters, and visualize the three-dimensional structures of the most stable conformers.

Mapping the Potential Energy Surface

A common strategy involves performing a systematic search of the potential energy surface of the molecule. This can be achieved by starting with various possible conformations, such as the different envelope (E) and twist (T) forms of the furanose rings, and then optimizing their geometries to find the local energy minima. The relative energies of these optimized structures provide an indication of their relative populations at equilibrium, according to the Boltzmann distribution.

Comparative Analysis: A Tale of Two Diastereomers

To illustrate the practical application of these techniques, let us consider a hypothetical comparative analysis of two diastereomers of hexahydrofuro[2,3-b]furan-3-ol: Isomer A ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a precursor to Darunavir) and a hypothetical Isomer B with a different stereochemistry.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of each isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

2. NMR Data Acquisition:

  • Acquire one-dimensional (1D) ¹H NMR spectra to determine chemical shifts and coupling constants.

  • Perform two-dimensional (2D) NMR experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations. A mixing time of 300-500 ms is typically used for NOESY.

Computational Protocol: DFT Calculations

1. Structure Generation:

  • Build the initial 3D structures of the different possible envelope and twist conformations for each isomer using molecular modeling software.

2. Geometry Optimization and Energy Calculation:

  • Perform geometry optimization and frequency calculations for each conformation using a DFT method, such as B3LYP with a 6-31G* basis set.[6][8] The absence of imaginary frequencies confirms a true energy minimum.

3. NMR Parameter Prediction:

  • Calculate the NMR shielding tensors for the optimized geometries to predict ¹H chemical shifts and coupling constants.

Illustrative Data and Interpretation

Below are tables of hypothetical, yet realistic, NMR data for our two isomers, followed by an interpretation that integrates both experimental and computational findings.

Table 1: Hypothetical ¹H NMR Coupling Constants (³JHH) for Isomers A and B

CouplingIsomer A (Hz)Isomer B (Hz)Dihedral Angle Interpretation (Karplus Relationship)
J(H2α, H3)2.17.5A: ~90° (syn-clinal); B: ~160° (anti-periplanar)
J(H2β, H3)6.81.5A: ~30° (syn-periplanar); B: ~90° (syn-clinal)
J(H3, H3a)5.58.2A: Indicates a specific ring pucker; B: Suggests a more trans-like arrangement
J(H3a, H6a)6.21.8A: Suggests a cis-fused ring system; B: Suggests a trans-fused like geometry

Table 2: Key Hypothetical NOE Correlations for Isomers A and B

Proton 1Proton 2Isomer AIsomer BInterpretation
H3H6aStrongWeakA: Proximity suggests a compact, bent conformation.
H3H5βWeakStrongB: Proximity suggests a more extended conformation.
H2αH6aNoneStrongB: Indicates a different facial orientation of the second ring.
Interpretation of Results

For Isomer A , the small J(H2α, H3) and larger J(H2β, H3) values, combined with a strong NOE between H3 and the bridgehead proton H6a, are consistent with a conformation where the two tetrahydrofuran rings are cis-fused, forcing the molecule into a compact, V-shaped structure. DFT calculations would likely reveal that this conformation is the global energy minimum, with other puckered forms being significantly higher in energy.

For Isomer B , the larger J(H2α, H3) and smaller J(H2β, H3) values, along with the strong NOE between H3 and H5β, suggest a more extended conformation. The lack of a strong NOE between H3 and H6a points to a greater distance between these protons. DFT calculations for Isomer B would be expected to show a different low-energy conformation compared to Isomer A, likely with a different ring pucker that accommodates the altered stereochemistry.

Visualizing the Workflow and Conformations

To further clarify the process, the following diagrams illustrate the experimental workflow and the resulting conformational assignments.

experimental_workflow cluster_synthesis Isomer Synthesis cluster_nmr NMR Spectroscopy cluster_dft DFT Calculations cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Isomer_A Isomer A Synthesis NMR_A 1D & 2D NMR (COSY, NOESY) Isomer_A->NMR_A DFT_A Conformational Search & Energy Calculation Isomer_A->DFT_A Isomer_B Isomer B Synthesis NMR_B 1D & 2D NMR (COSY, NOESY) Isomer_B->NMR_B DFT_B Conformational Search & Energy Calculation Isomer_B->DFT_B Analysis Comparative Analysis of J-couplings, NOEs, and Calculated Energies NMR_A->Analysis NMR_B->Analysis DFT_A->Analysis DFT_B->Analysis Conclusion Determination of Preferred Conformation for each Isomer Analysis->Conclusion

Figure 1: Experimental and computational workflow for conformational analysis.

conformations cluster_A Isomer A: Compact 'V' Shape cluster_B Isomer B: Extended Conformation A_C3 H3 A_H6a H6a A_C3->A_H6a Strong NOE A_H2a H2α A_C3->A_H2a J ≈ 2 Hz A_H2b H2β A_C3->A_H2b J ≈ 7 Hz A_H3a H3a A_C3->A_H3a J ≈ 5.5 Hz A_H3a->A_H6a J ≈ 6.2 Hz B_C3 H3 B_H5b H5β B_C3->B_H5b Strong NOE B_H2a H2α B_C3->B_H2a J ≈ 7.5 Hz B_H2b H2β B_C3->B_H2b J ≈ 1.5 Hz B_H3a H3a B_C3->B_H3a J ≈ 8.2 Hz B_H6a H6a B_H3a->B_H6a J ≈ 1.8 Hz

Figure 2: Illustrative conformational differences based on NMR data.

Conclusion

The conformational analysis of hexahydrofuro[2,3-b]furan-3-ol isomers is a multifaceted challenge that requires the synergistic application of experimental NMR spectroscopy and computational DFT calculations. By carefully measuring ³JHH coupling constants and NOE enhancements, researchers can gain invaluable insights into the solution-state conformations of these molecules. DFT calculations provide a theoretical framework for understanding the relative stabilities of different conformers and can be used to predict NMR parameters, thereby reinforcing the experimental findings. The integrated approach detailed in this guide empowers medicinal chemists to make informed decisions in the design and optimization of novel therapeutics targeting a wide range of diseases.

References

  • Serianni, A. S., & Wu, J. (1990). Furanose Ring Conformation: A New 13C-1H NMR Coupling Constant-Torsion Angle Correlation. Journal of the American Chemical Society, 112(5), 1833-1835.
  • Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. (n.d.).
  • Ring dihedral Principal Component Analysis of furanose conformation. (n.d.). Carbohydrate Chemistry: Chemical and Biological Approaches, Volume 40.
  • Computational studies of darunavir into HIV-1 protease and DMPC bilayer: necessary conditions for effective binding and the role of the flaps. (2012). PubMed.
  • Two Novel Precursors of the HIV-1 Protease Inhibitor Darunavir Target the UPR/Proteasome System in Human Hepatocellular Carcinoma Cell Line HepG2. (n.d.). MDPI.
  • Probing furanose ring conformation by gas-phase computational methods: energy profile and structural parameters in methyl beta-D-arabinofuranoside as a function of ring conform
  • O-Methyl-α-d-arabinofuranoside: An Approach for Studying the Conformation of Furanose Rings. (n.d.).
  • Conformational and NMR Study of Some Furan Deriv
  • Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. (2024).
  • Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. (n.d.).
  • FMO-guided design of darunavir analogs as HIV-1 protease inhibitors. (2024).
  • Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. (n.d.).
  • Chapter 18 Ring dihedral Principal Component Analysis of furanose conform
  • Conformational and NMR study of some furan derivatives by DFT methods. (n.d.).
  • Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. (n.d.).
  • CONFORMATIONAL STUDIES OF THE FURANOSIDES - IMPORTANT BIOLOGICAL COMPONENTS. (n.d.).
  • NMR Coupling Constants. (n.d.).
  • NMR and Stereochemistry. (n.d.). Harned Research Group.
  • Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. (2021). Frontiers.
  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research.
  • (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. (n.d.). PubChem.
  • Stereochemistry of Hexahydrocarbazoles; the Temperature-dependent Nuclear Magnetic Resonance Spectra of N-Acetyl Derivatives. (n.d.).
  • Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry. (2019). YouTube.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Furo[2,3-b]furan-3-ol, hexahydro-

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Furo[2,3-b]furan-3-ol, hexahydro-. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within your laboratory.

Executive Summary: The Precautionary Principle

While Furo[2,3-b]furan-3-ol, hexahydro- is a valuable intermediate, comprehensive, peer-reviewed disposal information is not widely available. Therefore, we must operate under the precautionary principle : all waste containing this compound, regardless of concentration, must be treated as hazardous waste. The procedures outlined below are based on available GHS hazard classifications, data from structurally similar furan compounds, and established best practices for laboratory chemical waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).

Chemical Profile and Hazard Assessment

Understanding the chemical's properties is the foundation of its safe handling and disposal. The primary directive is to prevent environmental contamination and ensure personnel safety.

Based on available data, Furo[2,3-b]furan-3-ol, hexahydro- is classified with specific health hazards.[1] Furthermore, its furan-based structure suggests a potential for the formation of explosive peroxides upon prolonged exposure to air and light, a characteristic common to cyclic ethers.[2][3]

PropertyDataSource
Chemical Name Furo[2,3-b]furan-3-ol, hexahydro-N/A
CAS Number 156928-09-5 (isomer specific)[1][4]
Molecular Formula C₆H₁₀O₃[1][4]
Molecular Weight 130.14 g/mol [1]
GHS Hazard Statements H302: Harmful if swallowedH372: Causes damage to organs through prolonged or repeated exposure[1]
Precautionary Statement P501: Dispose of contents/container to an appropriate treatment and disposal facility...[4]
Inferred Hazards May form explosive peroxides upon storage, especially after being opened.[2][3]

The Disposal Workflow: A Step-by-Step Protocol

The only acceptable disposal pathway for this compound is through your institution's designated hazardous waste management program. At no point should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[2][5]

Step 1: Waste Identification and Segregation

The moment you declare any quantity of Furo[2,3-b]furan-3-ol, hexahydro- as waste, it must be managed as hazardous.

  • Isolate the Waste: Do not mix this waste with any other chemical waste streams, especially solvents, acids, or bases.[6][7] Mixing can cause unintended chemical reactions or complicate the final disposal process for the licensed vendor.

  • Aqueous vs. Organic: Solutions of this compound should be segregated. If dissolved in an organic solvent, it should be collected with other non-halogenated or halogenated solvent waste as per your lab's specific guidelines, but never mixed with incompatible waste classes like acids.

Step 2: Containerization

Proper containment is critical to prevent leaks and exposure.

  • Select a Compatible Container: Use a clean, leak-proof container with a secure, tight-fitting screw cap.[5] Borosilicate glass or a chemically-resistant plastic container (e.g., polyethylene) is recommended. The original product container is often a suitable choice.[6]

  • Maintain Headspace: Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills.[7]

  • Keep Containers Closed: The waste container must be kept securely capped at all times, except when actively adding waste.[6] This minimizes the release of vapors and reduces the risk of peroxide formation from atmospheric oxygen.[3]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Affix a Hazardous Waste Label: As soon as you begin collecting waste, label the container. The label must include:[6][8]

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "Furo[2,3-b]furan-3-ol, hexahydro- "

    • A list of all constituents by percentage, including solvents.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 4: Temporary Storage (Satellite Accumulation)

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Designated Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]

  • Segregate Incompatibles: Store the container away from incompatible materials like strong oxidizing agents, acids, and bases.[5]

  • Avoid Heat and Light: To mitigate the risk of peroxide formation, store the container away from direct sunlight, heat sources, and open flames.[3]

Step 5: Arrange for Final Disposal
  • Contact EHS: When the container is full or you are finished with the process, contact your institution's Environmental Health and Safety (EHS) department.

  • Schedule a Pickup: Follow your EHS office's procedures to arrange for the removal of the hazardous waste by a licensed disposal contractor.[2][10]

  • Maintain Records: Keep accurate records of your waste disposal as required by your institution and regulatory agencies.[11]

Disposal Decision Workflow

The following diagram illustrates the mandated decision-making process for handling waste generated from Furo[2,3-b]furan-3-ol, hexahydro-. The workflow is intentionally linear to emphasize the absence of alternative disposal options.

G start Waste Generated (Furo[2,3-b]furan-3-ol, hexahydro-) classify Classify as Hazardous Waste start->classify Is it waste? YES segregate Segregate from Other Waste Streams classify->segregate containerize Select Compatible Container (≤90% Full, Keep Closed) segregate->containerize label Affix Hazardous Waste Label (Name, Date, Hazards) containerize->label store Store in Designated SAA (Secondary Containment) label->store contact Contact EHS for Pickup by Licensed Vendor store->contact end Disposal Complete (Record Maintained) contact->end

Caption: Disposal workflow for Furo[2,3-b]furan-3-ol, hexahydro-.

Spill and Decontamination Procedures

Small Spills:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Once absorbed, carefully collect the material using non-sparking tools and place it into a sealed, compatible container.

  • Label the container as hazardous waste and dispose of it according to the protocol in Section 3.[2]

Glassware/Surface Decontamination:

  • Rinse contaminated glassware or surfaces with a suitable solvent (e.g., ethanol or isopropanol).

  • Collect all rinsate as hazardous waste. [9] Do not pour it down the drain.

  • Follow the rinsate collection with a standard wash using soap and water.

For large spills, evacuate the area immediately and contact your institution's emergency response and EHS department.

References

  • Current time inform
  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem.
  • (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol | C6H10O3.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
  • Furo[2,3-b]furan-3-ol, hexahydro-, (3S,3aR,6aS)-. Guidechem.
  • (3R,3aS,6aR)
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency.
  • Proper Disposal of 2,5-Bis(5-hydroxymethyl-2-thienyl)
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
  • HEXAHYDRO-FURO[2,3-B]FURAN-3-OL. ChemicalBook.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • SAFETY DATA SHEET - 2,3-Dihydrofuran. Fisher Scientific.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
  • Methods for the preparation of hexahydrofuro[2,3-B]furan-3-ol.
  • (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, Furofuranol. All About Drugs.
  • (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol.
  • CAS No : 109789-19-7 | Product Name : Hexahydrofuro[2,3-b]furan-3-ol.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Hexahydrofuro[2,3-b]furan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Protocol for Researchers in Drug Development and Organic Synthesis

Hexahydrofuro[2,3-b]furan-3-ol and its stereoisomers are pivotal intermediates in the synthesis of various pharmaceuticals, notably as components of HIV-1 protease inhibitors.[1] Their safe and effective handling is paramount in a laboratory setting to mitigate risks and ensure the integrity of research outcomes. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with this compound, grounded in an understanding of its known and potential hazards.

Hazard Assessment of Hexahydrofuro[2,3-b]furan-3-ol

A thorough risk assessment is the foundation of any laboratory safety protocol. While a comprehensive, publicly available Safety Data Sheet (SDS) for all stereoisomers of Hexahydrofuro[2,3-b]furan-3-ol is not consistently available, existing data from various chemical suppliers and databases allow for a robust hazard evaluation.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), certain isomers of this compound are classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

  • Specific Target Organ Toxicity, Repeated Exposure (Category 1 or 2): Causes damage to organs through prolonged or repeated exposure.[2][3]

  • Irritant: May cause irritation to the skin and eyes.[2]

Given these classifications, it is imperative to adopt stringent safety measures to prevent ingestion, inhalation, and dermal contact.

Chemical and Physical Properties Summary
PropertyValueSource
Molecular FormulaC₆H₁₀O₃[1][4][5]
Molecular Weight130.14 g/mol [1][2][4]
Melting Point67 °C[1]
Boiling Point251.5 ± 20.0 °C (Predicted)[1]
Flash Point105.9 ± 21.8 °C[3]
Density1.275 - 1.3 g/cm³[1][3]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling Hexahydrofuro[2,3-b]furan-3-ol in a laboratory setting. The selection of specific PPE should always be guided by a site-specific risk assessment.

Primary Engineering Controls: The Chemical Fume Hood

All operations involving Hexahydrofuro[2,3-b]furan-3-ol, especially when handling the solid form or creating solutions, must be conducted within a certified chemical fume hood. This primary engineering control is crucial for preventing the inhalation of any dust or aerosols and for containing any potential spills.

Dermal Protection: Gloves and Laboratory Coat
  • Gloves: Due to the potential for skin irritation, appropriate chemical-resistant gloves are required.

    • Selection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always consult the glove manufacturer's compatibility chart.

    • Procedure: Gloves should be inspected for any signs of degradation or puncture before use. After handling the compound, gloves should be removed using the proper technique to avoid contaminating the skin and disposed of as hazardous waste. Hands should be washed thoroughly with soap and water after glove removal.

  • Laboratory Coat: A full-length, long-sleeved laboratory coat is mandatory to protect the skin and personal clothing from contamination. The lab coat should be buttoned completely.

Eye and Face Protection
  • Safety Glasses: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when in the laboratory where this chemical is being handled. Standard safety glasses do not provide adequate protection from splashes.

  • Face Shield: When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a face shield should be worn in addition to safety goggles.

Respiratory Protection

Under normal handling conditions within a properly functioning chemical fume hood, respiratory protection is not typically required. However, in situations where a fume hood is not available, or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. The selection and use of respirators must be in accordance with a comprehensive respiratory protection program.

Step-by-Step Handling and Disposal Workflow

The following workflow outlines the critical steps for safely handling and disposing of Hexahydrofuro[2,3-b]furan-3-ol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A workflow diagram illustrating the key stages of safe handling and disposal for Hexahydrofuro[2,3-b]furan-3-ol.

Preparation
  • Don PPE: Before entering the laboratory, put on a laboratory coat, safety goggles, and the appropriate gloves.

  • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

Handling
  • Weighing: If working with the solid form, carefully weigh the required amount in the fume hood on a tared weigh boat or directly into the reaction vessel.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. If working with a solution, use a calibrated pipette or syringe.

  • Procedure: Carry out the experimental procedure, keeping the sash of the fume hood as low as possible.

Cleanup and Disposal
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and absorbent pads.

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with Hexahydrofuro[2,3-b]furan-3-ol, including gloves, weigh boats, and absorbent pads, must be placed in a clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of this chemical down the drain.[6]

  • PPE Removal: Remove personal protective equipment in the correct order (gloves first, then lab coat and goggles) to prevent cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water.

Emergency Procedures

Spills
  • Small Spills (in a fume hood): Absorb the spill with a chemical absorbent material. Collect the contaminated absorbent into a sealed bag or container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.

  • Large Spills: Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Prevent the spill from entering drains.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Conclusion

The safe handling of Hexahydrofuro[2,3-b]furan-3-ol is achievable through a combination of engineering controls, appropriate personal protective equipment, and adherence to established safety protocols. By understanding the potential hazards and implementing the procedures outlined in this guide, researchers can minimize their risk of exposure and maintain a safe and productive laboratory environment.

References

  • PubChem. (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.